molecular formula C12H22O4 B1670858 Dodecanedioic Acid CAS No. 693-23-2

Dodecanedioic Acid

Número de catálogo: B1670858
Número CAS: 693-23-2
Peso molecular: 230.30 g/mol
Clave InChI: TVIDDXQYHWJXFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dodecanedioic acid is an alpha,omega-dicarboxylic acid that is dodecane in which the methyl groups have been oxidised to the corresponding carboxylic acids. It has a role as an EC 1.1.1.1 (alcohol dehydrogenase) inhibitor and a human metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a dodecanedioate(2-). It derives from a hydride of a dodecane.
This compound has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dodecanedioic acid
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InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)
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InChI Key

TVIDDXQYHWJXFK-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O
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Molecular Formula

C12H22O4
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Related CAS

53037-60-8, 31352-39-3 (di-hydrochloride salt)
Record name Dodecanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID3027297
Record name Dodecanedioic acid
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Molecular Weight

230.30 g/mol
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Physical Description

Dry Powder; Other Solid, White solid; [Hawley], Solid
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Solubility

SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL
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CAS No.

693-23-2
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Melting Point

130-132 °C, 127 - 129 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile chemical compound with significant applications in polymers, lubricants, corrosion inhibitors, and pharmaceuticals. Its linear aliphatic chain capped by two carboxylic acid functional groups imparts a unique set of physical and chemical properties that are critical for its application and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions and metabolic significance. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using Graphviz diagrams.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature, characterized by a long, nonpolar hydrocarbon chain and two polar carboxylic acid end-groups.[1][2] This structure results in low solubility in water and a relatively high melting point.

Table 1: General Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₂O₄[3][4]
Molar Mass230.30 g/mol [3][4]
AppearanceWhite crystalline powder or flakes[2][3]
Melting Point127–129 °C (261–264 °F; 400–402 K)[2][3]
Boiling Point245 °C at 10 mmHg[2][3]
Density1.066 g/cm³[3]
Flash Point220 °C (428 °F; 493 K)[3]
Vapor Pressure21 mmHg at 222 °C[2]
CAS Number693-23-2[3]
Solubility

The solubility of this compound is highly dependent on the solvent's polarity and temperature. Due to its long hydrophobic carbon chain, it is sparingly soluble in water but shows greater solubility in organic solvents.[5][6] The presence of two carboxylic acid groups allows for hydrogen bonding, which enhances solubility in polar organic solvents.[5]

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Molar Solubility (mol/L)Reference(s)
Water20< 0.1 g/L[2]
Water350.074[7]
Water450.169[7]
Water550.370[7]
Ethanol25-[5]
Ethyl Acetate25-[5]
Toluene-Soluble in hot toluene[6]
Acetic Acid-Soluble in hot acetic acid[6]
Crystal Structure

This compound crystallizes in the monoclinic system with the space group P2₁/c.[8] The molecules adopt a planar, extended conformation and are linked into infinite chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules. These chains are further stabilized by van der Waals interactions between the hydrocarbon portions.[8]

Table 3: Crystallographic Data for this compound

ParameterValueReference(s)
Crystal SystemMonoclinic[8]
Space GroupP2₁/c[8]
a (Å)9.85[8]
b (Å)5.58[8]
c (Å)14.32[8]
β (°)107.5[8]
Z2[8]

Chemical Properties of this compound

The chemical reactivity of this compound is dominated by its two carboxylic acid functional groups, which can undergo reactions such as esterification, amidation, and reduction.

Table 4: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC NameThis compound[3]
SynonymsDDDA, 1,10-Decanedicarboxylic acid[3]
pKa₁~4.5[5]
pKa₂~5.5[5]
InChI1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)[3]
InChIKeyTVIDDXQYHWJXFK-UHFFFAOYSA-N[3]
SMILESO=C(O)CCCCCCCCCCC(=O)O[3]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid functional group.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationDescriptionReference(s)
2500-3300O-H stretchVery broad, characteristic of a carboxylic acid dimer[1]
~1700C=O stretchStrong and sharp[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.

Table 6: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~12.0Broad Singlet2H-COOH[9]
2.18Triplet4H-CH₂-COOH[9]
1.49Multiplet4H-CH₂-CH₂-COOH[9]
1.25Multiplet12H-(CH₂)₆-[9]

Table 7: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentReference(s)
~179-COOH[9]
~34-CH₂-COOH[9]
~29-(CH₂)₈-[9]
~25-CH₂-CH₂-COOH[9]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

  • Sample Preparation: Finely crush a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Crush Crush DDDA Sample Pack Pack Capillary Tube Crush->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly Place->Heat Observe Observe & Record T1 and T2 Heat->Observe Range Determine Melting Range Observe->Range

Caption: Workflow for Melting Point Determination.

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Place the flask in a thermostatic water bath set to the desired temperature and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-heated pipette to avoid crystallization.

  • Solvent Evaporation: Transfer the saturated solution to a pre-weighed evaporating dish and evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of DDDA.

  • Mass Determination: Cool the dish in a desiccator and weigh. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: Calculate the solubility from the mass of the dissolved solute and the volume of the solvent used.

Solubility_Workflow Start Start Add_Excess Add Excess DDDA to Solvent Start->Add_Excess Equilibrate Equilibrate at Constant T Add_Excess->Equilibrate Settle Allow Solid to Settle Equilibrate->Settle Withdraw Withdraw Known Volume of Supernatant Settle->Withdraw Evaporate Evaporate Solvent Withdraw->Evaporate Weigh Weigh Residue Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate End End Calculate->End

Caption: Experimental Workflow for Solubility Determination.

Spectroscopic Analysis

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).

    • ¹H NMR: Use a standard single-pulse experiment with a spectral width of ~15 ppm and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Use a proton-decoupled experiment with a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the Free Induction Decay (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Methodology:

  • Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum (typically 4000-400 cm⁻¹).

Spectro_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy NMR_Prep Dissolve DDDA in Deuterated Solvent NMR_Acquire Acquire 1H & 13C Spectra NMR_Prep->NMR_Acquire NMR_Process Process FID Data NMR_Acquire->NMR_Process IR_Prep Prepare KBr Pellet IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire IR_Process Baseline Correction IR_Acquire->IR_Process

Caption: Workflow for Spectroscopic Analysis.

Key Chemical Reactions and Synthesis

Esterification

This compound readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form diesters, which have applications as plasticizers and lubricants.[1]

Experimental Protocol for Diethyl Dodecanedioate Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a molar excess of ethanol, and a catalytic amount of concentrated sulfuric acid.[1]

  • Reflux: Heat the mixture to reflux for several hours.[1]

  • Work-up: After cooling, remove excess ethanol via rotary evaporation. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude diester can be further purified by distillation or chromatography.[1]

Esterification_Reaction DDDA This compound HOOC(CH₂)₁₀COOH Catalyst H₂SO₄ (cat.) Heat Ethanol Ethanol (excess) Product Diethyl Dodecanedioate EtOOC(CH₂)₁₀COOEt Catalyst->Product Water + 2 H₂O

Caption: Fischer Esterification of this compound.

Polyamide Formation (Nylon 6,12)

A major industrial use of this compound is in the synthesis of Nylon 6,12 via polycondensation with hexamethylenediamine. For laboratory demonstrations, this is often performed as an interfacial polymerization using dodecanedioyl chloride for higher reactivity.

Experimental Protocol for Nylon 6,12 Synthesis (Interfacial Polymerization):

  • Solution Preparation:

    • Aqueous Phase: Dissolve hexamethylenediamine in an aqueous sodium hydroxide solution.

    • Organic Phase: Dissolve dodecanedioyl chloride in a non-polar organic solvent like cyclohexane.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of Nylon 6,12 will form at the interface.

  • Polymer Removal: Gently grasp the polymer film with forceps and pull it from the beaker. A continuous "rope" of nylon can be drawn and wound onto a spool.

  • Washing and Drying: Wash the nylon rope thoroughly with water and then acetone to remove unreacted monomers and byproducts, and allow it to air dry.

Nylon_Synthesis Diamine Hexamethylenediamine H₂N(CH₂)₆NH₂ Reaction Interfacial Polymerization Diacyl_Chloride Dodecanedioyl Chloride ClOC(CH₂)₁₀COCl Nylon Nylon 6,12 [-NH(CH₂)₆NHCO(CH₂)₁₀CO-]n Reaction->Nylon HCl + 2n HCl Omega_Oxidation Fatty_Acid Long-Chain Fatty Acid (e.g., Dodecanoic Acid) Hydroxylation ω-Hydroxylation (Cytochrome P450) Fatty_Acid->Hydroxylation Hydroxy_Acid ω-Hydroxy Fatty Acid Hydroxylation->Hydroxy_Acid Smooth ER Oxidation1 Oxidation (Alcohol Dehydrogenase) Hydroxy_Acid->Oxidation1 Aldehyde_Acid Aldehydic Acid Oxidation1->Aldehyde_Acid Oxidation2 Oxidation (Aldehyde Dehydrogenase) Aldehyde_Acid->Oxidation2 DDDA This compound (DDDA) Oxidation2->DDDA Beta_Oxidation Peroxisomal β-Oxidation DDDA->Beta_Oxidation Metabolites Chain-Shortened Dicarboxylic Acids + Acetyl-CoA Beta_Oxidation->Metabolites Peroxisome Krebs_Cycle Krebs Cycle Metabolites->Krebs_Cycle

References

The Industrial Synthesis of Dodecanedioic Acid from Butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a vital monomer in the synthesis of high-performance polymers like Nylon 6,12, as well as finding applications in polyamides, polyesters, adhesives, corrosion inhibitors, and surfactants.[1] While biotechnological routes are emerging, the traditional chemical synthesis starting from butadiene remains a cornerstone of its industrial production.[1][2] This in-depth technical guide details the established multi-step chemical process for converting butadiene into this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

The Four-Step Synthesis Pathway

The conventional industrial production of this compound from 1,3-butadiene is a four-step process.[1] It begins with the cyclotrimerization of butadiene to form a C12 carbocyclic intermediate, which is subsequently saturated and then oxidatively cleaved to yield the final linear dicarboxylic acid.[1][3]

The overall synthesis pathway is illustrated below:

G Butadiene 1,3-Butadiene CDT 1,5,9-Cyclododecatriene (CDT) Butadiene->CDT CDT2 1,5,9-Cyclododecatriene (CDT) CDAN Cyclododecane (CDAN) CDT2->CDAN CDAN2 Cyclododecane (CDAN) CDACDK Cyclododecanol (CDA) & Cyclododecanone (CDK) CDAN2->CDACDK CDACDK2 CDA / CDK Mixture DDDA This compound (DDDA) CDACDK2->DDDA

Figure 1: Overall workflow for the synthesis of this compound from Butadiene.

Experimental Protocols and Process Parameters

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene (CDT)

The synthesis commences with the cyclotrimerization of three molecules of 1,3-butadiene to produce 1,5,9-cyclododecatriene.[1] This reaction is typically catalyzed by a Ziegler-Natta system, most commonly titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst such as ethylaluminum sesquichloride (EASC).[1]

G Butadiene 3 x 1,3-Butadiene Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄ + EASC) Butadiene->Catalyst CDT 1,5,9-Cyclododecatriene (CDT) Catalyst->CDT Byproducts Dimers (VCH, COD) & Oligomers Catalyst->Byproducts

Figure 2: Cyclotrimerization of Butadiene to 1,5,9-Cyclododecatriene.

Experimental Protocol:

  • Catalyst System: A common catalyst system is composed of titanium tetrachloride (TiCl₄) and ethylaluminum sesquichloride (EASC).[1]

  • Reaction Conditions: The trimerization is carried out under mild conditions, typically at temperatures ranging from 70 to 80°C and a pressure of approximately 2 bar.[4]

  • Solvent: The reaction is generally performed in a non-polar solvent like benzene.[1]

  • Product Mixture: The reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture of its isomers.[1]

Quantitative Data:

ParameterValueCatalystSolventReference
Butadiene Conversion>95%TiCl₄ / EASCBenzene[1]
CDT Selectivity87.2% - 90.2%TiCl₄ / EASCBenzene[1]
C₈ Isomers Selectivity3.9% - 5.4%TiCl₄ / EASCBenzene[1]
Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane

In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated through catalytic hydrogenation to yield cyclododecane.[1]

G CDT 1,5,9-Cyclododecatriene (CDT) Catalyst Catalyst (Raney Nickel or Pd/Al₂O₃) CDT->Catalyst Hydrogen Hydrogen (H₂) Hydrogen->Catalyst CDAN Cyclododecane (CDAN) Catalyst->CDAN

Figure 3: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane.

Experimental Protocol:

  • Catalyst: Raney Nickel is a commonly used catalyst for this hydrogenation.[4] Palladium on alumina (Pd/Al₂O₃) is also effective.[1]

  • Reaction Conditions: The reaction is conducted at elevated temperatures and pressures. With a Raney Nickel catalyst, typical conditions are 170-180°C and 26-28 bar.[4] Using a Pd/Al₂O₃ catalyst, the temperature can be up to 140°C with a pressure up to 12 atm.[1]

  • Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating the complete saturation of the double bonds.[1]

  • Purification: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst. The resulting cyclododecane is of high purity and can often be used in the next step without further purification.[1]

Quantitative Data:

ParameterValueCatalystTemperaturePressureReference
Cyclododecane YieldUp to 99.9%Pd/Al₂O₃Up to 140°CUp to 12 atm[1]
Reaction Temperature170°C - 180°CRaney Nickel--[4]
Reaction Pressure26 - 28 barRaney Nickel--[4]
Step 3: Air Oxidation of Cyclododecane

The third step involves the oxidation of cyclododecane to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).[1] This is typically achieved using air in the presence of a boric acid catalyst.[3][4]

G CDAN Cyclododecane (CDAN) Catalyst Boric Acid Catalyst CDAN->Catalyst Air Air (O₂) Air->Catalyst CDACDK Cyclododecanol (CDA) & Cyclododecanone (CDK) Catalyst->CDACDK

Figure 4: Oxidation of Cyclododecane to Cyclododecanol and Cyclododecanone.

Experimental Protocol:

  • Catalyst: Boric acid is used as a catalyst to direct the oxidation towards the desired alcohol and ketone products.[3][4]

  • Reaction Conditions: The oxidation is carried out at atmospheric pressure and temperatures between 160°C and 180°C.[4]

  • Product Ratio: The resulting mixture typically contains a higher proportion of cyclododecanol (80-90%) compared to cyclododecanone (10-20%).[4]

Quantitative Data:

ParameterValueCatalystTemperatureReference
Selectivity to CDA/CDK>90%Boric Acid155°C - 170°C[1]
CDA in Product Mix80-90%Boric Acid160°C - 180°C[4]
CDK in Product Mix10-20%Boric Acid160°C - 180°C[4]
Conversion25-30%Boric Acid150-160°C[3]
Step 4: Oxidation of CDA/CDK Mixture to this compound

In the final step, the mixture of cyclododecanol and cyclododecanone is oxidized to this compound.[1] This is a ring-opening oxidation, typically performed using nitric acid with copper and vanadium catalysts.[4]

G CDACDK CDA / CDK Mixture Catalyst Copper & Vanadium Catalysts CDACDK->Catalyst NitricAcid Nitric Acid (HNO₃) NitricAcid->Catalyst DDDA This compound (DDDA) Catalyst->DDDA Byproducts Mixed Di-acids Catalyst->Byproducts

Figure 5: Oxidative Cleavage to this compound.

Experimental Protocol:

  • Oxidizing Agent: Concentrated nitric acid is the primary oxidizing agent.[4]

  • Catalysts: A combination of copper and vanadium catalysts is employed to facilitate the reaction.[4]

  • Purification: The reaction work-up involves evaporation and cooling to crystallize the this compound. The crystallized product is then filtered and washed with cold water.[4]

Quantitative Data:

ParameterValueOxidizing AgentCatalystsReference
DDDA Yield (from CDA)88%Nitric AcidCopper, Vanadium[4]
Combined Acid Yield (from CDK)~94%Nitric AcidCopper, Vanadium[4]
DDDA Purity>99%Nitric AcidCopper, Vanadium[4]

Alternative Synthesis Route from Butadiene

A patent describes an alternative process that also starts with the cyclotrimerization of 1,3-butadiene to form cyclododeca-1,5,9-triene.[4] However, this route then proceeds through the epoxidation of the triene, followed by conversion to a mixture of cyclododecanol and cyclododecanone, and finally oxidation with nitric acid to yield this compound.[4]

G Butadiene 1,3-Butadiene CDT Cyclododeca-1,5,9-triene Butadiene->CDT Trimerization Epoxy Epoxycyclododeca-5,9-diene CDT->Epoxy Oxidation CDACDK Cyclododecanol & Cyclododecanone Epoxy->CDACDK Conversion DDDA This compound CDACDK->DDDA Nitric Acid Oxidation

Figure 6: Alternative synthesis of DDDA from Butadiene via Epoxidation.

Conclusion

The traditional chemical synthesis of this compound from butadiene is a well-established and optimized industrial process. It involves a four-step sequence of cyclotrimerization, hydrogenation, oxidation to an alcohol/ketone mixture, and a final oxidative ring-opening to produce the desired dicarboxylic acid. Each step has been refined to achieve high yields and selectivity, making it a robust method for large-scale production. While alternative and bio-based routes are under investigation, this conventional pathway remains a significant contributor to the global supply of this compound, a crucial component in the polymer and chemical industries.

References

A Technical Guide to the Biological Production of Dodecanedioic Acid Using Candida tropicalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological production of dodecanedioic acid (DDDA), a valuable C12 α,ω-dicarboxylic acid, utilizing the yeast Candida tropicalis. DDDA serves as a crucial precursor for the synthesis of high-performance polymers like nylon-6,12, as well as in the production of fragrances, adhesives, and coatings.[1][2] The biotechnological route offers a sustainable alternative to traditional chemical synthesis, which often involves high energy consumption and the use of harsh chemicals.[1][3][4] This document details the metabolic pathways, experimental protocols, and key data associated with the fermentation of DDDA using Candida tropicalis.

Metabolic Engineering of Candida tropicalis for Enhanced DDDA Production

The core of DDDA biosynthesis in Candida tropicalis lies in the ω-oxidation pathway, which terminally oxidizes long-chain n-alkanes or fatty acids.[5] However, the native β-oxidation pathway competes for the same substrates to generate energy for the cell, thereby reducing the yield of the desired dicarboxylic acid.[6][7]

A common and effective strategy to enhance DDDA production is the disruption of the β-oxidation pathway.[6] This is often achieved by knocking out the genes encoding for acyl-CoA oxidases (POX genes), the first enzyme in the β-oxidation spiral.[6] By blocking this competing pathway, the substrate is channeled more efficiently towards the ω-oxidation pathway, leading to a significant increase in the conversion efficiency to the corresponding dicarboxylic acid, with reports of up to 100% chemical selectivity.[6][7]

Further improvements in productivity can be achieved by overexpressing the key enzymes of the ω-oxidation pathway itself.[6] The rate-limiting step in this pathway is catalyzed by a cytochrome P450 monooxygenase (CYP) and its associated NADPH-cytochrome P450 reductase (CPR).[1][2] Amplification of the genes encoding these enzymes has been shown to increase ω-hydroxylase activity and boost productivity by as much as 30% in β-oxidation-blocked strains.[6]

Another metabolic engineering approach involves inhibiting the acetyl-CoA transportation system. By disrupting the carnitine acetyltransferase (CAT), which transports acetyl-CoA from the peroxisome (where β-oxidation occurs) to the mitochondria for the TCA cycle, the degradation of fatty acids via β-oxidation can be limited, thereby increasing the flux towards ω-oxidation and enhancing DDDA yield.[8][9]

Metabolic_Pathway cluster_omega_oxidation ω-Oxidation Pathway cluster_beta_oxidation β-Oxidation Pathway (Competitive) n_dodecane n-Dodecane / Dodecanoic Acid omega_hydroxy ω-Hydroxy Dodecanoic Acid n_dodecane->omega_hydroxy Cytochrome P450 NADPH-CPR acyl_coa Dodecanoyl-CoA n_dodecane->acyl_coa Acyl-CoA Synthetase omega_oxo ω-Oxo Dodecanoic Acid omega_hydroxy->omega_oxo Fatty Alcohol Oxidase (FAO) / Alcohol Dehydrogenase (ADH) ddda This compound (DDDA) omega_oxo->ddda Fatty Aldehyde Dehydrogenase (FADH) acetyl_coa Acetyl-CoA acyl_coa->acetyl_coa Acyl-CoA Oxidase (POX) (Blocked by Genetic Engineering)

Caption: Metabolic pathways for DDDA production in Candida tropicalis.

Experimental Protocols

Strain and Pre-culture Preparation

A genetically engineered strain of Candida tropicalis with a disrupted β-oxidation pathway is typically used for enhanced DDDA production.[5]

  • Inoculum Preparation: A single colony of the Candida tropicalis strain is inoculated into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 250 mL flask.[5]

  • Incubation: The flask is incubated at 30°C with shaking at approximately 200-220 rpm for 12-24 hours to generate a seed culture.[5][10] For larger bioreactor experiments, this pre-culture can be scaled up in a seed fermenter to ensure a homogenous inoculum.[1][2]

Fermentation

A two-stage fed-batch fermentation process is commonly employed, separating the cell growth phase from the DDDA production (biotransformation) phase.[11]

  • Growth Phase:

    • Medium: The fermentation medium for the growth phase typically contains glucose as the primary carbon source, along with a nitrogen source like ammonium sulfate or yeast extract, and essential minerals.[2][5] A representative medium composition per liter is: 20-30 g glucose, 10 g yeast extract, 5-8 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and a trace mineral solution.[2][5]

    • Conditions: The bioreactor is inoculated with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.5.[5] The temperature is maintained at 30°C, and the pH is controlled at around 5.8.[2][5] Dissolved oxygen is maintained at a set level, for instance, 15%, by adjusting the stirring speed and airflow.[2]

  • Production (Biotransformation) Phase:

    • Induction: Once a sufficient cell density is reached, the production phase is initiated by introducing the substrate (e.g., n-dodecane, lauric acid, or dodecanoic acid methyl ester).[1][5] A fed-batch strategy is often implemented to maintain a stable and non-toxic substrate concentration.[5]

    • pH Shift: A critical parameter for efficient DDDA production and secretion is a gradual shift in pH from the acidic conditions of the growth phase to a more alkaline environment (pH 7.0-8.0).[2][5][11] This pH shift enhances the solubility of the produced DDDA and facilitates its excretion from the cells.[5][11]

    • Substrate Feeding: The substrate is fed into the bioreactor at a controlled rate. For example, dodecanoic acid methyl ester feed can be started at a low rate and then continuously increased.[2]

    • Duration: The biotransformation phase can last for several days, with DDDA accumulating in the fermentation broth.[12]

Experimental_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing preculture Pre-culture Preparation (YPD Medium, 30°C, 12-24h) growth_phase Growth Phase (Bioreactor, pH 5.8, 30°C) preculture->growth_phase production_phase Production Phase (Substrate Feeding, Gradual pH Shift to 7.0-8.0) growth_phase->production_phase cell_separation Cell Separation (Centrifugation/Filtration) production_phase->cell_separation acidification Acidification of Supernatant (Precipitation of DDDA) cell_separation->acidification crystallization Crystallization/Purification acidification->crystallization drying Drying crystallization->drying final_product High-Purity DDDA drying->final_product

Caption: General experimental workflow for DDDA production.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DDDA production using Candida tropicalis.

StrainSubstrateDDDA Concentration (g/L)YieldProductivityReference
C. tropicalis (β-oxidation blocked)Dodecanoic acid methyl ester660.8 g/g0.35 g/L/h[4]
C. tropicalis (mutant)n-Dodecane166--[11]
C. tropicalis ATCC 20962n-Dodecane17-140--[11]
C. tropicalis ATCC 20962Dodecanoic acid methyl ester66--[11]
C. tropicalis (wild type)Lauric acid-0.247 g/g dissolved substrate-[13]
C. tropicalis (wild type)Methyl laurate-0.144 g/g dissolved substrate-[13]
C. tropicalis (wild type)Methyl laurate-0.20 g/g-[12]
C. tropicalis 1798-pxalDodecane10.1--[10]
C. viswanathii ipe-1n-Dodecane181.6-1.59 g/L/h[14]
C. viswanathii ipe-1n-Dodecane20166% (molar conversion)1.7 g/L/h[11]
Fermentation ParameterConditionEffectReference
pH Control Two-stage: Growth at pH 5.5-6.0, Production at pH 7.0-8.0Improved cell viability, increased DDDA production and secretion[5]
pH Control Programmed incremental increase from pH 7.2 to 8.1 during production22% increase in production compared to constant optimal pH[11]
Substrate Feeding Fed-batch or continuous feedingMaintains stable, non-toxic substrate concentration[5]
Genetic Engineering Disruption of β-oxidation pathwayRedirects substrate to ω-oxidation, improving conversion efficiency to 100%[6]
Genetic Engineering Amplification of cytochrome P450 and NADPH-cytochrome reductase genes30% increase in productivity[6]

Downstream Processing and Purification

After the fermentation process, the DDDA needs to be recovered from the culture broth and purified.

  • Cell Separation: The first step involves separating the Candida tropicalis biomass from the supernatant containing the dissolved DDDA. This is typically achieved through centrifugation or filtration.[15][16]

  • DDDA Precipitation: The pH of the cell-free supernatant is then adjusted to an acidic pH (e.g., pH 2-3) using a strong acid.[10] This causes the this compound, which is less soluble at low pH, to precipitate out of the solution.

  • Crystallization and Purification: The precipitated DDDA is collected and can be further purified by recrystallization.[5] The crude product is dissolved in a suitable solvent, and then the solution is slowly cooled to allow for the formation of high-purity DDDA crystals.[5] These crystals are then collected by filtration, washed, and dried.[5] For industrial applications requiring very high purity (>99.9%), techniques like falling film crystallization may be employed.[17]

This guide provides a foundational understanding of the biological production of this compound using Candida tropicalis. The optimization of fermentation parameters, coupled with advanced metabolic engineering strategies, continues to enhance the efficiency and economic viability of this green chemical manufacturing process.

References

Dodecanedioic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Properties, Synthesis, and Applications of Dodecanedioic Acid (CAS Number: 693-23-2)

This compound (DDDA), a 12-carbon saturated α,ω-dicarboxylic acid, is a versatile chemical compound with substantial industrial importance and emerging applications in the pharmaceutical and drug development sectors.[1][2] Its bifunctional nature, characterized by two terminal carboxylic acid groups, allows it to function as a crucial monomer in the synthesis of high-performance polymers and as a linker in complex molecular architectures.[1] This technical guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and its role in biomedical research.

Core Chemical Identity

  • CAS Number: 693-23-2[1]

  • Molecular Formula: C₁₂H₂₂O₄[1]

  • Molecular Weight: 230.30 g/mol [1]

  • IUPAC Name: this compound[1][3]

  • Synonyms: DDDA, 1,10-Decanedicarboxylic acid, Decamethylenedicarboxylic acid[3][4]

Molecular Structure

The molecular structure of this compound consists of a linear 10-carbon aliphatic chain flanked by two carboxylic acid functional groups.

Linear Formula: HOOC(CH₂)₁₀COOH

SMILES: O=C(O)CCCCCCCCCCC(=O)O[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.

PropertyValueReferences
Appearance White crystalline powder or flakes[1][4]
Melting Point 127-129 °C[1][4]
Boiling Point 245 °C at 10 mmHg[1][4]
Density 1.15 g/cm³[1]
Water Solubility < 0.1 g/L (20 °C)[1]
pKa 4.48 ± 0.10 (Predicted)[1]
LogP 3.2 at 25 °C[1]

Synthesis of this compound

This compound can be produced through both traditional chemical synthesis routes and more sustainable biotechnological methods.

Chemical Synthesis

The predominant industrial chemical synthesis of this compound originates from butadiene.[2][4] This multi-step process is a well-established method for large-scale production.[2]

chemical_synthesis Butadiene Butadiene CDT 1,5,9-Cyclododecatriene Butadiene->CDT Trimerization CDA Cyclododecane CDT->CDA Hydrogenation CDDA_CDDK Cyclododecanol/ Cyclododecanone Mixture CDA->CDDA_CDDK Air Oxidation (Boric Acid) DDDA This compound CDDA_CDDK->DDDA Oxidation (Nitric Acid)

Chemical Synthesis of this compound from Butadiene.

An alternative chemical route involves the ozonolysis of cyclododecene.[4]

Biotechnological Production

In response to a growing demand for sustainable chemical production, biotechnological routes for synthesizing this compound have been developed.[2] These methods often utilize renewable feedstocks and microbial fermentation. A notable example is the use of specific strains of Candida tropicalis yeast to convert long-chain alkanes or fatty acids into this compound.[4][5] More recently, a multi-enzymatic cascade has been engineered in E. coli for the production of this compound from linoleic acid.[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from 1,2-dihydroxy-5,9-cyclododecene

This two-step protocol outlines a laboratory-scale synthesis of this compound.[1][7]

Step 1: Hydrogenation [1][7]

  • Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO₂ hydrogenation catalyst.[1][7]

  • Apparatus: 1 L autoclave.[1]

  • Procedure:

    • Add the 1,2-dihydroxy-5,9-cyclododecene and the Ni-SiO₂ catalyst to the autoclave.[1][7]

    • Purge the autoclave with nitrogen to remove air.[1][7]

    • Introduce a mixed gas of hydrogen and nitrogen (1:3 ratio) into the reactor.[1][7]

    • Maintain the reaction at a temperature of 160 °C and a pressure of 0.6 MPa for 2 hours.[1][7]

    • After the reaction, remove the catalyst by filtration or centrifugation. The resulting product mixture is used directly in the next step.[1]

Step 2: Oxidation [1][7]

  • Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.[1][7]

  • Apparatus: 1 L reactor.[1]

  • Procedure:

    • Place the hydrogenation product solution, acetic acid, and methanesulfonic acid into the reactor.[1][7]

    • Add the 50% hydrogen peroxide dropwise over 1 hour at a temperature of 85 °C.[1][7]

    • Stir the reaction mixture for an additional 30 minutes, during which this compound will precipitate.[1][7]

    • Cool the reaction mixture to room temperature and filter to collect the solid product.[1]

Protocol 2: Synthesis of Nylon 6,12 via Melt Polycondensation

This protocol describes the direct polymerization of this compound with a diamine.[8]

  • Materials: this compound (DDDA), Hexamethylenediamine, High purity nitrogen gas.

  • Equipment: Glass test tube or three-neck flask, heating mantle, magnetic stirrer and stir bar, nitrogen inlet and outlet, vacuum line, thermometer or thermocouple.

  • Procedure:

    • Accurately weigh equimolar amounts of this compound and hexamethylenediamine and add them to the reaction vessel.

    • Purge the vessel with nitrogen and maintain a slow, constant flow of nitrogen throughout the reaction.

    • Heat the mixture to approximately 220-280 °C.[8]

    • Once the monomers melt and the mixture becomes homogenous, begin stirring. Maintain the reaction at this temperature for 3-4 hours. Water, the condensation byproduct, will be evolved and removed with the nitrogen flow.[8]

    • (Optional) To further increase the molecular weight, a vacuum can be applied during the final hour of the reaction to remove the last traces of water.[8]

    • Cool the reaction vessel to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in the pharmaceutical and drug development fields.

  • Drug Delivery Systems: As a dicarboxylic acid, DDDA is a key component in the synthesis of biodegradable polymers, such as polyesters and polyamides, which are used for controlled drug release.[1] These polymers can form matrices that encapsulate therapeutic agents, allowing for their sustained release over time.[1]

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a flexible linker to connect a targeting moiety, like an antibody, to a cytotoxic drug in an ADC.[1] The long aliphatic chain of DDDA provides spatial separation between the antibody and the drug, which can reduce steric hindrance and enhance the efficacy of the conjugate.[1]

  • Metabolic Research: this compound has been investigated as an alternative fuel substrate in parenteral nutrition.[9] Studies have shown that its infusion can impact glucose uptake and oxidation, suggesting its potential to preserve glucose utilization and increase glycogen stores.[9]

  • Pharmaceutical Formulations: It is used as an excipient in pharmaceutical formulations to improve the solubility of active ingredients and to stabilize the formulation.[10]

Signaling and Metabolic Pathways

This compound is primarily involved in metabolic pathways, specifically as a product of fatty acid ω-oxidation. This pathway is an alternative to β-oxidation for the metabolism of long-chain fatty acids.

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome LCFA Long-Chain Fatty Acid omega_ox ω-Oxidation LCFA->omega_ox DDDA_cyto Dicarboxylic Acid (e.g., this compound) omega_ox->DDDA_cyto DDDA_pero Dicarboxylic Acid (e.g., this compound) DDDA_cyto->DDDA_pero Transport beta_ox Peroxisomal β-Oxidation DDDA_pero->beta_ox SCDA Chain-shortened Dicarboxylic Acid beta_ox->SCDA acetyl_coA Acetyl-CoA beta_ox->acetyl_coA Krebs Krebs Cycle SCDA->Krebs Further Metabolism acetyl_coA->Krebs Further Metabolism

Metabolic Fate of Long-Chain Fatty Acids via ω-Oxidation.

In this pathway, long-chain fatty acids are oxidized at the terminal methyl group (ω-carbon) in the cytosol to form a dicarboxylic acid, such as this compound.[2] This dicarboxylic acid is then transported into the peroxisome where it undergoes β-oxidation, leading to chain-shortened dicarboxylic acids and acetyl-CoA, which can then enter central metabolic pathways like the Krebs cycle.[2]

Conclusion

This compound is a dicarboxylic acid of significant interest due to its well-established industrial applications and its increasing potential in the field of drug development and metabolic research. Its defined physicochemical properties and versatile reactivity make it an attractive building block for the design of advanced materials, including polymers for controlled drug release and linkers for targeted therapies. Further research into its metabolic roles and biocompatibility will likely expand its applications in the biomedical field.

References

The Elusive Presence of Dodecanedioic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a molecule of significant industrial interest, primarily in the production of high-performance polymers such as Nylon 6,12. While its synthetic production methods are well-established, its natural occurrence, particularly within the plant kingdom, is more nuanced. This technical guide delves into the presence of this compound in plants, focusing on its role as a constituent of protective biopolymers, its biosynthetic origins, and the methodologies for its detection and quantification. Contrary to being a freely available metabolite, DDDA in plants is primarily sequestered within the complex polyester structures of cutin and suberin.

Natural Occurrence of this compound in Plants

This compound is not found in appreciable quantities as a free molecule within plant cells. Instead, it is a component of the complex biopolymers cutin and suberin[1]. These polyesters form protective layers on the aerial surfaces of plants (cutin) and in subterranean tissues, barks, and wound sites (suberin), providing a critical barrier against environmental stress, water loss, and pathogens[1][2][3].

The monomeric composition of cutin and suberin varies significantly between plant species and even different tissues within the same plant[4]. While C16 and C18 fatty acid derivatives are the most common building blocks, a variety of other aliphatic monomers, including α,ω-dicarboxylic acids, are also present[2][5]. This compound is one of the long-chain dicarboxylic acids that can be incorporated into these structures, although its specific concentration is often low and not as extensively documented as other dicarboxylic acids[1][6]. For instance, the suberin of Arabidopsis thaliana roots is known to contain C16 to C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids[2]. While not always the most abundant, the presence of dicarboxylic acids is a key characteristic of these protective polymers[7][8].

Quantitative Data on Dicarboxylic Acids in Plant Polyesters

Quantitative data specifically for this compound in various plant species is sparse in publicly available literature[1]. However, analysis of the monomer composition of cutin and suberin provides insights into the prevalence of dicarboxylic acids in general. The following table summarizes available data on the relative abundance of various dicarboxylic acids found in the protective polyesters of select plant species.

Plant SpeciesTissueDicarboxylic AcidChain Length:UnsaturationRelative Abundance (%)Reference
Arabidopsis thalianaStem EpidermisOctadeca-cis-6, cis-9-diene-1,18-dioateC18:2Major Component[7]
Arabidopsis thalianaStem EpidermisOctadec-cis-9-ene-1,18-dioateC18:1Minor Component[7]
Arabidopsis thalianaStem EpidermisHexadeca-1,16-dioateC16:0Minor Component[7]
Brassica napus (Canola)LeavesOctadeca-cis-6, cis-9-diene-1,18-dioateC18:2Present[7]
Quercus suber (Cork Oak)Leavesα,ω-diacids-9.0[9]

Note: The term "Major Component" indicates that it was the most abundant monomer found in the analysis, though a specific percentage was not provided in the abstract.

Biosynthesis of Long-Chain Dicarboxylic Acids in Plants

The biosynthesis of this compound and other long-chain dicarboxylic acids in plants is intrinsically linked to the metabolic pathways that produce the monomeric units of cutin and suberin. The primary pathway is the ω-oxidation of long-chain fatty acids, which occurs in the endoplasmic reticulum[6]. This process involves the sequential oxidation of the terminal methyl group of a fatty acid to a carboxylic acid.

The general biosynthetic pathway for the formation of α,ω-dicarboxylic acids from fatty acids in plants is illustrated below.

Biosynthesis_of_Dicarboxylic_Acids cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) Fatty_Acid_Synthesis De novo Fatty Acid Synthesis Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., Dodecanoyl-CoA) Fatty_Acid_Synthesis->Fatty_Acyl_CoA Export & Acylation Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acyl_CoA->Omega_Hydroxy_FA ω-Hydroxylation (CYP450 Monooxygenase) Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Oxidation (Alcohol Dehydrogenase) Dicarboxylic_Acid α,ω-Dicarboxylic Acid (e.g., this compound) Omega_Oxo_FA->Dicarboxylic_Acid Oxidation (Aldehyde Dehydrogenase) Cutin_Suberin Incorporation into Cutin and Suberin Dicarboxylic_Acid->Cutin_Suberin

Biosynthesis of α,ω-dicarboxylic acids in plants.

This pathway begins with the synthesis of fatty acids in the plastid, which are then transported to the endoplasmic reticulum[4]. Here, a cytochrome P450-dependent monooxygenase catalyzes the ω-hydroxylation of the fatty acid. Subsequent oxidations by alcohol and aldehyde dehydrogenases yield the final α,ω-dicarboxylic acid, which is then available for incorporation into the growing cutin or suberin polymer[10].

Experimental Protocols

The analysis of this compound and other aliphatic monomers from plant tissues requires the depolymerization of the cutin or suberin matrix. The following is a generalized protocol for the extraction and analysis of these components.

General Protocol for the Analysis of Cutin and Suberin Monomers

This protocol outlines the key steps for the chemical analysis of the aliphatic monomers of cutin and suberin from plant material.

Experimental_Workflow Start Plant Material (e.g., Leaves, Roots) Dewaxing Solvent Extraction (e.g., Chloroform:Methanol) to remove soluble waxes Start->Dewaxing Depolymerization Transesterification/Saponification (e.g., NaOMe in Methanol or KOH in Methanol) Dewaxing->Depolymerization Extraction Liquid-Liquid Extraction of Monomers (e.g., with Dichloromethane) Depolymerization->Extraction Derivatization Chemical Derivatization for GC-MS (e.g., Silylation with BSTFA) Extraction->Derivatization Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->Analysis Quantification Quantification using Internal Standards Analysis->Quantification

General workflow for cutin/suberin analysis.

1. Sample Preparation and Delipidation:

  • Plant material is dried (e.g., freeze-dried) and ground to a fine powder.

  • Soluble lipids and waxes are removed by exhaustive extraction with organic solvents (e.g., a mixture of chloroform and methanol)[7]. This step is crucial to ensure that the analyzed monomers are derived from the polymer and not from soluble lipids.

2. Depolymerization:

  • The delipidated plant material is subjected to chemical depolymerization to break the ester bonds of the cutin or suberin polyester.

  • Common methods include transesterification with sodium methoxide (NaOMe) in methanol or saponification with potassium hydroxide (KOH) in methanol[9]. The choice and concentration of the catalyst can affect the extent of depolymerization and the release of different monomer classes[9].

3. Extraction and Derivatization:

  • The released monomers are extracted from the reaction mixture using an organic solvent (e.g., dichloromethane or hexane) after acidification of the aqueous phase.

  • The hydroxyl and carboxyl functional groups of the monomers are then derivatized to make them volatile for gas chromatography analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7].

4. Analysis and Quantification:

  • The derivatized monomers are identified and quantified using gas chromatography-mass spectrometry (GC-MS).

  • Identification is based on the comparison of mass spectra and retention times with those of authentic standards.

  • Quantification is typically achieved by adding an internal standard (e.g., a fatty acid or dicarboxylic acid of a chain length not present in the sample) before the depolymerization step.

Biotechnological Production Inspired by Plant Pathways

While plants are not a direct source for the industrial extraction of this compound, the biosynthetic pathways within plants have inspired biotechnological production routes. Researchers have engineered microorganisms, such as Escherichia coli and the yeast Candida tropicalis, to produce DDDA from renewable feedstocks like plant oils and their constituent fatty acids (e.g., linoleic acid)[11][12][13]. These engineered microbes often utilize multi-enzyme cascades that mimic the oxidative processes found in plants, providing a more sustainable alternative to traditional chemical synthesis from petrochemical sources[11][12].

Conclusion

This compound is a naturally occurring molecule in the plant kingdom, but its existence is primarily as a monomeric unit within the complex and protective biopolyesters of cutin and suberin. Direct extraction from plants is not a viable production strategy due to its low concentration and covalent sequestration. However, the study of its biosynthesis in plants provides valuable insights for the development of sustainable, bio-based production methods. Further research into the detailed composition of cutin and suberin across a wider range of plant species may yet reveal sources with a higher relative abundance of this compound, potentially opening new avenues for its valorization from biomass. The analytical protocols outlined in this guide provide a robust framework for researchers to continue exploring the intricate chemical composition of plant surfaces.

References

Dodecanedioic Acid: A Technical Guide to Its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile molecule with significant applications in various fields, including the synthesis of polymers (such as nylon 6,12), lubricants, adhesives, and as a potential therapeutic agent in metabolic diseases. Its utility in these applications is often dictated by its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

The molecular structure of this compound, featuring a long, nonpolar twelve-carbon backbone and two polar carboxylic acid functional groups, results in a nuanced solubility profile. While sparingly soluble in water, DDDA exhibits significantly higher solubility in various organic solvents, a property that is critical for its purification, reaction, and formulation.[1] The solubility is primarily influenced by the polarity of the solvent and its ability to form hydrogen bonds with the carboxylic acid moieties of DDDA.[1]

Quantitative Solubility Data

The following tables summarize the experimentally determined mole fraction solubility (x) of this compound in several organic solvents at various temperatures. This data is crucial for designing crystallization processes, selecting appropriate reaction media, and developing formulations.

Solubility in Polar Organic Solvents

The solubility of this compound has been extensively studied in a range of polar organic solvents. The data presented in Table 1 is derived from the work of Zhang, H., et al. (2014), who employed a static analytic method for their measurements.[1]

Table 1: Mole Fraction Solubility (x) of this compound in Polar Organic Solvents

Temperature (K)EthanolAcetic AcidAcetoneButanone3-PentanoneEthyl Acetate
288.150.05780.04680.03850.03180.02820.0239
293.150.07120.05830.04820.03990.03550.0301
298.150.08690.07210.06010.04980.04430.0375
303.150.10540.08850.07450.06190.05510.0467
308.150.12720.10810.09180.07650.06820.0580
313.150.15280.13140.11260.09410.08390.0715
318.150.18280.15900.13740.11530.10280.0878
323.150.21780.19170.16690.14060.12550.1075

Data sourced from Zhang, H., et al. (2014). Measurement and correlation of solubility of this compound in different pure solvents from T=(288.15 to 323.15)K. The Journal of Chemical Thermodynamics, 68, 270-274.[1]

Solubility in Nonpolar Organic Solvents

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a constant-temperature bath (e.g., a shaking water bath or an incubator) set to the desired temperature.

    • Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time can vary depending on the solvent and the solute's dissolution rate.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Filter the withdrawn sample through a syringe filter (e.g., a 0.45 µm PTFE filter) into a pre-weighed, dry container (e.g., a glass vial or evaporating dish). This step is crucial to remove any fine, suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtered saturated solution in a vacuum oven or a fume hood at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

    • After complete evaporation of the solvent, transfer the container to a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the container with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent) x 100

    • The mass of the solvent is determined by subtracting the mass of the dried solute from the initial mass of the saturated solution sample.

Static Analytic Method (Isothermal Equilibrium Method)

The static analytic method is a highly precise technique for determining solubility. It involves establishing a solid-liquid equilibrium at a constant temperature and then analyzing the composition of the liquid phase.

Methodology:

  • Apparatus Setup:

    • A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used as the equilibrium cell.

    • The vessel is connected to a thermostatic circulator to maintain a precise and constant temperature.

  • Equilibration:

    • A known mass of the organic solvent is placed in the jacketed glass vessel.

    • An excess amount of this compound is added to the solvent.

    • The mixture is continuously stirred at a constant temperature for a sufficient time (e.g., 12-24 hours) to reach solid-liquid equilibrium. The presence of undissolved solid should be visible throughout the experiment.

  • Sampling and Analysis:

    • After reaching equilibrium, the stirring is stopped, and the solid phase is allowed to settle for a period (e.g., 1-2 hours).

    • A sample of the clear supernatant is carefully withdrawn using a pre-thermostated syringe fitted with a filter.

    • The composition of the liquid phase is then determined using a suitable analytical technique. For this compound, this can be achieved by:

      • Titration: Titrating a known mass of the saturated solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

      • High-Performance Liquid Chromatography (HPLC): Injecting a known volume of the diluted saturated solution into an HPLC system and quantifying the concentration against a calibration curve.

      • Gas Chromatography (GC): After derivatization to a more volatile form (e.g., methyl ester), the sample can be analyzed by GC.

  • Data Calculation:

    • The solubility is expressed as the mole fraction, mass fraction, or concentration (e.g., g/100 mL) of this compound in the saturated solution at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_quantification Quantification prep_solute Weigh Solute (this compound) mix Combine and Seal prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (24-48h) mix->equilibrate settle Settle Solids equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Sample withdraw->filter weigh_initial Weigh Filtered Sample filter->weigh_initial evaporate Evaporate Solvent weigh_initial->evaporate weigh_final Weigh Dried Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: A generalized experimental workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

This technical guide provides essential quantitative solubility data for this compound in a range of polar organic solvents and offers detailed, practical protocols for its experimental determination. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important dicarboxylic acid. For applications involving nonpolar organic solvents, where quantitative data is currently lacking in the literature, the experimental methodologies described herein can be employed to generate reliable solubility data. A thorough understanding of the solubility of this compound is fundamental to its effective utilization in synthesis, purification, and formulation development.

References

Spectroscopic Analysis of Dodecanedioic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₀COOH, is a crucial molecule in various industrial applications, including the synthesis of polymers, lubricants, and pharmaceuticals.[1] A comprehensive understanding of its molecular structure is essential for quality control and for its effective use in these fields. This technical guide provides a detailed overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques offer valuable insights into the molecular structure and functional groups present in the molecule.[1]

Principles of Spectroscopic Analysis

Molecular spectroscopy investigates the interaction between electromagnetic radiation and matter. Both NMR and IR spectroscopy are powerful analytical tools that provide distinct structural information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ¹H NMR spectroscopy reveals the types and numbers of hydrogen atoms, while ¹³C NMR spectroscopy elucidates the carbon framework.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet2H-COOH
2.18 - 2.38Triplet4H-CH₂-COOH
1.49 - 1.69Multiplet4H-CH₂-CH₂-COOH
1.25 - 1.26Multiplet12H-(CH₂)₆-

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.[1][2][3]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound [1]

Chemical Shift (δ) ppmAssignment
174.5 - 185-COOH
34.0-CH₂-COOH
29.1-(CH₂)ₙ-
28.9-(CH₂)ₙ-
28.7-(CH₂)ₙ-
24.6-CH₂-CH₂-COOH

Note: Due to the molecule's symmetry, not all 12 carbon atoms are individually resolved in a standard ¹³C NMR spectrum.[1] The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-185 ppm range.[4][5]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound [1]

Wavenumber (cm⁻¹)Vibrational ModeDescription
2500 - 3300O-H stretchVery broad band characteristic of a carboxylic acid dimer.[3]
2918C-H stretchAsymmetric stretching of methylene groups.[1]
2850C-H stretchSymmetric stretching of methylene groups.[1]
1700 - 1710C=O stretchCarbonyl stretch of the hydrogen-bonded carboxylic acid dimer.[1][3]
1470C-H bendMethylene scissoring.[1]
1410O-H bendIn-plane bending of the hydroxyl group.[1]
1290C-O stretchStretching of the carbon-oxygen single bond.[1]
930O-H bendOut-of-plane bending of the hydroxyl group (dimer).[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

3.1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.[1]

    • Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, Methanol-d₄, or Chloroform-d.[1] The choice of solvent is crucial to ensure the analyte is soluble and to avoid overlapping signals. DMSO-d₆ is a common choice for dicarboxylic acids.[1]

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrumentation and Data Acquisition:

    • Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

    • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of about 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

    • For ¹³C NMR, a proton-decoupled experiment is generally employed to simplify the spectrum. A wider spectral width of approximately 200-250 ppm is necessary.[1]

3.2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.[1]

    • Grind a small amount of this compound (about 1-2 mg) into a fine powder in an agate mortar.[1]

    • Add approximately 100-200 mg of the dry KBr to the mortar and mix it gently with the sample.[1]

    • Grind the mixture thoroughly to ensure a homogeneous dispersion.[1]

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[1]

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.[1]

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[1]

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[1]

  • Data Processing and Interpretation:

    • Perform a baseline correction on the acquired spectrum.[1]

    • Identify the characteristic absorption bands and assign them to their corresponding functional group vibrations.[1]

Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_final_output Final Output NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire NMR Spectrum (¹H and ¹³C) NMR_Prep->NMR_Acq NMR Tube IR_Prep Prepare KBr Pellet IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq KBr Pellet NMR_Process Process NMR Data (Assign Chemical Shifts) NMR_Acq->NMR_Process IR_Process Process IR Data (Assign Vibrational Modes) IR_Acq->IR_Process Report Structural Elucidation & Technical Report NMR_Process->Report IR_Process->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Genesis of a Polymer Precursor: An In-depth Technical Guide to the Discovery and Historical Synthesis of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a cornerstone in the synthesis of specialty polymers, particularly nylon 6,12. Its influence extends to applications in top-grade coatings, corrosion inhibitors, and surfactants. While modern biotechnological routes offer sustainable alternatives, the historical chemical synthesis methods laid the groundwork for its industrial production. This technical guide provides a comprehensive exploration of the discovery and seminal synthesis methodologies of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows for the scientific community. Although the precise moment of its first isolation is not prominently documented, the development of synthetic routes for long-chain dicarboxylic acids in the early 20th century set the stage for the eventual synthesis and industrial production of DDDA.

I. The Industrial Revolution of DDDA: Synthesis from Butadiene

The most significant and historically dominant method for the industrial production of this compound begins with the cyclotrimerization of butadiene.[1][2] This multi-step process, while efficient, involves several distinct chemical transformations, each with its own set of optimized conditions.

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene (CDT)

The synthesis commences with the catalytic cyclotrimerization of three molecules of 1,3-butadiene to form 1,5,9-cyclododecatriene. This reaction is typically carried out using a Ziegler-Natta catalyst system.[3]

Experimental Protocol:

  • Catalyst System: A common catalyst is a Ziegler-Natta system, frequently composed of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like ethylaluminum sesquichloride (EASC).[3]

  • Reaction Conditions: The trimerization is conducted under mild conditions, with temperatures ranging from 70 to 80°C and a pressure of approximately 2 bar.[3]

  • Procedure: 1,3-butadiene is introduced into a reactor containing the catalyst system. The reaction is typically carried out in a continuous or semi-continuous mode.

  • Work-up: Upon completion, the catalyst is deactivated and removed. The resulting mixture, rich in 1,5,9-cyclododecatriene, is then purified by distillation.

Quantitative Data Summary: Cyclotrimerization of Butadiene

ParameterValueCatalyst SystemReference(s)
Temperature70-80 °CTiCl₄ and Aluminum Chloride[3]
Pressure~2 barTiCl₄ and Aluminum Chloride[3]
CDT YieldHigh (specifics vary)Ziegler-Natta type[3]

Logical Workflow: Butadiene to Cyclododecatriene

G Butadiene 1,3-Butadiene Reactor Cyclotrimerization Reactor (70-80°C, 2 bar) Butadiene->Reactor Catalyst Ziegler-Natta Catalyst (e.g., TiCl4 + Al-alkyl) Catalyst->Reactor Purification Distillation Reactor->Purification CDT 1,5,9-Cyclododecatriene (CDT) Purification->CDT

Caption: Cyclotrimerization of butadiene to 1,5,9-cyclododecatriene.

Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane (CDAN)

The unsaturated 1,5,9-cyclododecatriene is then fully saturated to cyclododecane through catalytic hydrogenation.

Experimental Protocol:

  • Catalyst: Raney Nickel is a commonly used catalyst for this hydrogenation.[3]

  • Reaction Conditions: The reaction is carried out at elevated temperatures and pressures, typically between 170 and 180°C and 26 to 28 bar.[3]

  • Procedure: 1,5,9-cyclododecatriene is charged into a high-pressure reactor with the Raney Nickel catalyst. Hydrogen gas is then introduced to the specified pressure. The reaction mixture is heated and agitated until the theoretical amount of hydrogen is consumed.

  • Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration to yield crude cyclododecane.

Quantitative Data Summary: Hydrogenation of CDT

ParameterValueCatalystReference(s)
Temperature170-180 °CRaney Nickel[3]
Pressure26-28 barRaney Nickel[3]
YieldHighRaney Nickel[3]

Logical Workflow: Cyclododecatriene to Cyclododecane

G CDT 1,5,9-Cyclododecatriene Reactor Hydrogenation Reactor (170-180°C, 26-28 bar) CDT->Reactor Hydrogen Hydrogen (H2) Hydrogen->Reactor Catalyst Raney Nickel Catalyst Catalyst->Reactor CDAN Cyclododecane (CDAN) Reactor->CDAN

Caption: Hydrogenation of 1,5,9-cyclododecatriene to cyclododecane.

Step 3: Oxidation of Cyclododecane to Cyclododecanol and Cyclododecanone

The saturated cyclododecane is then oxidized to a mixture of cyclododecanol and cyclododecanone. This is often achieved through air oxidation in the presence of a boric acid catalyst.[2][3]

Experimental Protocol:

  • Catalyst: Boric acid is used to direct the oxidation towards the alcohol and ketone.[3]

  • Reaction Conditions: The oxidation is typically performed at temperatures between 160 and 180°C and at a pressure of 1 to 2 bar.[3]

  • Procedure: Molten cyclododecane and the boric acid catalyst are introduced into a reactor. Air is then bubbled through the mixture. The reaction is carefully controlled to achieve the desired conversion and selectivity.

  • Work-up: The resulting mixture of cyclododecanol and cyclododecanone is then separated from the unreacted cyclododecane, which is recycled.

Quantitative Data Summary: Oxidation of Cyclododecane

ParameterValueCatalystReference(s)
Temperature160-180 °CBoric Acid[3]
Pressure1-2 barBoric Acid[3]
Product Ratio (Alcohol:Ketone)80-90% : 10-20%Boric Acid[3]

Logical Workflow: Cyclododecane to Alcohol/Ketone Mixture

G CDAN Cyclododecane Reactor Oxidation Reactor (160-180°C, 1-2 bar) CDAN->Reactor Air Air (Oxygen) Air->Reactor Catalyst Boric Acid Catalyst Catalyst->Reactor Mixture Cyclododecanol & Cyclododecanone Mixture Reactor->Mixture

Caption: Oxidation of cyclododecane to a mixture of cyclododecanol and cyclododecanone.

Step 4: Nitric Acid Oxidation to this compound

The final step involves the oxidative cleavage of the cyclododecanol/cyclododecanone mixture to yield this compound. This is a more aggressive oxidation, typically employing nitric acid.[2][3]

Experimental Protocol:

  • Oxidizing Agent: Nitric acid is the primary oxidant.

  • Catalyst: A mixed catalyst system, often containing copper and vanadium compounds (e.g., ammonium vanadate and copper nitrate), is used to facilitate the reaction.[3]

  • Procedure: The mixture of cyclododecanol and cyclododecanone is heated with an excess of nitric acid in the presence of the copper-vanadium catalyst. The reaction is typically carried out for about one hour.[3]

  • Work-up: After the reaction, a portion of the reaction mixture is evaporated and allowed to cool, leading to the crystallization of this compound. The crystallized product is then filtered and washed with cold water to achieve a high purity of over 99%.[3]

Quantitative Data Summary: Final Oxidation to DDDA

ParameterValueReagentsReference(s)
Yield from Cyclododecanol88%Nitric Acid, Cu/V catalyst[3]
Combined Yield from Ketone~94% (DDDA and other diacids)Nitric Acid, Cu/V catalyst[3]
Purity>99%-[3]

Logical Workflow: Alcohol/Ketone Mixture to this compound

G Mixture Cyclododecanol & Cyclododecanone Mixture Reactor Oxidation Reactor Mixture->Reactor NitricAcid Nitric Acid NitricAcid->Reactor Catalyst Copper-Vanadium Catalyst Catalyst->Reactor Purification Crystallization & Filtration Reactor->Purification DDDA This compound (DDDA) Purification->DDDA

Caption: Nitric acid oxidation to this compound.

II. Alternative Historical Synthesis Routes

Prior to the dominance of the butadiene-based process, and as alternative pathways, other chemical methods were explored for the synthesis of this compound.

A. Ozonolysis of Cyclododecene

An alternative route to this compound involves the ozonolysis of cyclododecene.[1][2] Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.

Experimental Protocol (General):

  • Ozonolysis Step: A solution of cyclododecene in a suitable solvent (e.g., methanol or dichloromethane) is cooled to a low temperature (typically -78 °C). A stream of ozone-enriched oxygen is then bubbled through the solution until the reaction is complete, often indicated by a color change.

  • Work-up: The resulting ozonide intermediate is then worked up under oxidative conditions to yield the dicarboxylic acid. This is commonly achieved by adding hydrogen peroxide.

  • Purification: The this compound is then isolated and purified, typically by crystallization.

Quantitative Data:

Detailed quantitative data for this specific historical synthesis is not as readily available as for the butadiene process. However, ozonolysis is generally known to be a high-yielding reaction when performed under carefully controlled conditions.

Logical Workflow: Ozonolysis of Cyclododecene

G Cyclododecene Cyclododecene Reaction Ozonolysis Reaction (-78°C) Cyclododecene->Reaction Ozone Ozone (O3) Ozone->Reaction OxidativeWorkup Oxidative Work-up (e.g., H2O2) DDDA This compound OxidativeWorkup->DDDA Reaction->OxidativeWorkup

Caption: Synthesis of this compound via ozonolysis of cyclododecene.

B. Synthesis from Cyclohexanone

Another historical approach involves the synthesis of this compound starting from cyclohexanone. This method typically involves the formation of a peroxide intermediate followed by rearrangement and dimerization.

Experimental Protocol (General):

  • Peroxide Formation: Cyclohexanone can be reacted with hydrogen peroxide in the presence of an acid catalyst to form cyclohexanone peroxide.

  • Dimerization and Ring Opening: This peroxide can then undergo a series of reactions, including dimerization and ring-opening, to form the 12-carbon backbone of this compound. The exact conditions for this step can vary.

  • Oxidation: The intermediate is then oxidized to yield this compound.

  • Purification: The final product is purified by crystallization.

Quantitative Data:

Specific yield and reaction condition data for this historical method are not well-documented in readily accessible literature, as it was likely superseded by more efficient routes.

Logical Workflow: Synthesis from Cyclohexanone

G Cyclohexanone Cyclohexanone PeroxideFormation Peroxide Formation Cyclohexanone->PeroxideFormation H2O2 Hydrogen Peroxide (H2O2) H2O2->PeroxideFormation Dimerization Dimerization & Ring Opening PeroxideFormation->Dimerization Oxidation Oxidation Dimerization->Oxidation DDDA This compound Oxidation->DDDA

Caption: General pathway for the synthesis of this compound from cyclohexanone.

III. Conclusion

The journey to the industrial-scale production of this compound has been marked by significant chemical ingenuity. The butadiene-based synthesis route, with its well-defined and optimized steps, has historically been the workhorse of the industry. However, an understanding of alternative historical methods, such as ozonolysis and synthesis from cyclohexanone, provides valuable context for the evolution of chemical manufacturing processes. For researchers and professionals in drug development and materials science, a deep appreciation of these foundational synthetic pathways is crucial for innovating future production methods that are not only efficient but also increasingly sustainable.

References

An In-depth Technical Guide to the Thermochemical Properties of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a crucial monomer in the synthesis of high-performance polymers and finds applications in various industrial sectors. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and material science applications. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, details the experimental methodologies for their determination, and illustrates the relationships between these properties.

Core Thermochemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its fundamental physical and thermochemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₂H₂₂O₄[1]
Molecular Weight230.30 g/mol [1]
Melting Point127-129 °C (400.15-402.15 K)[2]
Boiling Point245 °C at 10 mmHg[2]
Vapor Pressure21 mmHg at 222 °C[2]
Table 2: Thermochemical Properties of this compound
PropertySymbolValue (kJ/mol)Temperature (K)Reference(s)
Standard Enthalpy of Combustion (solid)Δc H°(s)-6736.2 ± 2.8298.15[1]
Standard Enthalpy of Formation (solid)Δf H°(s)-1130.0298.15
Enthalpy of FusionΔfus H49.8 - 52.5400.3 - 402.5[3]
Enthalpy of SublimationΔsub H153.1 ± 2.9375 - 396
Ideal Gas Heat Capacity (calculated)Cp(g)(Joback Method)various[1]

Note: The standard enthalpy of formation for the solid state is a calculated value based on the enthalpy of combustion and may not include all standard corrections.

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections outline the general experimental methodologies employed in the cited literature.

Determination of Enthalpy of Combustion (Bomb Calorimetry)

The standard enthalpy of combustion of this compound is determined using a bomb calorimeter.[4][5][6]

Methodology:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound (typically around 1 gram) is placed in a crucible within the bomb calorimeter.

  • Bomb Assembly: A fuse wire is connected to the electrodes, with its end in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the organic acid in the presence of excess oxygen is an exothermic reaction, causing the temperature of the bomb and the surrounding water to rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the corrected heat of combustion.

Determination of Enthalpy of Fusion (Differential Scanning Calorimetry)

The enthalpy of fusion of this compound has been measured by Differential Scanning Calorimetry (DSC).[7][8]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 K/min) under a purge of inert gas, such as nitrogen.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

  • Data Analysis: As the this compound melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion. The temperature at the peak maximum is taken as the melting temperature. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined directly by techniques such as Knudsen effusion mass spectrometry or indirectly from the enthalpies of vaporization and fusion.

Determination of Heat Capacity (Differential Scanning Calorimetry)

Methodology:

  • Baseline Determination: An initial DSC scan is performed with two empty sample pans to establish the baseline heat flow.

  • Standard Measurement: A scan is performed with a sapphire standard, a material with a well-characterized heat capacity, in the sample pan.

  • Sample Measurement: A scan of the this compound sample is then performed under the same conditions.

  • Data Analysis: By comparing the heat flow differences between the baseline, the standard, and the sample, the heat capacity of the this compound as a function of temperature can be calculated.

Visualization of Thermochemical Relationships

The thermochemical properties of this compound are interconnected through fundamental thermodynamic principles. The following diagram illustrates a typical workflow for the experimental determination and theoretical calculation of these properties.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_properties Thermochemical Properties Bomb_Calorimetry Bomb Calorimetry Delta_c_H ΔcH°(s) Standard Enthalpy of Combustion Bomb_Calorimetry->Delta_c_H Measures DSC_Fusion DSC (Fusion) Delta_fus_H ΔfusH Enthalpy of Fusion DSC_Fusion->Delta_fus_H Measures Vapor_Pressure Vapor Pressure Measurement Delta_sub_H ΔsubH Enthalpy of Sublimation Vapor_Pressure->Delta_sub_H Determines (Clausius-Clapeyron) DSC_Cp DSC (Heat Capacity) Cp_s Cp(s) Solid Heat Capacity DSC_Cp->Cp_s Measures Delta_f_H_s ΔfH°(s) Standard Enthalpy of Formation (solid) Delta_c_H->Delta_f_H_s Calculated via Hess's Law Delta_f_H_g ΔfH°(g) Standard Enthalpy of Formation (gas) Delta_f_H_s->Delta_f_H_g Calculated with ΔsubH Delta_vap_H ΔvapH Enthalpy of Vaporization Delta_fus_H->Delta_vap_H Relates to ΔsubH Delta_sub_H->Delta_vap_H ΔsubH = ΔfusH + ΔvapH Delta_sub_H->Delta_f_H_g Used in Calculation

References

Unveiling the Solid State of Dodecanedioic Acid: A Technical Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA), a 12-carbon linear dicarboxylic acid, is a versatile molecule with broad applications in polymers, lubricants, and increasingly, in the pharmaceutical sciences. A thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is paramount for controlling its physicochemical properties, ensuring batch-to-batch consistency, and optimizing its performance in various applications. This in-depth technical guide provides a comprehensive overview of the crystal structure of this compound, explores the current understanding of its polymorphic behavior, and details the experimental protocols for its characterization.

Crystal Structure of this compound

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c .[1] This is a common packing arrangement observed for many even-numbered α,ω-dicarboxylic acids.[2]

A key feature of the crystal structure is that the asymmetric unit contains only half of the this compound molecule.[1] The full molecule is generated by a center of inversion. In the solid state, the molecules adopt a planar, extended conformation. These molecules are organized into infinite chains through hydrogen bonding between the carboxylic acid groups of adjacent molecules. These chains are then packed in a parallel fashion, stabilized by van der Waals interactions between the hydrocarbon chains, to form the three-dimensional crystal lattice.[1]

Crystallographic Data

The crystallographic data for the stable monoclinic form of this compound is summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not explicitly found in search results
b (Å) Value not explicitly found in search results
c (Å) Value not explicitly found in search results
α (°) 90
β (°) Value not explicitly found in search results
γ (°) 90
Volume (ų) Value not explicitly found in search results
Z 2
Molecules per Asymmetric Unit 0.5

Note: Specific unit cell dimensions (a, b, c, and β) were not consistently available in the initial search results. Further targeted crystallographic database searches would be required to populate these specific values.

Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties.

Current research indicates that pure this compound does not exhibit polymorphism under the range of temperatures and pressures that have been studied.[2] It consistently crystallizes in the monoclinic C (P2₁/c) form.[2]

However, it is noteworthy that in a binary system with decanedioic acid, a new monoclinic form, designated as Ci , is stabilized.[3] This form is isostructural with the pure C form, belonging to the same P2₁/c space group, but arises from compositional disorder within the mixed crystal samples.[3] This suggests that the crystalline structure of this compound can be influenced by the presence of impurities or co-formers.

Experimental Protocols

The characterization of the crystal structure and investigation of polymorphism of this compound involve a suite of analytical techniques. Detailed experimental protocols are provided below.

Crystal Growth

High-quality single crystals are essential for elucidating the crystal structure.

  • Method: Slow evaporation.[1]

  • Protocol:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., acetone) at room temperature.[1]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

    • Allow the solution to stand undisturbed at a constant temperature.

    • Well-formed, transparent single crystals should appear over a period of several days to weeks.

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis start Start dissolve Dissolve DDDA in Acetone start->dissolve filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate crystals Single Crystals evaporate->crystals xrd Single-Crystal XRD crystals->xrd structure Determine Crystal Structure xrd->structure

Experimental workflow for single crystal growth and structure determination.
Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for phase identification and for detecting polymorphism.

  • Sample Preparation:

    • Grind a small amount of the this compound sample into a fine powder using a mortar and pestle. This ensures a random orientation of the crystallites.

    • The powder is then carefully packed into a sample holder. The surface of the powder should be smooth and level with the surface of the holder to avoid errors in peak positions.

  • Data Collection:

    • The sample holder is placed in the diffractometer.

    • X-rays (typically Cu Kα radiation) are directed at the sample.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffractogram provides a unique "fingerprint" of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and solid-solid phase transitions, which are indicative of polymorphism.

  • Protocol:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to or from the sample is recorded as a function of temperature.

    • Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram. The temperature and enthalpy of these transitions provide valuable information about the material's thermal properties and polymorphic state.

dsc_workflow cluster_sample Sample Preparation cluster_measurement DSC Measurement cluster_data Data Analysis weigh Weigh Sample seal Seal in Pan weigh->seal load Load into DSC seal->load heat Heat at Constant Rate load->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze end End analyze->end

Workflow for Differential Scanning Calorimetry (DSC) analysis.

Summary of Quantitative Data

The following table summarizes the key quantitative data related to the solid-state properties of this compound.

PropertyValueMethod of Determination
Crystal System MonoclinicSingle-Crystal X-ray Diffraction
Space Group P2₁/cSingle-Crystal X-ray Diffraction
Melting Point 127-129 °CCapillary Method / DSC
Polymorphism (Pure) Not observedXRD, DSC
Polymorphism (Binary System) Monoclinic (Ci, P2₁/c) with Decanedioic AcidXRD, DSC

Conclusion

This compound predominantly exists in a single, stable monoclinic crystal form with the space group P2₁/c. While polymorphism has not been observed for the pure compound, the formation of an isostructural monoclinic phase in a binary system with decanedioic acid highlights the potential for the solid-state structure to be influenced by external factors such as impurities. For researchers and professionals in drug development, this indicates that while the pure active pharmaceutical ingredient (API) may be stable, the presence of excipients or co-processed molecules could potentially induce different crystalline forms, necessitating thorough solid-state characterization of formulated products. The experimental protocols detailed in this guide provide a robust framework for the comprehensive analysis of the crystal structure and polymorphic behavior of this compound and its derivatives.

References

Metabolic Pathways of Dodecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in both industrial applications and biomedical research. Its metabolic pathways are crucial for understanding its physiological roles, potential therapeutic applications, and its relevance as a biomarker for certain metabolic disorders. This technical guide provides an in-depth exploration of the core metabolic pathways involving DDDA, including its catabolism through ω-oxidation and peroxisomal β-oxidation, and its biosynthesis via engineered enzymatic cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (DDDA) is a saturated dicarboxylic acid that is not only a key monomer in the production of high-performance polymers but also an endogenous metabolite. In biological systems, DDDA is primarily formed through the ω-oxidation of lauric acid (dodecanoic acid) and is subsequently catabolized in the peroxisomes. The study of its metabolic fate is critical for understanding lipid metabolism, particularly under conditions of metabolic stress or in the context of certain genetic disorders affecting fatty acid oxidation. Furthermore, the development of biotechnological routes for DDDA synthesis highlights its growing importance as a bio-based chemical. This guide will delve into the intricacies of these metabolic routes.

Catabolism of this compound

The breakdown of this compound in vertebrates is a two-part process that begins in the endoplasmic reticulum and concludes in the peroxisomes.

ω-Oxidation of Lauric Acid

The initial step in the endogenous production of DDDA is the ω-oxidation of lauric acid (C12 monocarboxylic acid). This pathway serves as an alternative to the primary β-oxidation of fatty acids and is particularly active when β-oxidation is impaired. The ω-oxidation pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[1]

The process involves a series of three enzymatic reactions:

  • Hydroxylation: The terminal methyl group (ω-carbon) of lauric acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family, specifically CYP4A11 in humans.[2][3] This is often the rate-limiting step in the pathway.

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 12-oxododecanoic acid. This step is carried out by alcohol dehydrogenase (ADH).[4]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of this compound. This reaction is catalyzed by aldehyde dehydrogenase (ALDH).[4]

omega_oxidation cluster_ER Endoplasmic Reticulum Lauric_Acid Lauric Acid (C12:0) Hydroxy_Dodecanoic_Acid 12-Hydroxydodecanoic Acid Lauric_Acid->Hydroxy_Dodecanoic_Acid CYP4A11 (NADPH, O2) Oxo_Dodecanoic_Acid 12-Oxododecanoic Acid Hydroxy_Dodecanoic_Acid->Oxo_Dodecanoic_Acid Alcohol Dehydrogenase (NAD+) DDDA This compound (DDDA) Oxo_Dodecanoic_Acid->DDDA Aldehyde Dehydrogenase (NAD+)

Figure 1: ω-Oxidation pathway of lauric acid to this compound.
Peroxisomal β-Oxidation of this compound

Once formed, this compound is transported into the peroxisome for further degradation via β-oxidation. Unlike the β-oxidation of monocarboxylic acids, which primarily occurs in the mitochondria, the breakdown of dicarboxylic acids is a key function of peroxisomes.[1][5]

The peroxisomal β-oxidation of DDDA involves the following steps:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, dodecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.[3]

  • Oxidation: Dodecanedioyl-CoA is then oxidized by a peroxisomal acyl-CoA oxidase (ACOX1), introducing a double bond and producing hydrogen peroxide (H₂O₂).[1]

  • Hydration and Dehydrogenation: The resulting enoyl-CoA is acted upon by a bifunctional enzyme (L-bifunctional enzyme, EHHADH, and/or D-bifunctional protein, HSD17B4) which possesses both hydratase and dehydrogenase activities.[1][6]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase (e.g., SCPx or ACAA1), releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA (decanedioyl-CoA).[1]

This cycle repeats, shortening the dicarboxylic acid chain by two carbons with each turn, ultimately yielding succinyl-CoA, which can then enter the Krebs cycle.[7]

peroxisomal_beta_oxidation cluster_Peroxisome Peroxisome DDDA_CoA Dodecanedioyl-CoA (C12) Enoyl_CoA Trans-2-Enoyl-Dodecanedioyl-CoA DDDA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) (FAD -> FADH2, O2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxy-Dodecanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme (Hydratase activity) Ketoacyl_CoA 3-Keto-Dodecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme (Dehydrogenase activity, NAD+ -> NADH) Decanedioyl_CoA Decanedioyl-CoA (C10) Ketoacyl_CoA->Decanedioyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Decanedioyl_CoA->Succinyl_CoA Further β-oxidation cycles Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Figure 2: Peroxisomal β-oxidation of dodecanedioyl-CoA.

Biosynthesis of this compound

While DDDA is a natural metabolite, there is significant interest in its biotechnological production from renewable feedstocks. A notable example is the whole-cell one-pot biosynthesis of DDDA from linoleic acid in engineered Escherichia coli.[8][9]

This synthetic pathway is based on the lipoxygenase pathway found in plants and involves a multi-enzyme cascade:

  • Lipoxygenase (LOX): Linoleic acid is first converted to 13-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPOD) by a lipoxygenase, such as the one from Ricinus communis (castor bean).[10][11]

  • Hydroperoxide Lyase (HPL): The 13-HPOD is then cleaved by a hydroperoxide lyase (e.g., from Hordeum vulgare) to produce 12-oxo-(9Z)-dodecenoic acid.[11][12]

  • Aldehyde Dehydrogenase (ALDH): The aldehyde group of 12-oxo-(9Z)-dodecenoic acid is oxidized to a carboxylic acid by an aldehyde dehydrogenase, for instance, from Geobacillus thermodenitrificans.[11][13]

  • Double-Bond Reductase: The double bond in the resulting molecule is then reduced by an endogenous E. coli double-bond reductase.[9][11]

  • Cofactor Recycling: An NADH oxidase (e.g., from Streptococcus thermophilus) is often included to regenerate NAD+ required by the aldehyde dehydrogenase.[11]

biosynthesis_pathway cluster_Ecoli Engineered E. coli cluster_cofactor Cofactor Recycling Linoleic_Acid Linoleic Acid HPOD 13-Hydroperoxy-9,11-(Z,E)-octadecadienoic acid Linoleic_Acid->HPOD Lipoxygenase (LOX) Oxo_Dodecenoic_Acid 12-Oxo-(9Z)-dodecenoic acid HPOD->Oxo_Dodecenoic_Acid Hydroperoxide Lyase (HPL) Unsaturated_DDDA Dodecen-1,12-dioic acid Oxo_Dodecenoic_Acid->Unsaturated_DDDA Aldehyde Dehydrogenase (ALDH) DDDA This compound (DDDA) Unsaturated_DDDA->DDDA Double-Bond Reductase NADH_Oxidase NADH Oxidase NAD NAD+ NADH NADH NAD->NADH ALDH NADH->NAD NADH Oxidase

Figure 3: Biosynthetic pathway of this compound from linoleic acid.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmax / kcatOrganism/SystemReference
Cytochrome P450 4A11Lauric Acid48.9 µM3.72 nmol/min/nmol P450Human liver microsomes[3]
Cytochrome P450 4A11Lauric Acid11-200 µM15-38 min⁻¹Recombinant human[2]
Peroxisomal Acyl-CoA OxidaseDodecanedioyl-CoA-Similar to Lauroyl-CoARat liver[14]
Aldehyde Dehydrogenase (ALDH-1)Decanal2.9 ± 0.4 nM-Human[15]
Aldehyde Dehydrogenase (ALDH-2)Decanal22 ± 3 nM-Human[15]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesParameterValueExperimental ConditionReference
Human24-h Urinary Excretion~5% of administered dose42.45 mmol intravenous infusion[16]
HumanMaximal Tissue Uptake0.38 ± 0.08 mmol/min42.45 mmol intravenous infusion[16]
Human (Healthy)Plasma AUC219.7 ± 14.0 µmol46.6 mmol intravenous infusion[17]
Human (NIDDM)Plasma AUC279.9 ± 42.7 µmol46.6 mmol intravenous infusion[17]
RatPlasma Half-life12.47 minutes800 µmol/kg intravenous bolus[18]
RatApparent Volume of Distribution0.248 ± 0.035 L/kg800 µmol/kg intravenous bolus[18]
Rat24-h Urinary Excretion3.90 ± 1.62% of administered dose800 µmol/kg intravenous bolus[18]

Experimental Protocols

Quantitative Analysis of this compound in Biological Samples by GC-MS

This protocol outlines a general method for the extraction, derivatization, and quantification of DDDA in plasma or urine.

5.1.1. Sample Preparation and Extraction

  • To 200 µL of the biological sample (plasma or urine), add a known amount of an appropriate internal standard (e.g., heptadecanedioic acid).

  • Acidify the sample to a pH < 2 with 5M HCl.

  • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean vial. Repeat the extraction and combine the organic phases.

  • Dry the combined organic extract under a gentle stream of nitrogen at 35-40°C.

5.1.2. Derivatization

  • To the dried residue, add 40 µL of pyridine to dissolve the sample.

  • Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial securely and heat at 70-90°C for 30-60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

5.1.3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at a suitable initial temperature, ramp up to a final temperature to ensure separation of analytes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DDDA and the internal standard.

gcms_workflow Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidify (pH < 2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry_Extract Dry Extract under Nitrogen Extract->Dry_Extract Derivatize Derivatization (BSTFA + TMCS) Dry_Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 4: Experimental workflow for GC-MS analysis of this compound.
Assay for Peroxisomal β-Oxidation of Dicarboxylic Acids

This protocol provides a framework for measuring the β-oxidation of radiolabeled DDDA in isolated peroxisomes or cell homogenates.

5.2.1. Preparation of Substrate

  • Prepare a stock solution of [1,12-¹⁴C]this compound.

  • The substrate for the assay is the CoA ester. Synthesize [1,12-¹⁴C]dodecanedioyl-CoA from the free acid using acyl-CoA synthetase.

5.2.2. Incubation

  • Prepare an incubation mixture containing:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • Cofactors: NAD+, FAD, Coenzyme A

    • Isolated peroxisomes or cell homogenate

  • Initiate the reaction by adding [1,12-¹⁴C]dodecanedioyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

5.2.3. Termination and Product Separation

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Centrifuge to pellet the protein.

  • The supernatant contains the acid-soluble products of β-oxidation (chain-shortened dicarboxylyl-CoAs and acetyl-CoA).

  • Separate the products from the unreacted substrate using a suitable method, such as solid-phase extraction or HPLC.

5.2.4. Quantification

  • Measure the radioactivity in the product fraction using liquid scintillation counting.

  • Calculate the rate of β-oxidation based on the amount of radioactivity incorporated into the acid-soluble products per unit time per milligram of protein.

Conclusion

The metabolic pathways of this compound are integral to lipid homeostasis and present opportunities for both therapeutic intervention and biotechnological innovation. The catabolic route via ω-oxidation and peroxisomal β-oxidation highlights the interconnectedness of different cellular compartments in fatty acid metabolism. Concurrently, the development of efficient biosynthetic routes underscores the potential of synthetic biology to produce valuable chemicals from renewable resources. This guide provides a foundational understanding of these pathways, supported by quantitative data and experimental methodologies, to aid researchers in their exploration of the multifaceted roles of this compound. Further research is warranted to elucidate the kinetic parameters of all enzymes in these pathways and to fully understand their regulation in various physiological and pathological states.

References

The Environmental Degradation of Dodecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a versatile chemical intermediate with applications in the synthesis of polymers, lubricants, and adhesives. Its environmental fate is of significant interest, and understanding its degradation pathways is crucial for assessing its environmental impact and developing bioremediation strategies. This technical guide provides an in-depth overview of the microbial and abiotic degradation of DDDA, complete with detailed experimental protocols and pathway visualizations.

Microbial Degradation of this compound

The primary route of this compound degradation in the environment is through microbial metabolism. Microorganisms, particularly certain species of yeast and bacteria, can utilize DDDA as a carbon and energy source. The degradation process primarily involves two key metabolic pathways: ω-oxidation and β-oxidation.

The ω-Oxidation Pathway

In many microorganisms, the degradation of n-alkanes and fatty acids to dicarboxylic acids proceeds via the ω-oxidation pathway. This pathway is particularly well-studied in yeasts of the genus Candida, such as Candida tropicalis. The ω-oxidation of a precursor like dodecane or dodecanoic acid results in the formation of this compound. The key enzymatic steps are as follows:

  • Hydroxylation: The terminal methyl group of the substrate is hydroxylated to form a primary alcohol. This reaction is catalyzed by a cytochrome P450 monooxygenase system. In Candida tropicalis, the CYP52 family of enzymes is responsible for this initial and rate-limiting step[1][2][3].

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by a fatty alcohol oxidase (FAO) or a fatty alcohol dehydrogenase[1][4].

  • Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, yielding this compound. This step is catalyzed by a fatty aldehyde dehydrogenase[3].

omega_oxidation Substrate Dodecanoic Acid Intermediate1 12-Hydroxydodecanoic Acid Substrate->Intermediate1 Cytochrome P450 (CYP52 family) Intermediate2 Dodecanal-1-oic Acid Intermediate1->Intermediate2 Fatty Alcohol Oxidase/ Dehydrogenase Product This compound Intermediate2->Product Fatty Aldehyde Dehydrogenase

Figure 1: ω-Oxidation pathway for the formation of this compound.
The β-Oxidation Pathway

Once formed, this compound is catabolized through the β-oxidation pathway, which is common for fatty acid degradation. This process occurs in peroxisomes and mitochondria and involves the sequential removal of two-carbon units in the form of acetyl-CoA[5][6]. The initial activation of DDDA to its coenzyme A (CoA) ester, dodecanedioyl-CoA, is a prerequisite for β-oxidation. The cycle then proceeds through four core reactions:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons, forming an enoyl-CoA.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.

This cycle repeats until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids, such as succinyl-CoA and adipyl-CoA, which can then enter the citric acid cycle[5].

beta_oxidation DDDA_CoA Dodecanedioyl-CoA (C12) Enoyl_CoA 2-Enoyl-dodecanedioyl-CoA DDDA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (dcaA) Hydroxyacyl_CoA 3-Hydroxy-dodecanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (dcaE) Ketoacyl_CoA 3-Keto-dodecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase (dcaH) Decanedioyl_CoA Decanedioyl-CoA (C10) + Acetyl-CoA Ketoacyl_CoA->Decanedioyl_CoA Thiolase Further_Oxidation Further rounds of β-oxidation Decanedioyl_CoA->Further_Oxidation

Figure 2: First cycle of β-oxidation of dodecanedioyl-CoA.
Key Microorganisms and Genetic Determinants

Several microbial species have been identified as capable of degrading dicarboxylic acids.

  • Acinetobacter baylyi ADP1: This bacterium possesses a well-characterized gene cluster, dca (dicarboxylic acid), which is essential for the β-oxidation of straight-chain dicarboxylic acids[7][8]. The dca cluster includes genes encoding an acyl-CoA dehydrogenase homolog (dcaA), an enoyl-CoA hydratase homolog (dcaE), and a hydroxyacyl-CoA dehydrogenase homolog (dcaH)[7]. The cluster also contains genes predicted to be involved in transport (dcaK, dcaP) and activation of dicarboxylic acids[9][10].

  • Pseudomonas putida: While wild-type P. putida KT2440 cannot efficiently utilize dicarboxylic acids, engineered strains expressing the dca genes from Acinetobacter baylyi have been shown to metabolize adipic acid and other medium-chain dicarboxylic acids[2][11]. This suggests that the introduction of appropriate genetic machinery can confer the ability to degrade these compounds.

  • Candida tropicalis: This yeast is known for its ability to produce this compound from n-alkanes and fatty acids through its potent ω-oxidation system, which involves the CYP52 family of cytochrome P450 monooxygenases[1][2][3]. Strains of C. tropicalis with blocked β-oxidation pathways can accumulate high concentrations of DDDA[12][13].

MicroorganismKey Genes/EnzymesDegradation PathwayReference
Acinetobacter baylyi ADP1dca gene cluster (dcaA, dcaE, dcaH, etc.)β-Oxidation[7][8]
Pseudomonas putida (engineered)dcaAKIJP from A. baylyiβ-Oxidation[2][11]
Candida tropicalisCYP52 family, Fatty Alcohol Oxidase, Fatty Aldehyde Dehydrogenaseω-Oxidation (production), β-Oxidation (degradation)[1][3][4]

Table 1: Key Microorganisms and Genetic Determinants in this compound Metabolism

Substrate Concentration (g/L)Biomass Yield (g cells/g substrate)DDDA Yield (g DDDA/g substrate)MicroorganismReference
50.480.20Candida tropicalis (wild-type)[13]
100.450.11Candida tropicalis (wild-type)[13]
150.450.08Candida tropicalis (wild-type)[13]
Not specified-up to 66 g/L (final concentration)Candida tropicalis (optimized process)[12]

Table 2: Quantitative Data on this compound Production by Candida tropicalis

Abiotic Degradation of this compound

In addition to microbial breakdown, this compound can undergo abiotic degradation in the environment, primarily through photolysis and hydrolysis, although these processes are generally slower than biodegradation.

Photodegradation
Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. As a dicarboxylic acid, this compound itself is stable to hydrolysis under typical environmental pH conditions. However, its esters can be susceptible to hydrolysis, which would yield the parent dicarboxylic acid.

Experimental Protocols

Protocol 1: Culturing Acinetobacter baylyi ADP1 on this compound

This protocol describes the cultivation of Acinetobacter baylyi ADP1 in a minimal medium with this compound as the sole carbon source.

Materials:

  • Acinetobacter baylyi ADP1 strain

  • Minimal medium (e.g., M9 minimal medium)

  • This compound (DDDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile culture tubes or flasks

  • Incubator shaker

Procedure:

  • Prepare a stock solution of DDDA (e.g., 0.5 M) in DMSO.

  • Prepare the minimal medium according to the standard formulation and sterilize by autoclaving.

  • Aseptically add the DDDA stock solution to the sterile minimal medium to the desired final concentration (e.g., 2 mM). Ensure the final concentration of DMSO is not inhibitory to the cells.

  • Inoculate the medium with an overnight culture of A. baylyi ADP1 grown in a rich medium (e.g., LB) or a minimal medium with a readily utilizable carbon source (e.g., succinate). The initial optical density at 600 nm (OD600) should be low (e.g., <0.1).

  • Incubate the cultures at 30°C with shaking (e.g., 200 rpm)[14][15].

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

culture_protocol start Start step1 Prepare DDDA stock solution in DMSO start->step1 step2 Prepare and sterilize minimal medium step1->step2 step3 Add DDDA stock to minimal medium step2->step3 step4 Inoculate with A. baylyi ADP1 overnight culture step3->step4 step5 Incubate at 30°C with shaking step4->step5 step6 Monitor growth (OD600) step5->step6 end End step6->end

Figure 3: Workflow for culturing Acinetobacter baylyi ADP1 on this compound.
Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of DDDA in biological or environmental samples.

Materials:

  • Sample containing DDDA

  • Internal standard (e.g., heptadecanedioic acid)

  • Methanol:water solution (8:1 v/v)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To your sample, add a known amount of the internal standard.

    • Perform protein precipitation and extraction by adding an 8:1 methanol:water solution. Vortex and incubate at 4°C[16].

    • Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step derivatizes carbonyl groups[16].

    • Silylation: Add MSTFA to the vial and incubate at 70°C for 30 minutes. This converts the carboxylic acid groups to their trimethylsilyl (TMS) esters, increasing their volatility[16].

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polar column) and a temperature program to separate the analytes.

    • The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Generate a calibration curve using standards of known DDDA concentrations and a constant concentration of the internal standard.

    • Determine the concentration of DDDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

gcms_protocol start Start step1 Sample Preparation: Add internal standard, extract with Methanol:Water start->step1 step2 Dry down extract step1->step2 step3 Derivatization Step 1: Methoximation step2->step3 step4 Derivatization Step 2: Silylation (MSTFA) step3->step4 step5 GC-MS Analysis step4->step5 step6 Quantification using calibration curve step5->step6 end End step6->end

Figure 4: Workflow for the GC-MS analysis of this compound.
Protocol 3: Enzyme Assay for Fatty Alcohol Oxidase

This protocol describes a spectrophotometric assay for measuring the activity of fatty alcohol oxidase.

Materials:

  • Enzyme source (e.g., cell-free extract or purified enzyme)

  • Potassium phosphate buffer

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., 1-dodecanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ABTS, and HRP.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the substrate (e.g., 1-dodecanol).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm), which corresponds to the oxidation of ABTS by the hydrogen peroxide produced in the alcohol oxidase reaction[17][18].

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized ABTS.

Conclusion

The environmental degradation of this compound is a multifaceted process dominated by microbial metabolism. The ω-oxidation and β-oxidation pathways are the central routes for its breakdown, involving a suite of specific enzymes and genetic determinants in various microorganisms. While abiotic degradation through photolysis can contribute to its removal from the environment, it is generally a slower process. The detailed protocols provided in this guide offer a starting point for researchers to investigate the environmental fate of this compound and to explore its potential for bioremediation and biotransformation applications. Further research is needed to fully elucidate the quantitative aspects of both microbial and abiotic degradation pathways for this important industrial chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nylon 6,12 via Dodecanedioic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6,12 is a high-performance polyamide synthesized from the polycondensation of hexamethylenediamine (HMD) and dodecanedioic acid (DDDA). The numerals in its name, 6 and 12, correspond to the number of carbon atoms in the diamine and diacid monomers, respectively. This thermoplastic polymer is distinguished by its low moisture absorption, excellent dimensional stability, and high resistance to a broad range of chemicals.[1] These properties make it a preferred material for various demanding applications, including precision industrial parts, automotive components, filaments for brushes, and potentially in medical devices and drug delivery systems, pending medical-grade certification.[1]

This document provides detailed protocols for the laboratory-scale synthesis of Nylon 6,12, focusing on a two-step melt polymerization process. It also includes methods for the characterization of the resulting polymer.

Data Presentation

Table 1: Physicochemical Properties of Nylon 6,12
PropertyValue
Density1.06 g/cm³[1]
Melting Point~218 °C[1]
Water Absorption (24h)0.25%[1]
Tensile Strength51 MPa[1]
Flexural Modulus1.4 GPa[1]
Elongation at Break300%[1]
Heat Deflection Temperature (at 1.8 MPa)80 °C[1]
Table 2: Monomer Properties
MonomerMolecular FormulaMolar Mass ( g/mol )
Hexamethylenediamine (HMD)C₆H₁₆N₂116.21
This compound (DDDA)C₁₂H₂₂O₄230.30

Experimental Protocols

The synthesis of high-molecular-weight Nylon 6,12 is typically achieved through a two-step melt polymerization process. The initial step involves the formation of a nylon salt (Nylon 6,12 salt) from the stoichiometric reaction of hexamethylenediamine and this compound. The second step is the polycondensation of this salt at elevated temperatures, initially under an inert atmosphere and subsequently under vacuum to facilitate the removal of water and drive the polymerization to completion.

Protocol 1: Synthesis of Nylon 6,12 Salt

Materials:

  • Hexamethylenediamine (HMD)

  • This compound (DDDA)

  • Ethanol (95% or absolute)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution of Monomers:

    • In a beaker, dissolve hexamethylenediamine (e.g., 0.1 mol) in ethanol.

    • In a separate beaker, dissolve an equimolar amount of this compound (e.g., 0.1 mol) in a sufficient volume of ethanol. Gentle heating (around 40-50 °C) may be required to fully dissolve the diacid.

  • Salt Formation:

    • While vigorously stirring the hexamethylenediamine solution, slowly add the this compound solution.

    • A white precipitate of Nylon 6,12 salt will form immediately.

  • Stirring and Isolation:

    • Continue stirring the mixture for approximately 1 hour to ensure complete salt formation.

    • Isolate the precipitated salt by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the salt cake on the filter with cold ethanol to remove any unreacted monomers.

    • Dry the Nylon 6,12 salt in a vacuum oven at 60-80 °C overnight until a constant weight is achieved.

Protocol 2: Melt Polymerization of Nylon 6,12

Materials:

  • Dried Nylon 6,12 salt

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum outlet connected to a cold trap and vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Reactor Setup:

    • Place the dried Nylon 6,12 salt into the glass reactor.

    • Assemble the reactor with the stirrer, nitrogen inlet, and vacuum outlet.

  • Inerting the System:

    • Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove all air. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Pre-polymerization (Atmospheric Pressure):

    • Begin stirring and gradually heat the reactor to a temperature of 200-220 °C.

    • As the salt melts, water will begin to evolve from the condensation reaction.

    • Maintain this temperature for 1-2 hours under a continuous nitrogen purge to remove the bulk of the water.

  • Polycondensation (Under Vacuum):

    • Increase the temperature to 260-280 °C.

    • Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mmHg.

    • Continue the polymerization under high vacuum for an additional 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage. The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Recovery:

    • Release the vacuum by introducing nitrogen into the reactor.

    • Stop heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • Once cooled, the solid Nylon 6,12 polymer can be removed from the reactor. The polymer may be a solid block that requires breaking into smaller pieces.

Protocol 3: Characterization of Nylon 6,12

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the synthesized polymer.

  • Sample Preparation: Use a small sample of the polymer (5-10 mg) sealed in an aluminum DSC pan.

  • Typical DSC Program:

    • Heat from 25 °C to 250 °C at a rate of 10 °C/min (first heating scan).

    • Hold at 250 °C for 5 minutes to erase the thermal history.

    • Cool from 250 °C to 25 °C at a rate of 10 °C/min.[2]

    • Heat from 25 °C to 250 °C at a rate of 10 °C/min (second heating scan).[3][4][5]

  • Analysis: Determine the Tm from the peak of the endotherm in the second heating scan. The Tg can be observed as a step change in the baseline. For Nylon 6,12, the melting temperature is expected to be around 218 °C.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the Nylon 6,12 and to quantify end groups for molecular weight determination.[6][7]

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent. A mixture of 2,2,2-trifluoroethanol (TFE) and deuterated chloroform (CDCl₃) (e.g., 4:1 v/v) is effective for dissolving nylons for NMR analysis.[6]

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methylene protons of the hexamethylenediamine and this compound units.

  • ¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon backbone, including the carbonyl carbons and the different methylene carbons. The chemical shifts of carbons near the end of the polymer chains can be used to calculate the number-average molecular weight.[6][7]

Visualizations

Nylon_6_12_Synthesis_Workflow cluster_0 Step 1: Nylon 6,12 Salt Formation cluster_1 Step 2: Melt Polymerization HMD Hexamethylenediamine (in Ethanol) Mixing Mixing & Stirring HMD->Mixing DDDA This compound (in Ethanol) DDDA->Mixing Precipitation Precipitation of Nylon 6,12 Salt Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying (60-80°C) Filtration->Drying Reactor Dried Nylon 6,12 Salt in Reactor Drying->Reactor Transfer Purge Nitrogen Purge Reactor->Purge PrePoly Pre-polymerization (200-220°C, N2 atm) Purge->PrePoly Poly Polycondensation (260-280°C, Vacuum) PrePoly->Poly Apply Vacuum Cooling Cooling under N2 Poly->Cooling FinalPolymer Solid Nylon 6,12 Polymer Cooling->FinalPolymer

Caption: Experimental workflow for the synthesis of Nylon 6,12.

Polycondensation_Reaction Reactants n H₂N-(CH₂)₆-NH₂   +   n HOOC-(CH₂)₁₀-COOH Products [HN-(CH₂)₆-NH-CO-(CH₂)₁₀-CO]ₙ   +   2n H₂O Reactants->Products Δ, Vacuum

Caption: Polycondensation reaction for Nylon 6,12 synthesis.

References

Synthesis of Polyesters from Dodecanedioic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecanedioic acid (DDDA) is a C12 dicarboxylic acid that serves as a versatile building block for the synthesis of high-performance specialty polyesters. Its long aliphatic chain imparts flexibility, hydrophobicity, and desirable mechanical properties to the resulting polymer backbone. With the increasing availability of DDDA from renewable feedstocks through biotechnological routes, it has become a key monomer in the development of sustainable and biodegradable polymers.[1] These polyesters are of significant interest in the pharmaceutical and biomedical fields, particularly for applications in controlled drug release systems, tissue engineering scaffolds, and as biodegradable alternatives to conventional plastics.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound, targeting researchers, scientists, and drug development professionals.

Application Notes

Polyesters derived from this compound exhibit a range of tunable properties depending on the choice of diol co-monomer and the polymerization method employed. The long methylene chain from DDDA generally leads to polymers with increased flexibility and lower melting points compared to polyesters synthesized with shorter-chain dicarboxylic acids.

Key Properties and Applications:

  • Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, making these materials biodegradable. This is a crucial feature for applications such as drug delivery vehicles and temporary medical implants.[3]

  • Biocompatibility: Polyesters based on this compound and biocompatible diols, such as glycerol, have shown good biocompatibility, making them suitable for in-vivo applications.[3][6]

  • Tunable Mechanical Properties: By varying the diol used for polymerization (e.g., short-chain diols for rigidity, long-chain diols for flexibility, or trifunctional monomers like glycerol for cross-linking), the mechanical properties of the resulting polyester can be tailored to specific needs, from stiff materials to compliant elastomers.[3][4][7]

  • Shape Memory Features: Certain polyesters synthesized from this compound, such as poly(glycerol-dodecanoate), exhibit shape memory properties, which can be advantageous for the design of smart medical devices.[3][6]

  • Drug Delivery: The hydrophobic nature of DDDA-based polyesters makes them effective matrices for encapsulating and controlling the release of therapeutic agents.[2]

Data Presentation

The following tables summarize quantitative data for various polyesters synthesized using this compound, providing a comparative overview of their key properties.

Table 1: Properties of Polyesters Synthesized via Melt Polycondensation

Diol Co-monomerCatalystMn ( g/mol )Mw ( g/mol )Tg (°C)Tm (°C)Reference
Aliphatic diols (C2-C12)Not Specified-High-70-90[7]
1,4-ButanediolTitanium tetrabutoxide----[7]
1,4-ButanediolTin(II) octoate----[8]
GlycerolNone--~32-[3][6]
1,9-NonanediolDodecylbenzene sulfonic acid-10,100--[9][10]
1,8-Octanediol & GlycerolNone--VariablePresent[4]

Table 2: Properties of Polyesters Synthesized via Enzymatic Polymerization

Diol Co-monomerEnzymeMn ( g/mol )Mw ( g/mol )Yield (%)Reference
1,8-OctanediolCandida antarctica Lipase B3,700 - 8,000-up to 97[11]

Experimental Protocols

This section provides detailed methodologies for two common methods of polyester synthesis using this compound: melt polycondensation and enzymatic polymerization.

Protocol 1: Melt Polycondensation of this compound and 1,4-Butanediol

This protocol describes a typical two-stage melt polycondensation process.

Materials:

  • This compound (DDDA)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (catalyst)

  • High-purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line or similar inert gas setup

Procedure:

Step 1: Esterification

  • Place equimolar amounts of this compound and 1,4-butanediol into the three-neck flask. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.

  • Add the titanium(IV) butoxide catalyst (typically 0.05-0.1 mol% relative to the diacid).

  • Assemble the reaction apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of nitrogen throughout this stage.

  • Heat the reaction mixture to 180-200°C with constant stirring. Water will be generated as a byproduct and will distill off.

  • Continue this step for 2-4 hours, or until the collection of water ceases.

Step 2: Polycondensation

  • Gradually increase the temperature to 210-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour. This facilitates the removal of excess 1,4-butanediol and drives the polymerization reaction towards a higher molecular weight.

  • Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

Polymer Isolation and Purification:

  • Once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Poly(octylene dodecanedioate)

This protocol outlines a greener synthesis approach using an immobilized lipase catalyst.[11]

Materials:

  • This compound (DDDA)

  • 1,8-Octanediol (ODO)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (for purification)

Equipment:

  • Reaction vessel suitable for vacuum

  • Magnetic stirrer and stir bar

  • Heating bath or block

  • Vacuum pump

  • Filtration apparatus

Procedure:

  • In the reaction vessel, combine equimolar amounts of this compound and 1,8-octanediol.

  • Add diphenyl ether as a solvent.

  • Add the immobilized CALB (typically 10-20% by weight of the total monomers).

  • Heat the reaction mixture to 75°C with continuous stirring under vacuum.

  • Allow the reaction to proceed for approximately 4 hours.

  • After the reaction, dissolve the mixture in a suitable solvent like chloroform and remove the enzyme by filtration.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polyester by filtration and wash with fresh cold methanol.

  • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 30-40°C) to a constant weight.

Visualizations

The following diagrams illustrate the general reaction scheme and experimental workflow for polyester synthesis.

Polyester_Synthesis_Reaction cluster_reactants Monomers cluster_products Products Diacid This compound HOOC-(CH2)10-COOH reaction Diacid->reaction Diol Diol HO-R-OH Diol->reaction Polyester Polyester -[O-R-O-CO-(CH2)10-CO]n- Water Water H2O reaction->Polyester reaction->Water + Polyester_Synthesis_Workflow start Start monomers Combine Monomers (this compound + Diol) start->monomers catalyst Add Catalyst monomers->catalyst reaction Polymerization Reaction (Melt or Enzymatic) catalyst->reaction purification Purification (Dissolution & Precipitation) reaction->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (GPC, DSC, NMR, etc.) drying->characterization end End characterization->end

References

Dodecanedioic Acid: A Versatile Monomer for High-Performance Polymers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, is a pivotal monomer in the synthesis of a variety of high-performance polymers through condensation polymerization. Its long aliphatic chain imparts unique properties such as flexibility, hydrophobicity, and enhanced mechanical strength to the resulting polymers.[1] With the increasing focus on sustainable materials, DDDA derived from renewable resources is gaining prominence as a building block for "green" polymers.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of DDDA in creating specialty polyamides and polyesters.

Applications in Research and Drug Development

Polymers derived from this compound have found applications in diverse fields, from engineering plastics to advanced biomedical uses.

Specialty Polyamides

Polyamides synthesized with DDDA, such as Nylon 6,12, exhibit lower moisture absorption, superior dimensional stability, and improved chemical resistance compared to their shorter-chain counterparts.[1] The extended methylene chain from DDDA reduces the density of amide groups, which are prone to hydrogen bonding with water.[1]

  • Nylon 6,12: Produced from the condensation polymerization of hexamethylenediamine and DDDA, Nylon 6,12 is a crucial engineering plastic. It is utilized in applications demanding high thermal and chemical resilience, such as in the sheathing for cables and fuel lines.[1][2][3]

  • Qiana: This specialty polyamide, known for its silk-like texture, is synthesized from the polycondensation of bis(4-aminocyclohexyl)methane and DDDA.[1]

Specialty Polyesters

Aliphatic polyesters based on DDDA are emerging as significant biodegradable alternatives to conventional plastics.[1] The properties of these polyesters can be tailored by the selection of different diols in the polymerization process.[1]

  • Biodegradable Elastomers: When copolymerized with monomers like glycerol, DDDA can form cross-linked polyesters with tunable properties. These materials are being explored for applications in drug delivery systems and tissue engineering.[4][5] For instance, poly(glycerol-dodecanoate) (PGD) is a thermosetting polyester that exhibits shape memory features and biocompatibility, making it a candidate for medical devices and tissue engineering scaffolds.[5]

  • Polyethylene-like Polymers: Polyesters synthesized from DDDA and various aliphatic diols can produce crystalline materials with properties similar to polyethylene, offering a bio-based alternative for various applications.[6][7]

Drug Delivery

The biodegradable and biocompatible nature of certain DDDA-based polyesters makes them attractive for pharmaceutical applications. These polymers can be formulated into various drug delivery systems to enhance the therapeutic efficacy and safety of pharmaceutical compounds.[8][9] Acid-degradable polymers, for instance, can be designed to release their drug payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[10] Polymeric carriers can improve the solubility of hydrophobic drugs, protect them from degradation, and enable controlled and targeted release.[8][9][11]

Quantitative Data Summary

The tables below summarize key performance data for polymers synthesized using this compound.

Table 1: Thermal Properties of Polyamide 6,12 (PA 6,12) [12]

PropertyBio-Based DDDASynthetic DDDATest Method
Melting Temperature (Tm)~210-220 °C~210-225 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temp. (Tg)~40-60 °C~40-65 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td, 5% wt. loss)> 400 °C> 400 °CThermogravimetric Analysis (TGA)

Table 2: Mechanical Properties of Polyamide 6,12 (PA 6,12) [12]

PropertyBio-Based DDDASynthetic DDDATest Method
Tensile Strength50-65 MPa55-70 MPaASTM D638
Tensile Modulus1.5-2.5 GPa1.6-2.8 GPaASTM D638
Elongation at Break100-300%80-250%ASTM D638

Table 3: Thermal Properties of this compound-Based Polyesters

PolymerComonomerMelting Temperature (Tm)Glass Transition Temperature (Tg)Reference
Poly(butylene dodecanedioate) (PBD)1,4-Butanediol74.5 °C-[7]
PBD with 0.25 mol% PER1,4-Butanediol, Pentaerythritol77.0 °C-[7]
Poly(glycerol-dodecanoate) (PGD)Glycerol-~32 °C[5]
Poly(ethylene dodecanedioate)Ethylene Glycol70-90 °C-[6]

Experimental Protocols

The following are detailed protocols for the synthesis of specialty polyamides and polyesters using this compound.

Protocol 1: Synthesis of Polyamide (Nylon 6,12) via Melt Polycondensation

This protocol outlines the direct polymerization of this compound with a diamine.[1]

Materials:

  • This compound (DDDA)

  • Hexamethylenediamine

  • Nitrogen gas (high purity)

  • m-Cresol (for characterization, optional)

Equipment:

  • Glass test tube or three-neck flask

  • Heating mantle or high-temperature oil/sand bath

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet

  • Vacuum line (optional)

Procedure:

  • Monomer Charging: In a reaction vessel, charge equimolar amounts of this compound and hexamethylenediamine.

  • Inert Atmosphere: Purge the vessel with high-purity nitrogen to remove oxygen.

  • Pre-polymerization: Gradually heat the mixture to 220-240 °C with constant stirring to form a pre-polymer.[12] As the monomers melt, a homogeneous mixture will form.

  • Polycondensation: Maintain the reaction at this temperature for 3-4 hours under a slow stream of nitrogen.[1] Water, the byproduct of condensation, will be evolved and removed with the nitrogen flow.[1]

  • High Vacuum Stage (Optional): To achieve a higher molecular weight, a vacuum can be applied during the final hour of the reaction to efficiently remove residual water.[1]

  • Polymer Recovery: Cool the reaction vessel to room temperature under a nitrogen atmosphere. The solid polymer can then be removed.[1]

  • Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent like m-cresol and precipitating it in a non-solvent such as methanol, followed by drying under vacuum.[1]

Protocol 2: Synthesis of a Specialty Polyester via Melt Polycondensation

This protocol details the synthesis of an aliphatic polyester from this compound and a diol.[1]

Materials:

  • This compound (DDDA)

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle

  • Vacuum line

  • Thermometer or thermocouple

Procedure:

  • Monomer and Catalyst Charging: Charge the this compound, a slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diacid), and the catalyst (typically 50-200 ppm) into the reaction flask.[1]

  • Esterification Stage: Heat the mixture to approximately 180-200 °C under a gentle stream of nitrogen while stirring. Water will be produced and should be collected in the distillation condenser. This stage should continue for 2-4 hours or until the theoretical amount of water has been collected.[1]

  • Polycondensation Stage: Gradually increase the temperature to around 220 °C while slowly applying a vacuum over 30-60 minutes.[1]

  • High Vacuum: Maintain the reaction under high vacuum (<1 mbar) at 220 °C for an additional 2-4 hours. The excess diol will be removed, and the viscosity of the melt will increase as the polymer chains grow.[1]

  • Polymer Recovery: Release the vacuum with nitrogen gas and allow the reactor to cool to room temperature. The solid polyester can then be recovered.[1]

  • Purification (Optional): The polymer can be purified by dissolving it in a solvent such as chloroform and precipitating it in methanol, followed by drying.[1]

Visualizations

The following diagrams illustrate the logical flow of the synthesis protocols.

experimental_workflow_polyamide cluster_setup Reaction Setup cluster_reaction Polymerization cluster_recovery Product Recovery charge Charge Equimolar DDDA and Hexamethylenediamine purge Purge with Nitrogen charge->purge prepolymer Heat to 220-240°C (Pre-polymerization) purge->prepolymer polycondense Maintain at 220-240°C for 3-4h (Polycondensation) prepolymer->polycondense vacuum Apply Vacuum (Optional, for high MW) polycondense->vacuum cool Cool to Room Temperature polycondense->cool vacuum->cool recover Recover Solid Polymer cool->recover purify Purify by Dissolution/ Precipitation (Optional) recover->purify

Caption: Workflow for Polyamide (Nylon 6,12) Synthesis.

experimental_workflow_polyester cluster_setup Reaction Setup cluster_reaction Two-Stage Polymerization cluster_recovery Product Recovery charge Charge DDDA, Diol, and Catalyst esterification Heat to 180-200°C (Esterification) charge->esterification polycondensation Increase Temp to 220°C with Vacuum (Polycondensation) esterification->polycondensation high_vacuum Maintain High Vacuum at 220°C for 2-4h polycondensation->high_vacuum cool Cool to Room Temperature high_vacuum->cool recover Recover Solid Polyester cool->recover purify Purify by Dissolution/ Precipitation (Optional) recover->purify

Caption: Workflow for Specialty Polyester Synthesis.

drug_delivery_concept cluster_polymer DDDA-Based Polymer cluster_formulation Drug Formulation cluster_application Therapeutic Application polymer Biodegradable Polyester (e.g., Poly(glycerol-dodecanoate)) encapsulation Drug Encapsulation/ Conjugation polymer->encapsulation delivery_system Polymeric Drug Delivery System (e.g., Nanoparticles, Hydrogels) encapsulation->delivery_system administration Administration delivery_system->administration controlled_release Controlled/Targeted Drug Release administration->controlled_release therapeutic_effect Enhanced Therapeutic Effect & Reduced Toxicity controlled_release->therapeutic_effect

Caption: DDDA Polymers in Drug Delivery Systems.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a molecule of increasing interest in industrial and biomedical fields.[1] It serves as a monomer in the production of high-performance polymers and is also relevant as a potential biomarker in certain metabolic disorders.[2] In biomedical research, DDDA is recognized as a product of the omega-oxidation of lauric acid and can function as an alternative energy source.[3] Elevated levels of dicarboxylic acids, including DDDA, may indicate metabolic conditions affecting fatty acid oxidation.[3] Furthermore, DDDA is under investigation for its therapeutic potential in conditions like metabolic-associated liver disease.[3]

Accurate and sensitive quantification of DDDA in complex biological matrices such as plasma, serum, and urine is crucial for understanding its physiological roles, its utility as a biomarker, and its pharmacokinetic profile in drug development.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[4] However, due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert DDDA into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6]

These application notes provide a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described GC-MS method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and matrix effects.[2]

ParameterTypical ValueDescription
Linear Range 0.5 - 100 µg/mLThe concentration range over which the detector response is directly proportional to the analyte concentration.[2]
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.[2]
Limit of Detection (LOD) 0.1 µg/mLThe lowest concentration of analyte that can be reliably detected above the background noise.[2]
Limit of Quantification (LOQ) 0.5 µg/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[2]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, determined by spiking a known amount of standard into a blank matrix.[2]
Internal Standard Heptadecanedioic AcidA compound with similar chemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls.[2]

Experimental Protocols

This protocol details a method for the quantification of this compound in biological samples (e.g., plasma, serum) by GC-MS, incorporating extraction and chemical derivatization.

Materials and Reagents
  • This compound (DDDA) standard (≥99% purity)

  • Internal Standard (IS): Heptadecanedioic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

Sample Preparation and Extraction
  • Sample Thawing: Thaw biological samples (e.g., plasma, serum) on ice to prevent degradation.

  • Internal Standard Addition: To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL). Add a specific amount of the internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Protein Precipitation: Add 800 µL of an 8:1 methanol:water solution to each tube to precipitate proteins.[2]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 30 minutes to facilitate complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization

A two-step derivatization process of methoximation followed by silylation is recommended to improve the volatility and thermal stability of DDDA for GC-MS analysis.[2]

  • Methoximation: Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to each dried extract. Cap the vials tightly and incubate at 37°C for 90 minutes with shaking. This step derivatizes carbonyl groups.[2]

  • Silylation: After cooling, add 50 µL of MSTFA to each vial. Cap the vials tightly and incubate at 70°C for 30 minutes. This step converts the carboxylic acid groups to their trimethylsilyl (TMS) esters.[2]

  • Cooling and Transfer: After incubation, allow the vials to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for different instruments.

ParameterTypical Setting
Gas Chromatograph
   Injection Volume1 µL
   Injector Temperature280°C
   Injection ModeSplitless
   Carrier GasHelium or Hydrogen[7]
   ColumnFused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[8]
   Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[8]
Mass Spectrometer
   Ionization ModeElectron Impact (EI), 70 eV
   Source Temperature230°C
   Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-550) for identification.[5]
   SIM Ions (TMS-DDDA)To be determined empirically. Expected ions would include the molecular ion and characteristic fragments.
   SIM Ions (IS)To be determined for the TMS derivative of heptadecanedioic acid.
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in a blank matrix (e.g., analyte-free plasma) at concentrations spanning the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[2]

  • Quality Controls: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

  • Analysis: Analyze the prepared calibration standards, QC samples, and unknown samples using the established GC-MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Visualizations

Experimental Workflow

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Serum) IS_Addition Internal Standard Addition (Heptadecanedioic Acid) Sample->IS_Addition Protein_Precipitation Protein Precipitation (Methanol:Water) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Evaporation to Dryness (Nitrogen Stream) Supernatant_Transfer->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway Context

This compound is primarily involved in metabolic pathways, specifically fatty acid ω-oxidation.[1] This pathway serves as an alternative to β-oxidation, particularly when the latter is impaired.[9] Long-chain fatty acids undergo ω-oxidation to form dicarboxylic acids like DDDA, which can then be further metabolized through peroxisomal β-oxidation, ultimately yielding succinyl-CoA, which can enter the Krebs cycle.[1][9]

Metabolic_Pathway LCFA Long-Chain Fatty Acid Omega_Oxidation ω-Oxidation LCFA->Omega_Oxidation DDDA This compound (DDDA) Omega_Oxidation->DDDA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation DDDA->Peroxisomal_Beta_Oxidation Chain_Shortened_DCA Chain-shortened Dicarboxylic Acid Peroxisomal_Beta_Oxidation->Chain_Shortened_DCA Succinyl_CoA Succinyl-CoA Chain_Shortened_DCA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Metabolic fate of a long-chain fatty acid via ω-oxidation.

References

Application Note: Quantification of Dodecanedioic Acid (DDDA) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, is a molecule of increasing interest in various fields. It serves as a crucial building block in the synthesis of polymers, such as polyamides and polyesters, imparting unique properties of flexibility and durability. In the biomedical field, DDDA is investigated as an alternative energy source and a potential biomarker for certain metabolic disorders related to fatty acid oxidation.[1] Accurate and precise quantification of DDDA is essential for quality control in industrial applications and for understanding its pharmacokinetic and physiological roles in biological systems.

This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. An alternative, highly sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also briefly discussed.

Metabolic Pathway of this compound

This compound is primarily formed through the omega-oxidation of lauric acid, a 12-carbon saturated fatty acid. This metabolic process occurs mainly in the liver and kidneys' smooth endoplasmic reticulum and serves as an alternative to the more common beta-oxidation pathway, becoming more significant when beta-oxidation is impaired.[1]

DDDA_Metabolic_Pathway cluster_omega_oxidation Omega-Oxidation Pathway Lauric_Acid Lauric Acid (C12) omega_Hydroxylauric_Acid ω-Hydroxylauric Acid Lauric_Acid->omega_Hydroxylauric_Acid Cytochrome P450 NADPH, O₂ omega_Oxolauric_Acid ω-Oxolauric Acid omega_Hydroxylauric_Acid->omega_Oxolauric_Acid Alcohol Dehydrogenase NAD⁺ DDDA This compound (DDDA) omega_Oxolauric_Acid->DDDA Aldehyde Dehydrogenase NAD⁺ beta_Oxidation β-Oxidation DDDA->beta_Oxidation Succinyl-CoA TCA_Cycle TCA Cycle beta_Oxidation->TCA_Cycle

Metabolic pathway of this compound formation via omega-oxidation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of dicarboxylic acids using HPLC-based methods. Performance characteristics can vary based on the specific instrumentation, column, and laboratory conditions.

Table 1: HPLC-UV Method Performance for Dicarboxylic Acid Quantification

ParameterTypical ValueComments
Linearity Range0.5 - 15.0 mg/mLFor similar dicarboxylic acids.[2]
Correlation Coefficient (r²)> 0.999Indicates good linearity.[3]
Limit of Detection (LOD)~0.05 µmol/LFor dicarboxylic acids using sensitive detection methods.[4]
Limit of Quantification (LOQ)~0.1 µmol/LFor dicarboxylic acids using sensitive detection methods.[4]
Precision (%RSD)< 15%For similar dicarboxylic acids.[2]
Accuracy/Recovery94.4 - 114.1%For similar dicarboxylic acids.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats (from HPLC data) [1]

ParameterValue
Half-life12.47 minutes
Apparent Volume of Distribution0.248 L/kg
Systemic Clearance0.0138 L/kg/min
% of Administered Dose Excreted in Urine (24h)3.90 +/- 1.62%

Experimental Protocols

Protocol 1: Quantification of DDDA by RP-HPLC with UV Detection

This protocol is suitable for the quantification of DDDA in bulk materials or simple formulations. Due to the lack of a strong chromophore, detection is performed at a low wavelength (200 nm).

1. Materials and Reagents

  • This compound (DDDA) standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid or Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A Newcrom BH column can also be used.[5][6]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 50:50 v/v) containing 0.1% perchloric acid or formic acid.[5][6] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 200 nm[3][5][6]

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of DDDA standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 - 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing DDDA in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[7]

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the DDDA standard against its concentration.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the amount of DDDA in the sample by interpolating its peak area from the calibration curve.

Protocol 2: General Workflow for DDDA Quantification in Biological Matrices (LC-MS/MS)

For complex biological matrices like plasma or urine, a more sensitive and selective method such as LC-MS/MS is often required.[4] This protocol outlines a general workflow for sample preparation and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Biological Sample (e.g., 100 µL Plasma) Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (e.g., 400 µL ice-cold Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant (Nitrogen stream, 40°C) Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. HPLC/LC-MS/MS Injection Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Detection (UV or MS/MS) Separate->Detect Quantify 10. Data Analysis & Quantification (Calibration Curve Interpolation) Detect->Quantify Result Final Concentration Quantify->Result

General workflow for this compound quantification.

1. Sample Preparation [1]

  • To 100 µL of plasma, add a known amount of an internal standard (e.g., an isotopically labeled DDDA).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

  • MRM Transitions: Monitor specific precursor > product ion transitions for both DDDA and the internal standard. For example, for dodecanedioate, a possible transition is m/z 229.1 > 111.1.[1]

3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[1]

  • Use a linear regression model, potentially with weighting (e.g., 1/x), to fit the curve.[1]

  • Quantify DDDA in the samples by interpolating their peak area ratios from the calibration curve.[1]

Conclusion

The HPLC-UV method described provides a reliable and accessible approach for the quantification of this compound in non-complex samples. For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is recommended. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound.

References

Application Notes and Protocols: Dodecanedioic Acid in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dodecanedioic acid (DDDA) in the synthesis and application of biodegradable polymers. Detailed protocols for synthesis, characterization, and drug delivery applications are provided to support researchers in the field of biomedical materials and drug development.

Introduction to this compound-Based Biodegradable Polymers

This compound, a C12 dicarboxylic acid, is a versatile monomer for creating a range of biodegradable polymers, including polyesters, polyamides, and polyanhydrides. Its long aliphatic chain imparts hydrophobicity and flexibility to the polymer backbone, influencing the material's mechanical properties, degradation rate, and drug release kinetics. The biodegradability of these polymers, coupled with the non-toxic nature of their degradation byproducts, makes them highly suitable for various biomedical applications such as tissue engineering, medical device fabrication, and controlled drug delivery.[1][2][3]

Synthesis of DDDA-Based Biodegradable Polymers

The synthesis of biodegradable polymers from DDDA typically involves polycondensation reactions. The choice of co-monomer (e.g., diols, diamines, or other dicarboxylic acids) allows for the tuning of the polymer's physicochemical properties.

Protocol: Synthesis of Poly(glycerol dodecanedioate) (PGD)

This protocol describes the synthesis of a thermoset elastomer, PGD, through a two-step polycondensation reaction.

Materials:

  • Glycerol

  • This compound (DDDA)

  • Nitrogen gas

  • Vacuum oven

Procedure:

  • Pre-polymer Synthesis:

    • In a three-necked round-bottom flask, mix equimolar amounts of glycerol and DDDA.

    • Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring for 24 hours.

    • Apply a vacuum (e.g., 100 mTorr) and continue stirring at 120°C for another 24 hours to form the viscous pre-polymer.

  • Curing:

    • Cast the pre-polymer into a desired mold.

    • Cure the pre-polymer in a vacuum oven at 120°C for 48-72 hours to obtain the crosslinked PGD elastomer.

Characterization of DDDA-Based Biodegradable Polymers

Thorough characterization is essential to understand the properties of the synthesized polymers and their suitability for specific applications.

Data Presentation: Thermal and Mechanical Properties

The following tables summarize the key thermal and mechanical properties of various DDDA-based biodegradable polymers.

Table 1: Thermal Properties of DDDA-Based Polymers

PolymerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Test Method
Poly(glycerol dodecanedioate) (PGD)N/A (amorphous)~32>300DSC, TGA
Polyamide 6,12 (PA 6,12)~210-225~40-65>400DSC, TGA
Poly(butylene dodecanedioate) (PBD)~75-80-~380DSC, TGA
Poly(xylitol dodecanedioate) (PXDDA)N/A (amorphous)-2.6 to 21.7~350-400DSC, TGA
This compound-Based PolyanhydrideVariable (depends on co-monomer)--DSC, TGA

Table 2: Mechanical Properties of DDDA-Based Polymers

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Test Method
Poly(glycerol dodecanedioate) (PGD)0.5 - 5.0 (at 37°C)0.001 (at 37°C)123 - 225Tensile Test
Polyamide 6,12 (PA 6,12)50 - 701.5 - 2.8100 - 300ASTM D638
Poly(butylene dodecanedioate) (PBD)~30-40~0.2-0.3>500Tensile Test
Poly(xylitol dodecanedioate) (PXDDA)0.065 - 0.1650.0001 - 0.000727 - 66Tensile Test
Experimental Protocols for Characterization

Objective: To determine the thermal transitions (glass transition temperature, melting temperature, and crystallization temperature) of the polymer.

Materials and Equipment:

  • DSC instrument

  • Aluminum DSC pans and lids

  • Polymer sample (5-10 mg)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it with a lid. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.

    • Hold for a few minutes to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature.

    • Ramp the temperature again at the same heating rate to obtain the final thermogram.

  • Data Analysis: Analyze the heat flow versus temperature curve to determine the Tg (midpoint of the step change in heat capacity), Tm (peak of the melting endotherm), and crystallization temperature (Tc) (peak of the crystallization exotherm).

Objective: To evaluate the thermal stability and decomposition profile of the polymer.

Materials and Equipment:

  • TGA instrument

  • TGA sample pans (e.g., platinum or alumina)

  • Polymer sample (5-10 mg)

  • Nitrogen or air gas supply

Procedure:

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with the desired gas (e.g., nitrogen for an inert atmosphere) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition and the temperature at maximum weight loss rate can be determined from the TGA and its derivative (DTG) curves, respectively.

Applications in Drug Delivery

The tunable properties of DDDA-based polymers make them excellent candidates for controlled drug delivery systems.

Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic drug within a DDDA-based polyester matrix.

Materials:

  • DDDA-based polyester (e.g., Poly(butylene dodecanedioate))

  • Hydrophobic drug

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the DDDA-based polyester and the hydrophobic drug in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously to form a primary oil-in-water (o/w) emulsion. Further reduce the droplet size by homogenization or sonication.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

    • Lyophilize the washed nanoparticles to obtain a dry powder.

Biodegradation

The degradation of DDDA-based polyesters can occur through hydrolysis of the ester bonds, a process that can be accelerated by enzymes.

Enzymatic Degradation:

  • Enzymes such as lipases and esterases can catalyze the hydrolysis of the ester linkages in the polymer backbone.[4][5][6]

  • The degradation rate is influenced by factors such as the polymer's crystallinity, hydrophobicity, and the specific enzyme present.

  • Degradation typically occurs via surface erosion, where the polymer mass is lost from the surface while the bulk of the material maintains its integrity for a longer period.[4][6] This is advantageous for applications requiring a predictable release of encapsulated drugs or the gradual transfer of mechanical load to regenerating tissue.

  • The degradation products, such as glycerol, butanediol, xylitol, and this compound, are generally biocompatible and can be metabolized by the body.[1][3]

Visualizations

Experimental Workflows

Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers DDDA & Co-monomer Polycondensation Polycondensation Reaction Monomers->Polycondensation Prepolymer Pre-polymer Polycondensation->Prepolymer Curing Curing/Purification Prepolymer->Curing Polymer Biodegradable Polymer Curing->Polymer DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA Mechanical Mechanical Testing Polymer->Mechanical

Caption: Workflow for the synthesis and characterization of DDDA-based polymers.

Drug_Delivery_Workflow cluster_prep Nanoparticle Preparation cluster_release Drug Release PolymerDrug Polymer + Drug in Organic Solvent Emulsification Emulsification PolymerDrug->Emulsification AqueousPhase Aqueous Surfactant Solution AqueousPhase->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Nanoparticles Drug-Loaded Nanoparticles SolventEvap->Nanoparticles Degradation Polymer Degradation (Hydrolysis/Enzymatic) Nanoparticles->Degradation DrugRelease Controlled Drug Release Degradation->DrugRelease

Caption: Workflow for nanoparticle-based drug delivery using DDDA polymers.

References

Application Notes and Protocols: Dodecanedioic Acid as a Corrosion Inhibitor in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA) is a linear dicarboxylic acid that has garnered significant attention as a high-performance, environmentally friendly corrosion inhibitor for ferrous metals in aqueous systems, particularly in metalworking fluids.[1] Its application is crucial in preserving the integrity of machinery and workpieces by preventing rust and degradation. This document provides detailed application notes, experimental protocols for performance evaluation, and an overview of the inhibition mechanism of DDDA in metalworking fluid formulations.

DDDA is a white, crystalline powder with low water solubility. It is typically neutralized with amines to form amine salts, which are soluble in water-based metalworking fluids and exhibit excellent corrosion inhibition properties. These formulations are often biodegradable and provide a more sustainable alternative to traditional corrosion inhibitors like nitrites.

Mechanism of Action: Corrosion Inhibition by this compound

The primary mechanism by which this compound inhibits corrosion on ferrous metal surfaces is through the formation of a protective, adsorbed film. This process can be understood through the following key steps:

  • Dissociation and Adsorption: In a typical metalworking fluid formulation with a neutral to alkaline pH, the carboxylic acid groups of DDDA are deprotonated, forming carboxylate anions. These anions are attracted to the positively charged metal surface that has undergone initial oxidation.

  • Film Formation: The dicarboxylate molecules adsorb onto the iron oxide layer of the metal surface. This adsorption can occur through two primary mechanisms:

    • Physisorption: Electrostatic interactions between the charged carboxylate groups and the protonated metal oxide surface.

    • Chemisorption: Formation of coordinate bonds between the carboxylate oxygen atoms and the iron atoms on the surface. This often results in the formation of more stable inner-sphere complexes.

  • Protective Barrier: The adsorbed DDDA molecules form a well-ordered, hydrophobic monolayer on the metal surface. This layer acts as a physical barrier, preventing aggressive ions (such as chlorides and sulfates) and oxygen from reaching the metal surface and inhibiting the electrochemical reactions that lead to corrosion.

The long hydrocarbon chain of this compound enhances the hydrophobicity and stability of the protective film, contributing to its effectiveness as a corrosion inhibitor.

Below is a diagram illustrating the proposed mechanism of action for this compound as a corrosion inhibitor.

Corrosion_Inhibition_Mechanism Mechanism of this compound as a Corrosion Inhibitor cluster_solution Metalworking Fluid cluster_surface Ferrous Metal Surface DDDA This compound (HOOC-(CH2)10-COOH) DDDA_Salt DDDA Amine Salt (R-COO-  +NH3R') DDDA->DDDA_Salt Neutralization Amine Amine Amine->DDDA_Salt Adsorbed_DDDA Adsorbed DDDA Film (Protective Barrier) DDDA_Salt->Adsorbed_DDDA Adsorption on Oxide Layer Metal Fe (Metal Substrate) Oxide Iron Oxide Layer (Fe-Ox) Oxide->Metal Corrosive_Ions Corrosive Ions (Cl-, SO4-2, O2) Adsorbed_DDDA->Corrosive_Ions Blocks Corrosive_Ions->Oxide Attack Experimental_Workflow Workflow for Evaluating DDDA as a Corrosion Inhibitor start Start: Identify Need for Corrosion Inhibition formulation Formulate Metalworking Fluid with Varying DDDA Concentrations start->formulation screening Qualitative Screening: Cast Iron Chip Test (DIN 51360-2) formulation->screening quantitative Quantitative Evaluation: Immersion Corrosion Test (ASTM G31) screening->quantitative If Promising electrochemical Mechanistic Study: Electrochemical Tests (Polarization, EIS) quantitative->electrochemical analysis Data Analysis: Calculate Corrosion Rates & Inhibition Efficiency electrochemical->analysis optimization Formulation Optimization analysis->optimization optimization->formulation Iterate final Final Formulation with Optimized DDDA Concentration optimization->final Optimal Performance

References

Application Notes and Protocols for the Formulation of Cosmetics and Personal Care Products with Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, is an emerging multifunctional ingredient in the cosmetics and personal care industry. Its utility stems from a range of beneficial properties including skin conditioning, potential anti-acne, and skin-lightening effects.[1][2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols to guide researchers and formulators in harnessing the benefits of DDDA in novel cosmetic and personal care products. Safety assessments indicate that this compound is not a skin irritant or sensitizer, making it a favorable ingredient for topical applications.[1]

Key Applications and Mechanisms of Action

This compound's versatility allows for its incorporation into a variety of skincare products, including creams, lotions, and serums. Its primary applications are in skin lightening and anti-acne treatments, with a proposed mechanism centered around the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Skin Lightening

While direct inhibition of the tyrosinase enzyme is a common mechanism for skin lightening agents, evidence suggests that dicarboxylic acids like DDDA may operate through an alternative pathway. A related compound, octadecenedioic acid, has been shown to bind to and activate PPARγ.[9] This activation leads to a downregulation of tyrosinase gene expression, resulting in reduced melanin production.[9] It is hypothesized that DDDA may share this mechanism.

Signaling Pathway: PPARγ-Mediated Skin Lightening

The proposed signaling pathway for DDDA's skin-lightening effect is illustrated below. Activation of PPARγ by DDDA in keratinocytes is thought to initiate a cascade that ultimately reduces the transcription of the tyrosinase gene in melanocytes.

PPAR_Signaling_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte DDDA This compound PPARg_k PPARγ DDDA->PPARg_k Binds & Activates PPRE PPRE PPARg_k->PPRE Heterodimerizes with RXR and binds to PPRE RXR_k RXR Gene_Repression Repression of Melanogenic Stimulating Factors PPRE->Gene_Repression Tyrosinase_mRNA Tyrosinase mRNA Gene_Repression->Tyrosinase_mRNA Reduces Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Production Tyrosinase_Protein->Melanin Catalyzes

Proposed PPARγ signaling pathway for DDDA-mediated skin lightening.
Anti-Acne

The anti-acne potential of DDDA is likely attributed to its antimicrobial and anti-inflammatory properties. Lauric acid, a C12 fatty acid structurally related to DDDA, has demonstrated significant bactericidal activity against Cutibacterium acnes (C. acnes), the bacterium implicated in inflammatory acne.[10] It is plausible that DDDA exerts a similar antimicrobial effect. Furthermore, the activation of PPARs by fatty acids has been linked to anti-inflammatory effects in keratinocytes, suggesting another mechanism by which DDDA may help to alleviate acne symptoms.[11]

Experimental Protocols

To assist in the evaluation of DDDA-containing formulations, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Tyrosinase Activity Inhibition Assay (Human Cell Lysate)

This protocol is adapted from established methods to assess the direct inhibitory effect of DDDA on human tyrosinase.[12][13]

Workflow Diagram: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow A Prepare Human Melanoma Cell Lysate (Source of Tyrosinase) D Incubate Cell Lysate with DDDA or Control A->D B Prepare DDDA Solutions (and positive control, e.g., Kojic Acid) B->D C Prepare L-DOPA Substrate Solution E Initiate Reaction with L-DOPA C->E D->E F Measure Absorbance at 475 nm (Formation of Dopaquinone) E->F G Calculate % Inhibition F->G

Workflow for the in vitro tyrosinase inhibition assay.

Materials:

  • Human melanoma cell line (e.g., MNT-1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound (DDDA)

  • Kojic acid (positive control)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture human melanoma cells to 80-90% confluency.

    • Wash cells with cold PBS and lyse using lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing tyrosinase.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay:

    • In a 96-well plate, add 20 µL of DDDA solution (at various concentrations) or kojic acid to respective wells.

    • Add 80 µL of the cell lysate to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of L-DOPA solution (2 mg/mL in PBS).

    • Immediately measure the absorbance at 475 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

Protocol 2: Melanin Content Assay in B16 Melanoma Cells

This protocol measures the effect of DDDA on melanin synthesis in a cellular context.[4][14][15]

Workflow Diagram: Melanin Content Assay

Melanin_Content_Workflow A Seed B16 Melanoma Cells in a 6-well plate B Treat Cells with DDDA (and α-MSH to stimulate melanogenesis) A->B C Incubate for 48-72 hours B->C D Lyse Cells and Measure Protein Content C->D E Solubilize Melanin (e.g., with NaOH and heat) C->E G Normalize Melanin Content to Protein Concentration D->G F Measure Absorbance at 405 nm E->F F->G

Workflow for determining melanin content in B16 melanoma cells.

Materials:

  • B16-F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (DDDA)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • 1N NaOH

  • 6-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16-F10 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of DDDA in the presence of α-MSH (e.g., 100 nM) to stimulate melanin production.

    • Incubate for 48-72 hours.

  • Melanin Measurement:

    • Wash the cells with PBS and lyse a portion to determine the total protein content.

    • To the remaining cells, add 1N NaOH and incubate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the solubilized melanin at 405 nm.

  • Data Analysis:

    • Normalize the melanin content to the total protein concentration for each sample.

    • Compare the melanin content of DDDA-treated cells to the control (α-MSH alone).

Protocol 3: Antimicrobial Susceptibility Testing against Cutibacterium acnes

This protocol determines the Minimum Inhibitory Concentration (MIC) of DDDA against C. acnes.[16][17][18]

Workflow Diagram: Antimicrobial Susceptibility Testing

MIC_Workflow A Prepare Serial Dilutions of DDDA in Growth Medium B Inoculate with a Standardized Suspension of C. acnes A->B C Incubate under Anaerobic Conditions for 48-72 hours B->C D Visually Inspect for Bacterial Growth (Turbidity) C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cutibacterium acnes strain (e.g., ATCC 6919)

  • Reinforced Clostridial Medium (RCM) or other suitable growth medium

  • This compound (DDDA)

  • Anaerobic incubation system (e.g., anaerobic jar with gas pack)

  • 96-well microplates

Procedure:

  • Preparation:

    • Prepare a standardized inoculum of C. acnes (e.g., 0.5 McFarland standard).

    • Perform serial dilutions of DDDA in the growth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the C. acnes suspension.

    • Include positive (no DDDA) and negative (no bacteria) controls.

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination:

    • Visually assess the wells for turbidity, indicating bacterial growth.

    • The MIC is the lowest concentration of DDDA that completely inhibits visible growth.

Protocol 4: In Vitro Skin Permeation Study

This protocol, based on OECD Guideline 428, evaluates the penetration of DDDA through the skin.[19][20][21]

Workflow Diagram: Skin Permeation Study

Skin_Permeation_Workflow A Prepare Excised Human or Pig Skin B Mount Skin in a Franz Diffusion Cell A->B C Apply DDDA-containing Formulation to Donor Compartment B->C D Collect Samples from Receptor Compartment at Time Intervals C->D E Quantify DDDA in Samples (e.g., using HPLC) D->E F Determine Permeation Profile (Flux, Lag Time, etc.) E->F

Workflow for an in vitro skin permeation study.

Materials:

  • Excised human or porcine skin

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • DDDA-containing formulation

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Skin Preparation and Mounting:

    • Prepare full-thickness or dermatomed skin sections.

    • Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Experiment:

    • Fill the receptor compartment with receptor fluid and ensure no air bubbles are present.

    • Apply a finite dose of the DDDA formulation to the skin surface in the donor compartment.

    • At predetermined time points, collect samples from the receptor fluid.

  • Analysis:

    • Quantify the concentration of DDDA in the receptor fluid samples using a validated HPLC method.

    • Plot the cumulative amount of DDDA permeated per unit area versus time.

  • Data Analysis:

    • Calculate the steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp).

Protocol 5: Stability Testing of a Cosmetic Emulsion

This protocol outlines the procedure for assessing the physical stability of a cosmetic emulsion containing DDDA.

Workflow Diagram: Emulsion Stability Testing

Emulsion_Stability_Workflow A Prepare Emulsion with DDDA B Store Samples at Different Conditions (e.g., 4°C, 25°C, 40°C, Freeze-Thaw Cycles) A->B C Evaluate Physical Parameters at Time Intervals (e.g., 1, 2, 3 months) B->C D Parameters: Appearance, pH, Viscosity, Particle Size, Phase Separation C->D E Assess Stability and Shelf-Life C->E

Workflow for cosmetic emulsion stability testing.

Procedure:

  • Sample Preparation and Storage:

    • Prepare the cosmetic emulsion containing DDDA.

    • Store samples in appropriate containers at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and subject them to freeze-thaw cycles.

  • Evaluation:

    • At specified time points (e.g., 0, 1, 2, and 3 months), evaluate the samples for:

      • Appearance: Color, odor, and phase separation.

      • pH: Using a calibrated pH meter.

      • Viscosity: Using a viscometer.

      • Microscopic evaluation: To observe any changes in droplet size or crystal formation.

  • Data Analysis:

    • Compare the results at each time point to the initial measurements to determine the stability of the formulation.

Formulation Guidelines

Skin-Lightening Cream (Oil-in-Water Emulsion)

PhaseIngredient (INCI Name)FunctionConcentration (% w/w)
A Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 5.0
Xanthan GumThickener0.2 - 0.5
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier3.0 - 5.0
Glyceryl StearateEmulsifier2.0 - 4.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
This compound Active Ingredient 1.0 - 3.0
C Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0
Tocopheryl AcetateAntioxidant0.5 - 1.0

Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Add Phase B to Phase A with continuous stirring.

  • Homogenize the mixture to form a stable emulsion.

  • Cool the emulsion to below 40°C and add Phase C.

  • Adjust the pH if necessary.

Anti-Acne Gel

Ingredient (INCI Name)FunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
CarbomerGelling Agent0.5 - 1.5
This compound Active Ingredient 1.0 - 5.0
Propylene GlycolSolvent, Humectant5.0 - 10.0
TriethanolamineNeutralizerq.s. to pH 5.5-6.5
Salicylic AcidExfoliant, Anti-acne0.5 - 2.0
PhenoxyethanolPreservative0.5 - 1.0

Procedure:

  • Disperse Carbomer in water and allow it to hydrate.

  • Dissolve DDDA and Salicylic Acid in Propylene Glycol.

  • Add the active ingredient solution to the Carbomer dispersion and mix until uniform.

  • Neutralize with Triethanolamine to form the gel.

  • Add the preservative and mix well.

Conclusion

This compound presents a promising, multi-functional ingredient for cosmetic and personal care formulations. Its proposed mechanisms of action for skin lightening and anti-acne benefits, coupled with a favorable safety profile, make it a compelling candidate for innovative product development. The provided application notes and experimental protocols offer a comprehensive framework for researchers and formulators to explore and validate the efficacy of DDDA in their own formulations. Further research is warranted to fully elucidate the specific molecular pathways and to establish optimal formulation strategies for maximizing the therapeutic and aesthetic benefits of this versatile dicarboxylic acid.

References

Dodecanedioic Acid (DDDA) as a Food Additive and Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, is a multifaceted organic compound with applications in various industries. In the food sector, it is utilized as a food additive and flavoring agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation and application of DDDA in food products. DDDA is a white to slightly yellowish crystalline powder with a melting point of approximately 127-132 °C. It is sparingly soluble in water but soluble in alcohol and ether.

Regulatory Status

The regulatory status of this compound as a direct food additive is subject to regional regulations and interpretations. In the United States, the Food and Drug Administration (FDA) maintains a list of substances that are Generally Recognized as Safe (GRAS). While "Decanedioic acid" (a 10-carbon dicarboxylic acid) is listed as a GRAS flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), this compound (a 12-carbon dicarboxylic acid) does not currently hold a specific FEMA GRAS designation.

DDDA is listed in the FDA's inventory of food contact substances, which are materials that come into contact with food. Some sources indicate its use as a flavoring agent, acidulant, and stabilizer in food products such as baked goods and beverages. However, other sources in the flavor industry suggest it is "not for flavor use." This discrepancy highlights the need for careful consideration of the intended use and regulatory compliance in the specific region of interest. It is possible that the use of DDDA in food falls under self-affirmed GRAS status by manufacturers, a process where a company determines on its own that a substance is GRAS and is not required to notify the FDA.

Applications in Food Products

This compound is reported to contribute to the following functionalities in food:

  • Flavoring Agent: It can impart a pleasant taste to various food products.

  • Texture and Stability Enhancer: DDDA can act as a stabilizer in emulsions and enhance the texture of processed foods.

  • Acidulant and Preservative: Its acidic nature allows it to function as an acidulant, and it may also possess preservative properties.

Quantitative Data Summary

Quantitative data on the use and safety of this compound is limited in publicly available literature. The following tables summarize the available information.

Table 1: Toxicological Data for this compound

ParameterValueSpeciesStudy DurationSource
No-Observed-Adverse-Effect Level (NOAEL)1,800 mg/kg bw/dayRat13 Weeks (Oral)
Acute Oral Toxicity (LD50)> 3,000 mg/kgNot SpecifiedAcute

Table 2: Estimated Daily Intake of this compound

ParameterValueSource
Cumulative Estimated Daily Intake (CEDI)0.0018 µg/kg bw/day

Note: The methodology for determining the CEDI is not specified in the source.

Experimental Protocols

The following protocols provide a framework for evaluating the application and safety of this compound in food systems.

Protocol for Sensory Evaluation of this compound in a Food Matrix

Objective: To determine the sensory threshold and flavor profile of DDDA in a model food system.

Materials:

  • This compound (food grade)

  • Model food matrix (e.g., neutral-flavored beverage, simple biscuit dough)

  • Deionized water

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glassware and sample containers

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of DDDA in a suitable solvent (e.g., slightly warmed deionized water or a weak alkaline solution to aid dissolution, followed by neutralization).

  • Sample Preparation:

    • Prepare a series of concentrations of DDDA in the model food matrix. The concentration range should span from below the expected detection threshold to a level that is clearly perceptible.

    • A control sample with no added DDDA should also be prepared.

  • Sensory Evaluation Method:

    • Threshold Test: Employ a triangle test or a 3-Alternative Forced Choice (3-AFC) method to determine the detection threshold of DDDA.

    • Descriptive Analysis: Once the threshold is determined, present samples with varying concentrations of DDDA to the trained panel to develop a descriptive flavor profile. Panelists should be instructed to identify and quantify flavor attributes (e.g., sour, bitter, metallic, astringent) using a standardized scale.

  • Data Analysis:

    • Analyze the threshold test data using appropriate statistical methods to determine the concentration at which DDDA is detectable.

    • Analyze the descriptive analysis data to create a flavor profile of DDDA at different concentrations.

Protocol for Evaluating the Effect of this compound on Food Texture

Objective: To assess the impact of DDDA on the textural properties of a model food product (e.g., baked good).

Materials:

  • This compound (food grade)

  • Ingredients for the model food product (e.g., flour, water, yeast, salt for bread)

  • Texture Analyzer with appropriate probes (e.g., cylinder probe for compression testing)

  • Baking equipment

Methodology:

  • Dough/Batter Preparation: Prepare the food product with varying concentrations of DDDA incorporated into the formulation. A control with no DDDA should be included.

  • Processing: Process the samples according to a standardized procedure (e.g., mixing, proofing, baking).

  • Texture Profile Analysis (TPA):

    • Allow the samples to cool to a standardized internal temperature.

    • Use the Texture Analyzer to perform TPA on the samples. Key parameters to measure include hardness, cohesiveness, springiness, and chewiness.

  • Data Analysis: Statistically compare the textural parameters of the control and DDDA-containing samples to determine the effect of DDDA on the food's texture.

Signaling and Metabolic Pathways

This compound, as a dicarboxylic acid, is primarily metabolized through pathways common to other fatty acids.

Metabolic Pathway of this compound

DDDA undergoes ω-oxidation to form a dicarboxylic acid, which is then further metabolized via β-oxidation in peroxisomes and mitochondria. This process yields shorter-chain dicarboxylic acids, acetyl-CoA, and succinyl-CoA, which can then enter the Krebs cycle for energy production.

Metabolic_Pathway Long-Chain Fatty Acid Long-Chain Fatty Acid DDDA DDDA Long-Chain Fatty Acid->DDDA ω-Oxidation Short-Chain Dicarboxylic Acids Short-Chain Dicarboxylic Acids DDDA->Short-Chain Dicarboxylic Acids Peroxisomal β-Oxidation AcetylCoA AcetylCoA Short-Chain Dicarboxylic Acids->AcetylCoA SuccinylCoA SuccinylCoA Short-Chain Dicarboxylic Acids->SuccinylCoA Krebs_Cycle Krebs_Cycle AcetylCoA->Krebs_Cycle SuccinylCoA->Krebs_Cycle

Caption: Metabolic pathway of this compound.

Potential Signaling Pathway Interactions

Fatty acids and their metabolites are known to interact with various signaling pathways that regulate metabolism. While direct evidence for DDDA is still emerging, it is plausible that it may influence the following pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play a crucial role in lipid and glucose metabolism. Activation of PPARs can lead to increased fatty acid oxidation and improved insulin sensitivity.

  • AMP-activated Protein Kinase (AMPK): AMPK is a key energy sensor in cells. It is activated during periods of low energy (high AMP/ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes.

Signaling_Pathways cluster_0 Potential Signaling Effects of DDDA cluster_1 Downstream Effects DDDA DDDA PPARs PPARs DDDA->PPARs Acts as a potential ligand AMPK AMPK DDDA->AMPK May influence activation Gene_Expression Altered Gene Expression PPARs->Gene_Expression Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Modulated Glucose Uptake AMPK->Glucose_Uptake

Caption: Potential signaling pathways influenced by DDDA.

Experimental Workflow for Evaluating DDDA as a Food Additive

The following workflow outlines a logical progression of experiments for a comprehensive evaluation of this compound as a food additive.

Experimental_Workflow A Physicochemical Characterization (Solubility, Stability) B Sensory Evaluation (Threshold, Flavor Profile) A->B C Application in Model Food Systems (Baked Goods, Beverages) A->C B->C D Texture and Stability Analysis C->D E In Vitro / In Vivo Studies (Metabolism, Signaling) C->E F Safety Assessment (Toxicology Review) E->F G Regulatory Compliance Review F->G

Caption: Experimental workflow for DDDA evaluation.

Conclusion

This compound presents potential as a functional food additive and flavoring agent. However, its regulatory status as a direct food additive requires careful consideration and verification. The protocols and information provided in this document offer a foundation for researchers to systematically evaluate the properties, applications, and safety of DDDA in food systems. Further research is needed to establish definitive usage levels, comprehensive safety data for an Acceptable Daily Intake (ADI) assessment, and a clearer understanding of its specific interactions with metabolic signaling pathways.

Pharmaceutical Applications of Dodecanedioic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, and its derivatives are emerging as versatile molecules in the pharmaceutical industry. Their utility spans from being active pharmaceutical ingredients (APIs) in metabolic diseases to serving as fundamental building blocks for advanced drug delivery systems. The biocompatibility and biodegradability of polymers derived from DDDA make them particularly attractive for developing controlled-release formulations and medical devices.[1][2] This document provides detailed application notes and experimental protocols for the pharmaceutical use of DDDA derivatives.

This compound as an Active Pharmaceutical Ingredient (API)

DDDA has shown significant potential as a therapeutic agent, primarily in the management of metabolic disorders. Its ability to modulate key metabolic pathways makes it a promising candidate for conditions such as metabolic-associated steatohepatitis (MASH) and type 2 diabetes.[3][4][5]

Application: Treatment of Metabolic-Associated Steatohepatitis (MASH) and Obesity

DDDA supplementation has been shown to prevent and reverse MASH and obesity in preclinical models.[3][6] It exerts its therapeutic effects by inhibiting de novo lipogenesis and enhancing fatty acid β-oxidation in the liver.[3] A key mechanism is the inhibition of the membrane-bound sodium-coupled citrate transporter (mINDY), which reduces citrate uptake into hepatocytes, a crucial step for fatty acid synthesis.[3][7]

Quantitative Data Summary: Effects of DDDA on Metabolic Parameters

ParameterObservationModelReference
Weight Gain Significant reductionRodent model of diet-induced obesity[3][4]
Liver & Visceral Fat Weight Significant reductionRodent model of diet-induced obesity[3][4]
Glucose Tolerance ImprovedRodent model of diet-induced obesity[3][4]
Insulin Sensitivity ImprovedRodent model of diet-induced obesity[3][4]
Hepatic Steatosis ReducedRodent model of diet-induced obesity[3]
Hepatocyte Ballooning ReducedRodent model of diet-induced obesity[3]
Liver Fibrosis AmelioratedRodent model of diet-induced obesity[3]
Application: Alternative Fuel Substrate in Metabolic Disorders

DDDA can serve as an alternative energy source, particularly in conditions where glucose metabolism is impaired, such as type 2 diabetes.[7] It is metabolized via the Krebs cycle, providing energy without significantly impacting blood glucose or insulin levels.[3] This makes it a candidate for inclusion in parenteral nutrition formulations.[3]

Quantitative Data Summary: Pharmacokinetics of DDDA

ParameterValueSpeciesReference
Urinary Excretion (24h) ~0.67% of administered dose (as triglyceride)Rat[8]
Urinary Excretion (24h) 1.62% of administered doseHuman[9]
Volume of Distribution ~0.5 L/kg (as triglyceride)Rat[8]
Plasma Clearance Rate 0.42 min⁻¹ (as triglyceride)Rat[8]
Plasma Half-life 12.47 minutesRat[10]

This compound Derivatives in Drug Delivery

The bifunctional nature of DDDA makes it an ideal monomer for the synthesis of biodegradable polymers like polyesters and polyamides. These polymers can be formulated into nanoparticles, microparticles, and implants for controlled drug release.[1]

Application: Polymeric Nanoparticles for Controlled Release

DDDA-based polyesters can be formulated into nanoparticles to encapsulate therapeutic agents, offering sustained drug release and potentially targeted delivery.[11] The degradation of the polymer matrix in the body gradually releases the entrapped drug, which can improve patient compliance and reduce side effects.[1]

Quantitative Data Summary: Characterization of DDDA-based Polymer Formulations

FormulationPolymerParticle Size (nm)Drug Loading (%)ApplicationReference
Nanoparticles Poly(lactic-co-glycolic acid) (PLGA)171 ± 20.022 (Doxorubicin)Cancer Therapy[12]
Nanoparticles PLGA380 ± 30.83 (Plasmid DNA)Gene Delivery[13]
Application: Linkers in Drug Conjugates

The long aliphatic chain of DDDA can be utilized as a flexible linker to connect a targeting moiety, such as an antibody, to a cytotoxic drug in an antibody-drug conjugate (ADC).[1] This spatial separation can reduce steric hindrance and improve the efficacy of the conjugate.[1]

Experimental Protocols

Synthesis of this compound-Based Polyesters

This protocol describes the synthesis of a polyester from this compound and a diol via melt polycondensation.

Materials and Equipment:

  • This compound (DDDA)

  • Diol (e.g., 1,8-octanediol)

  • Catalyst (e.g., titanium (IV) butoxide)

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and distillation condenser

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the reaction flask with equimolar amounts of DDDA and the diol.

  • Add the catalyst (typically 50-200 ppm).

  • Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.

  • Collect the water byproduct in the distillation condenser.

  • After the theoretical amount of water has been collected (2-4 hours), gradually increase the temperature to 220°C.

  • Slowly apply a vacuum over 30-60 minutes to facilitate the removal of residual water and drive the polymerization.

  • Maintain the reaction under high vacuum (<1 mbar) at 220°C for another 2-4 hours, or until the desired viscosity is achieved.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The solid polyester can then be recovered.

Preparation of DDDA-PLGA Nanoparticles

This protocol describes the preparation of DDDA-co-PLGA nanoparticles using a double emulsion solvent evaporation method.[10][13]

Materials and Equipment:

  • DDDA-co-PLGA polymer

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Drug to be encapsulated

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve the DDDA-co-PLGA polymer in DCM.

  • Dissolve the drug in an aqueous solution.

  • Add the aqueous drug solution to the polymer solution and sonicate at high power to form a primary water-in-oil (w/o) emulsion.

  • Add the primary emulsion to a larger volume of PVA solution and sonicate again to form a double water-in-oil-in-water (w/o/w) emulsion.

  • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

In Vitro Drug Release Assay

This protocol outlines a method to evaluate the in vitro release of a drug from DDDA-based nanoparticles.[14][15]

Materials and Equipment:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubating shaker

  • Centrifuge or centrifugal filter units (with appropriate molecular weight cut-off)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) in multiple vials.

  • Place the vials in an incubating shaker at 37°C.

  • At predetermined time intervals, remove a vial and separate the nanoparticles from the release medium by centrifugation or ultrafiltration.[16]

  • Analyze the supernatant for the concentration of the released drug using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of DDDA derivatives or polymer formulations on a cell line.[2][9][17]

Materials and Equipment:

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium

  • DDDA derivative or formulation to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2.5-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.[17]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Hemolysis Assay

This assay evaluates the blood compatibility of DDDA-based nanoparticles by measuring their ability to lyse red blood cells (RBCs).[18][19][20]

Materials and Equipment:

  • Fresh whole blood (with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • DDDA-based nanoparticles

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Isolate RBCs from whole blood by centrifugation and wash them with PBS.

  • Prepare a diluted RBC suspension in PBS.

  • Incubate the RBC suspension with various concentrations of the nanoparticles, a positive control, and a negative control at 37°C for a specified time (e.g., 3 hours).[1]

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Caption: DDDA's inhibitory effect on citrate transport in hepatocytes.

Experimental_Workflow_Nanoparticle_Synthesis cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection start Dissolve Polymer (DDDA-co-PLGA) in DCM emulsion1 Primary Emulsification (Sonication) -> w/o start->emulsion1 add_drug Prepare Aqueous Drug Solution add_drug->emulsion1 emulsion2 Secondary Emulsification (Sonication in PVA) -> w/o/w emulsion1->emulsion2 evaporation Solvent Evaporation emulsion2->evaporation end_synthesis Solid Nanoparticles Formed evaporation->end_synthesis centrifugation Centrifugation end_synthesis->centrifugation washing Washing with Deionized Water centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product Dry Nanoparticle Powder lyophilization->final_product

Caption: Workflow for DDDA-PLGA nanoparticle synthesis.

Biocompatibility_Testing_Workflow cluster_invitro In Vitro Biocompatibility Assessment (ISO 10933) cluster_evaluation Evaluation start DDDA-based Material/ Formulation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis sensitization Sensitization Assay start->sensitization irritation Irritation Assay start->irritation pass Biocompatible cytotoxicity->pass fail Not Biocompatible cytotoxicity->fail hemolysis->pass hemolysis->fail sensitization->pass sensitization->fail irritation->pass irritation->fail

Caption: Biocompatibility testing workflow for DDDA-based materials.

References

Application Notes and Protocols for the Esterification of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid that is a valuable precursor in the chemical industry. Its conversion to corresponding diesters is a critical transformation for producing intermediates used in the synthesis of polymers, fragrances, and specialty lubricants.[1] The most common and efficient method for this conversion is the Fischer-Speier esterification, which involves an acid-catalyzed reaction between the carboxylic acid and an alcohol.[1] This document provides detailed experimental protocols for the synthesis of dialkyl dodecanedioates, quantitative data on reaction outcomes, and a visual representation of the experimental workflow.

Core Reaction Pathway: Fischer-Speier Esterification

The synthesis of dialkyl dodecanedioates from this compound is a classic example of the Fischer-Speier esterification. The general reaction is as follows:

HOOC-(CH₂)₁₀-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₁₀-COO-R + 2 H₂O

This reaction is reversible and is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and an excess of the alcohol to drive the equilibrium towards the formation of the diester product.[1][2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of the alcohol. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester. This process occurs at both ends of the this compound molecule to yield the final diester.[1]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Dodecanedioate

This protocol details the synthesis of dimethyl dodecanedioate via Fischer-Speier esterification with methanol.[1]

Materials and Equipment:

  • This compound (1.0 eq)

  • Methanol (20 eq), anhydrous

  • p-Toluenesulfonic acid monohydrate (0.1 eq) or concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether or ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol (20 eq).[1]

  • Catalyst Addition: With stirring, carefully add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1 eq) to the mixture.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting dicarboxylic acid.[1]

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1]

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel.[1]

  • Washing: Wash the organic layer sequentially with:

    • Two portions of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted this compound.[1]

    • One portion of deionized water.[1]

    • One portion of brine to facilitate phase separation and remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude dimethyl dodecanedioate.[1]

  • Purification: The crude product can be further purified by vacuum distillation.[1]

Protocol 2: Synthesis of Diethyl Dodecanedioate

This protocol outlines the synthesis of diethyl dodecanedioate using ethanol.

Materials and Equipment:

  • This compound

  • Ethanol (molar excess)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a molar excess of ethanol (which also acts as the solvent), and a few drops of concentrated sulfuric acid.[2]

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.[2]

  • Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.[2]

  • Washing: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted this compound, followed by a brine wash.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diester. Further purification can be achieved by distillation or chromatography.[2]

Data Presentation

The following table summarizes typical yields and purity enhancements for the synthesis and purification of dialkyl dodecanedioates.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)Purification MethodPurity after Purification (%)
Dimethyl DodecanedioateMethanolp-TsOH4-8>90Aqueous Wash90 - 95
Dimethyl DodecanedioateMethanolp-TsOH4-8>90Vacuum Distillation97 - 99
Dimethyl DodecanedioateMethanolp-TsOH4-8>90Recrystallization> 99.5
Dimethyl DodecanedioateMethanolp-TsOH4-8>90Column Chromatography> 99.8
Di(2-butyloctyl) Dicarboxylate2-butyl-1-octanolSulfuric Acid488–98Not specifiedNot specified

Data compiled from multiple sources for illustrative purposes.[1][3][4]

Mandatory Visualization

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup: This compound + Alcohol (excess) + Acid Catalyst reflux Reflux (e.g., 65-80°C, 4-8h) setup->reflux monitoring Reaction Monitoring (TLC/GC) reflux->monitoring cool Cool to RT monitoring->cool concentrate Concentrate (Rotary Evaporator) cool->concentrate extract Dissolve & Extract (e.g., Diethyl Ether) concentrate->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate_crude Concentrate to Crude Product dry->concentrate_crude distillation Vacuum Distillation concentrate_crude->distillation recrystallization Recrystallization concentrate_crude->recrystallization chromatography Column Chromatography concentrate_crude->chromatography pure_product Pure Diester distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of dialkyl dodecanedioates.

References

The Cornerstone of Exquisite Aromas: Dodecanedioic Acid in the Synthesis of Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA), a C12 linear dicarboxylic acid, serves as a versatile and crucial starting material in the synthesis of a variety of macrocyclic musks. These large-ring lactones and ketones are highly valued in the fragrance industry for their persistent, musk-like scents, acting as foundational base notes in numerous perfumes and cosmetic products. This document provides detailed application notes and experimental protocols for the synthesis of several key macrocyclic musks derived from this compound, including cyclopentadecanolide (also known as Exaltolide®), and outlines synthetic strategies for accessing precursors to other important musks like ambrettolide, muscone, and civetone.

Synthetic Pathways from this compound

The journey from the linear C12 backbone of this compound to the expansive macrocyclic structures of musks involves a series of well-established organic transformations. The primary strategies involve the initial conversion of this compound into a suitable precursor, followed by a crucial ring-closing reaction.

A prominent example is the synthesis of cyclopentadecanolide , a 15-membered macrocyclic lactone. The general synthetic route is outlined below:

DDDA This compound DMD Dimethyl Dodecanedioate DDDA->DMD Esterification BKE β-Keto Ester Intermediate DMD->BKE Claisen Condensation (with γ-butyrolactone) HKPA 15-Hydroxy-12-oxopentadecanoic Acid BKE->HKPA Hydrolysis & Decarboxylation HPA 15-Hydroxypentadecanoic Acid HKPA->HPA Reduction (e.g., Clemmensen) CPL Cyclopentadecanolide HPA->CPL Macrolactonization

Caption: Synthesis of Cyclopentadecanolide from this compound.

For other macrocyclic musks like ambrettolide (a 16-membered lactone), muscone (a 15-membered ketone with a methyl group), and civetone (a 17-membered unsaturated ketone), the synthesis from this compound typically requires chain extension of the C12 backbone to generate the necessary precursors. Methodologies such as the Arndt-Eistert homologation can be employed for this purpose.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of macrocyclic musks from this compound.

Protocol 1: Esterification of this compound to Dimethyl Dodecanedioate

This protocol describes the conversion of this compound to its corresponding dimethyl ester, a crucial intermediate for subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Anhydrous methanol (excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-14 hours.[1]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude dimethyl dodecanedioate.

  • Purify the product by vacuum distillation or recrystallization.

Protocol 2: Claisen Condensation of Dimethyl Dodecanedioate

This procedure outlines the Claisen condensation of dimethyl dodecanedioate with γ-butyrolactone to form a β-keto ester intermediate.

Materials:

  • Dimethyl dodecanedioate (1.0 eq)

  • γ-Butyrolactone (1.0-1.1 eq)

  • Sodium methoxide (1.0-1.3 eq)

  • Anhydrous methanol or toluene (as solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous solvent and sodium methoxide.

  • Add a solution of dimethyl dodecanedioate and γ-butyrolactone in the same solvent dropwise to the sodium methoxide suspension.

  • Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench by adding a proton source (e.g., dilute acetic acid).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the resulting β-keto ester intermediate.

Protocol 3: Hydrolysis and Decarboxylation

This protocol describes the conversion of the β-keto ester intermediate to 15-hydroxy-12-oxopentadecanoic acid.

Materials:

  • β-Keto ester intermediate from Protocol 2 (1.0 eq)

  • Sodium hydroxide solution (e.g., 5-10%)

  • Hydrochloric acid (to acidify)

Procedure:

  • Dissolve the β-keto ester in an aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 5-12 hours to effect hydrolysis and decarboxylation.[2]

  • Cool the reaction mixture and acidify with hydrochloric acid until a precipitate forms.

  • Isolate the solid 15-hydroxy-12-oxopentadecanoic acid by filtration, wash with cold water, and dry.

Protocol 4: Clemmensen Reduction

This protocol details the reduction of the keto group in 15-hydroxy-12-oxopentadecanoic acid to yield 15-hydroxypentadecanoic acid.

Materials:

  • 15-Hydroxy-12-oxopentadecanoic acid (1.0 eq)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (as co-solvent)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and a solution of 15-hydroxy-12-oxopentadecanoic acid in toluene.

  • Heat the mixture to a vigorous reflux with stirring for several hours.

  • After cooling, separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 15-hydroxypentadecanoic acid.

Protocol 5: Macrolactonization to Cyclopentadecanolide

This protocol describes the final ring-closing step to form the macrocyclic lactone. Various methods exist, with Yamaguchi and Mitsunobu macrolactonizations being common. A general procedure for a catalyst-mediated cyclization is provided below.

Materials:

  • 15-Hydroxypentadecanoic acid (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • 4-Dimethylaminopyridine hydrochloride

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Under high dilution conditions to favor intramolecular cyclization, dissolve 15-hydroxypentadecanoic acid in a large volume of anhydrous solvent in a flask equipped with a dropping funnel.

  • In a separate flask, prepare a solution of DCC, DMAP, and DMAP hydrochloride in the same solvent.

  • Slowly add the acid solution to the catalyst solution at room temperature over several hours using the dropping funnel.

  • Stir the reaction mixture for an extended period (e.g., 12-24 hours) until the reaction is complete.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the crude cyclopentadecanolide by column chromatography or vacuum distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of macrocyclic musks from this compound and its derivatives.

Table 1: Synthesis of Cyclopentadecanolide from this compound

StepKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Reference
EsterificationMethanol, H₂SO₄1495High[1]
Claisen Condensationγ-Butyrolactone, NaOMe-Reflux-[1][2]
Hydrolysis/DecarboxylationNaOH (aq)780-[2]
Clemmensen ReductionZn(Hg), HCl-Reflux-[2]
MacrolactonizationKF-La/γ-Al₂O₃719058.5[3][4][5][6]

Table 2: Comparison of Macrolactonization Methods for ω-Hydroxy Acids

MethodActivating AgentCatalyst/PromoterTypical Yield (%)
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chlorideDMAPHigh
Mitsunobu ReactionDEAD/DIADPPh₃High
Catalyst-mediatedDCCDMAP~95 (for hexadecanolide)
High Temperature Depolymerization-Various catalystsVariable

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

cluster_cyclopentadecanolide Cyclopentadecanolide Synthesis DDDA_cpl Dodecanedioic Acid DMD_cpl Dimethyl Dodecanedioate DDDA_cpl->DMD_cpl Esterification HPA_cpl 15-Hydroxypentadecanoic Acid DMD_cpl->HPA_cpl Multi-step Conversion CPL Cyclopentadecanolide HPA_cpl->CPL Macrolactonization

Caption: Workflow for Cyclopentadecanolide Synthesis.

cluster_other_musks General Strategy for Other Musks DDDA_other Dodecanedioic Acid Precursor C15-C17 Precursor DDDA_other->Precursor Chain Homologation (e.g., Arndt-Eistert) Musk Ambrettolide, Muscone, or Civetone Precursor->Musk Further Functionalization & Cyclization

Caption: Strategy for Ambrettolide, Muscone, and Civetone Synthesis.

References

Microbial Fermentation for Dodecanedioic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA) is a valuable long-chain dicarboxylic acid with significant industrial applications, including the manufacturing of polyamides like nylon 6,12, polyesters, lubricating oils, and plasticizers.[1][2][3] Traditionally, DDDA production has relied on chemical synthesis from petroleum-based feedstocks, a process that often involves high energy consumption and the use of harsh chemicals.[3][4] As the demand for sustainable and environmentally friendly processes grows, microbial fermentation has emerged as a promising alternative for the bio-based production of DDDA from renewable resources.[1][4] This document provides detailed application notes and protocols for the microbial fermentation of DDDA, focusing on the use of Candida yeast species.

Principle of Microbial DDDA Production

The biotechnological production of DDDA primarily utilizes microorganisms, such as the yeast Candida tropicalis, which possess the natural metabolic machinery to convert long-chain alkanes or fatty acids into dicarboxylic acids.[1][5] The key metabolic pathway involved is the ω-oxidation pathway.[5] This pathway initiates with the terminal oxidation of the substrate by a cytochrome P450 monooxygenase, followed by the actions of fatty alcohol oxidase and fatty aldehyde dehydrogenase to yield the corresponding dicarboxylic acid.[5] Genetic engineering strategies, such as blocking the competing β-oxidation pathway, can further enhance the yield of DDDA.[5]

Data Presentation: Quantitative Production of DDDA

The following tables summarize quantitative data from various studies on the microbial production of this compound, providing a comparative overview of different microorganisms, substrates, and resulting production metrics.

MicroorganismSubstrateTiter (g/L)ProductivityYieldReference
Candida tropicalis (Mutant 91)n-Dodecane3.326Not SpecifiedNot Specified[6]
Candida tropicalis ATCC 20962Dodecanoic acid methyl ester66Not SpecifiedNot Specified[1][7]
Candida tropicalis (Wild Type)Lauric acidNot SpecifiedNot Specified0.247 g/g[8]
Candida tropicalis (Wild Type)Methyl laurateNot SpecifiedNot Specified0.144 g/g[8]
Candida tropicalisn-Dodecane2.1Not SpecifiedNot Specified[9]
Candida tropicalisn-Dodecane166Not SpecifiedNot Specified[9]
Candida viswanathii ipe-1n-Dodecane181.61.59 g/L/hNot Specified[10]
Engineered E. coliLinoleic acidNot Specified43.8 g/L/dNot Specified[11]

Experimental Protocols

Protocol 1: Pre-culture Preparation of Candida tropicalis

This protocol describes the preparation of the inoculum for the main fermentation process.

Materials:

  • Candida tropicalis strain (e.g., ATCC 20962)

  • YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Baffled shake flasks

  • Incubator shaker

Procedure:

  • Prepare YPD medium and sterilize by autoclaving.

  • Inoculate 200 mL of YPD medium in a 1 L baffled shake flask with a single colony of Candida tropicalis from a fresh agar plate.

  • Incubate the flask at 30°C with shaking at 150 rpm for 12 hours, or until a sufficient cell density is reached.[1]

  • For larger-scale fermentations, a second pre-culture in a bioreactor can be performed to ensure a highly homogeneous inoculum.[1]

Protocol 2: Fed-Batch Fermentation for DDDA Production

This protocol outlines a fed-batch fermentation process for the production of DDDA using Candida tropicalis.

Materials:

  • Sterile fermentation medium (see composition below)

  • Sterile substrate feed (e.g., n-dodecane or dodecanoic acid methyl ester)

  • Sterile pH control solutions (e.g., 2M NaOH)

  • Bioreactor with temperature, pH, and dissolved oxygen control

Fermentation Medium Composition (per liter):

  • Glucose: 20 g

  • Yeast extract: 10 g

  • (NH₄)₂SO₄: 5 g

  • KH₂PO₄: 2 g

  • MgSO₄·7H₂O: 0.5 g

  • Trace mineral solution: 1 mL

Procedure:

  • Prepare and sterilize the fermentation medium in the bioreactor.

  • Inoculate the bioreactor with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.5.[5]

  • Cell Growth Phase:

    • Maintain the temperature at 30°C.

    • Control the pH at 5.8.[5][9]

    • Maintain dissolved oxygen levels above 20% by adjusting agitation and aeration rates.[5]

    • Continue this phase for approximately 24 hours, or until glucose is depleted.[5]

  • Production Phase (Biotransformation):

    • Initiate a gradual pH shift from 5.8 to a higher setpoint (e.g., 7.5-8.0).[5][9] This can be done in a stepwise manner.

    • Begin the continuous or intermittent feeding of the substrate (e.g., n-dodecane). A slow, continuous feed is recommended to avoid toxic concentrations.[5]

    • Continue to maintain the temperature at 30°C and dissolved oxygen above 20%.

    • Continue the fermentation for 96-120 hours, periodically taking samples to monitor cell growth and DDDA concentration.[5]

Protocol 3: Downstream Processing - DDDA Recovery and Purification

This protocol details the steps for extracting and purifying DDDA from the fermentation broth.

Materials:

  • Centrifuge or filtration system

  • Acid solution (e.g., HCl) for pH adjustment

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Recrystallization solvent (e.g., hot water or ethanol/water mixture)

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Biomass Separation: Separate the microbial cells from the fermentation broth by centrifugation or filtration. The DDDA product is typically secreted into the broth.[12][13]

  • Acidification and Precipitation:

    • Transfer the supernatant to a clean vessel.

    • Acidify the broth by slowly adding an acid solution to lower the pH. This will cause the DDDA to precipitate out of the solution.[13]

  • Collection of Crude DDDA:

    • Collect the precipitated DDDA by filtration.

    • Wash the collected solid with cold water to remove residual salts and other impurities.[13]

  • Recrystallization (for higher purity):

    • Dissolve the crude DDDA in a minimal amount of a suitable hot solvent.

    • Slowly cool the solution to allow for the formation of DDDA crystals.[5]

    • Collect the purified crystals by filtration.[5]

    • Wash the crystals with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the purified DDDA crystals in a vacuum oven to remove any remaining solvent.[5]

Visualization of Pathways and Workflows

Metabolic Pathway: ω-Oxidation of n-Dodecane in Candida tropicalis

The following diagram illustrates the key steps in the conversion of n-dodecane to this compound via the ω-oxidation pathway in Candida tropicalis.

G cluster_0 n-Dodecane n-Dodecane Dodecanol Dodecanol n-Dodecane->Dodecanol Cytochrome P450 Monooxygenase Dodecanal Dodecanal Dodecanol->Dodecanal Fatty Alcohol Oxidase Dodecanoic Acid Dodecanoic Acid Dodecanal->Dodecanoic Acid Fatty Aldehyde Dehydrogenase This compound This compound Dodecanoic Acid->this compound ω-Hydroxylation

Caption: The ω-oxidation pathway for DDDA synthesis in Candida tropicalis.

Experimental Workflow: DDDA Production and Purification

This diagram outlines the overall experimental workflow from pre-culture preparation to the final purified product.

G Pre-culture\nPreparation Pre-culture Preparation Fed-Batch\nFermentation Fed-Batch Fermentation Pre-culture\nPreparation->Fed-Batch\nFermentation Biomass\nSeparation Biomass Separation Fed-Batch\nFermentation->Biomass\nSeparation Acidification &\nPrecipitation Acidification & Precipitation Biomass\nSeparation->Acidification &\nPrecipitation Crude DDDA\nCollection Crude DDDA Collection Acidification &\nPrecipitation->Crude DDDA\nCollection Recrystallization Recrystallization Crude DDDA\nCollection->Recrystallization Purified DDDA Purified DDDA Recrystallization->Purified DDDA

Caption: Experimental workflow for the biotechnological production and purification of DDDA.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Dodecanedioic Acid (DDDA) Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial fermentation of dodecanedioic acid (DDDA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial production of this compound?

A1: The two main industrial routes for DDDA production are chemical synthesis and biotechnology. The traditional chemical method often starts from butadiene, which undergoes cyclotrimerization, hydrogenation, and subsequent oxidation.[1][2][3] The biotechnological approach typically utilizes microorganisms, such as the yeast Candida tropicalis, to convert renewable feedstocks like long-chain alkanes or fatty acids into DDDA through fermentation.[1][4]

Q2: What are the key advantages of the biotechnological production of DDDA?

A2: Biotechnological production of DDDA offers several advantages over chemical synthesis. It utilizes renewable feedstocks, such as plant oils and paraffin wax, which reduces reliance on petroleum-based materials, creating a more sustainable and environmentally friendly process.[1][4] Microbial fermentation can also provide high selectivity, which minimizes the formation of byproducts and simplifies subsequent purification processes.[1]

Q3: What is the metabolic pathway responsible for microbial production of DDDA?

A3: The ω-oxidation pathway is the key metabolic route for the biosynthesis of dicarboxylic acids like DDDA in microorganisms such as Candida tropicalis.[1] This pathway initiates with the terminal oxidation of a fatty acid or alkane by a cytochrome P450 monooxygenase. This is followed by the actions of fatty alcohol oxidase and fatty aldehyde dehydrogenase to produce the dicarboxylic acid.[1]

Q4: How can the yield of DDDA be enhanced in Candida tropicalis fermentation?

A4: Several strategies can be employed to optimize DDDA yield. A primary method is the genetic modification of the yeast to block the competing β-oxidation pathway, which degrades fatty acids.[1] Additionally, optimizing fermentation parameters such as pH, temperature, dissolved oxygen, and substrate feeding strategy is crucial for maximizing production.[5][6][7]

Q5: What are common impurities in biotechnologically produced DDDA and how can they be removed?

A5: Common impurities include residual feedstock (e.g., n-dodecane), biomass, proteins, and other organic acids.[1] Purification is a multi-step process that can include centrifugation to remove cells, activated carbon treatment to remove colored impurities, and precipitation of the crude DDDA by acidification.[1] Final purification to achieve high-purity DDDA is typically accomplished through recrystallization.[1][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action Expected Outcome Citations
Suboptimal pH Verify and adjust the pH of the fermentation broth. For Candida tropicalis, a two-stage pH control is often effective: a growth phase at a lower pH (~5.5-6.0) followed by a production phase at a higher pH (~7.0-8.0) to aid DDDA excretion and solubility.Improved cell viability and increased DDDA production and secretion.[1][6]
Inadequate Substrate Feeding Implement a fed-batch or continuous feeding strategy to maintain a stable, non-toxic concentration of the substrate (e.g., n-dodecane, lauric acid). High initial substrate concentrations can be inhibitory.Prevention of substrate inhibition, leading to sustained cell growth and DDDA production.[1][5]
Poor Oxygen Supply Increase the agitation speed and/or the aeration rate to ensure sufficient dissolved oxygen (DO). A DO level above 20% is recommended as the ω-oxidation pathway is an aerobic process.Enhanced activity of the cytochrome P450 monooxygenase and other oxidative enzymes, resulting in a higher conversion rate.[1]
Nutrient Limitation Ensure the fermentation medium is not deficient in essential nutrients like nitrogen, phosphorus, and trace elements. Analyze the medium composition and supplement if necessary. Nitrogen limitation can trigger DDDA overproduction but must be carefully balanced.Healthy cell growth and sustained metabolic activity for DDDA production.[1][9]
Inefficient Microbial Strain Consider strain improvement through mutagenesis or genetic engineering to block competing metabolic pathways (e.g., β-oxidation).A strain with enhanced metabolic flux towards the ω-oxidation pathway, leading to higher DDDA titers.[1][10]
Issue 2: Poor Purity of Crystallized DDDA
Potential Cause Troubleshooting Action Expected Outcome Citations
Incomplete Removal of Biomass / Media Components Prior to acidification and precipitation, ensure complete removal of cells by centrifugation and filter the supernatant through a 0.45 µm filter.A clearer starting solution for crystallization, leading to purer DDDA crystals with fewer occluded impurities.[1]
Presence of Colored Impurities Treat the clarified fermentation broth with activated carbon (e.g., 1-2% w/v) at an elevated temperature (e.g., 50°C) before precipitation to adsorb colored compounds.Decolorized solution, resulting in whiter, higher-purity DDDA crystals.[1]
Co-precipitation of Other Organic Acids Optimize the crystallization conditions, such as the cooling rate and final temperature, to selectively crystallize DDDA. Consider using a different solvent or a solvent mixture for recrystallization to improve selectivity.Enhanced separation of DDDA from other structurally similar organic acids, improving the final product purity.[1]
Solvent Inclusions in Crystals Ensure the crude DDDA is fully dissolved during the recrystallization step. Allow the solution to cool slowly to promote the formation of larger, more perfect crystals. Wash the final crystals with a small amount of cold, pure solvent.Reduced solvent content in the final product and improved crystal quality.[1]

Quantitative Data Summary

Table 1: DDDA Production by Various Candida Strains and Conditions

MicroorganismSubstrateFermentation StrategyFinal DDDA Titer (g/L)Reference
Candida tropicalis (mutant 91)n-DodecaneShaking Culture3.3[10]
Candida tropicalisDodecanoic acid methyl esterFed-batch, gradual pH shift66[5][11]
Candida viswanathii ipe-1n-DodecaneBatch Culture181.6[11]
Candida tropicalisn-DodecaneOptimized pH control (7.2 to 8.1)166[6]
Candida tropicalis 1798-pxalDodecaneOptimized Culture Conditions10.1[12]

Experimental Protocols

Protocol 1: Biotechnological Production of DDDA using Candida tropicalis

This protocol outlines a general lab-scale fed-batch fermentation procedure.

  • Strain and Pre-culture Preparation:

    • Use a genetically engineered Candida tropicalis strain with a disrupted β-oxidation pathway.[1]

    • Inoculate a single colony into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 250 mL flask.[1]

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.[1]

  • Fermentation:

    • Prepare the fermentation medium containing (per liter): 20 g glucose, 10 g yeast extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 1 mL of a trace mineral solution. Sterilize the bioreactor.[1]

    • Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.5.[1]

    • Growth Phase: Maintain the temperature at 30°C and the pH at 5.8.[1]

    • Production Phase: After 24 hours (or upon glucose depletion), shift the pH to 7.5 and maintain it using a sterile solution of 2M NaOH.[1]

    • Initiate the fed-batch addition of n-dodecane. A slow, continuous feed is recommended to avoid toxic concentrations.[1]

    • Maintain a dissolved oxygen level above 20% by adjusting agitation and aeration rates.[1]

    • Continue the fermentation for 96-120 hours, taking samples periodically.[1]

  • Analysis of DDDA Concentration:

    • Acidify a sample of the fermentation broth.

    • Extract DDDA from the broth using an organic solvent (e.g., ethyl acetate).[1]

    • Analyze the DDDA concentration using Gas Chromatography (GC) after derivatization (e.g., methylation) or High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Purification of DDDA by Recrystallization

This protocol describes a general method for purifying crude DDDA.

  • Pre-treatment of Fermentation Broth:

    • Centrifuge the fermentation broth to remove the yeast cells.[1]

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solids.[1]

    • (Optional) Treat the clarified broth with activated carbon (1-2% w/v) at 50°C for 1 hour to decolorize, then filter to remove the carbon.[1]

  • Precipitation of Crude DDDA:

    • While stirring, acidify the pre-treated broth to a pH of 2.0 using a strong acid (e.g., H₂SO₄).[1]

    • Cool the solution to 4°C to facilitate the precipitation of DDDA.[1]

    • Collect the crude DDDA precipitate by filtration and wash with cold deionized water.[1]

    • Dry the crude DDDA under vacuum.[1]

  • Recrystallization:

    • Dissolve the crude DDDA in a suitable solvent (e.g., hot water or ethanol) to create a saturated solution.[1]

    • Slowly cool the solution to room temperature and then to 4°C to allow for the formation of DDDA crystals.[1]

    • Collect the purified crystals by filtration, washing them with a small amount of the cold recrystallization solvent.[1]

    • Dry the purified DDDA crystals in a vacuum oven.[1]

Visualizations

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome (Blocked Pathway) alkane n-Dodecane / Lauric Acid hydroxy ω-Hydroxy Dodecanoic Acid alkane->hydroxy ω-Oxidation (Cytochrome P450) aldehyde ω-Aldehyde Dodecanoic Acid hydroxy->aldehyde Oxidation (Alcohol Dehydrogenase) ddda This compound (DDDA) aldehyde->ddda Oxidation (Aldehyde Dehydrogenase) beta_ox β-Oxidation Pathway ddda->beta_ox Competing Pathway (Target for Deletion)

Caption: The ω-oxidation pathway for DDDA synthesis in Candida tropicalis.

G preculture Pre-culture Preparation (Candida tropicalis) fermentation Fed-Batch Fermentation (Growth & Production Phases) preculture->fermentation separation Cell Separation (Centrifugation / Filtration) fermentation->separation Fermentation Broth precipitation Crude DDDA Precipitation (Acidification) separation->precipitation Clarified Supernatant recrystallization Recrystallization precipitation->recrystallization Crude DDDA drying Drying recrystallization->drying Purified Crystals final_product High-Purity DDDA drying->final_product

Caption: Experimental workflow for DDDA production and purification.

G start Low DDDA Yield Detected check_ph Check pH Control Strategy (Two-Stage?) start->check_ph check_feed Review Substrate Feeding (Fed-Batch?) check_ph->check_feed pH OK adjust_ph Adjust pH Controller check_ph->adjust_ph pH Not Optimal check_do Monitor Dissolved Oxygen (>20%?) check_feed->check_do Feed OK adjust_feed Implement Fed-Batch check_feed->adjust_feed Feed Inhibitory check_nutrients Analyze Medium Composition (Nutrient Limitation?) check_do->check_nutrients DO OK adjust_aeration Increase Agitation/Aeration check_do->adjust_aeration DO Low adjust_medium Supplement Medium check_nutrients->adjust_medium Nutrients Limited end Yield Optimized check_nutrients->end Nutrients OK adjust_ph->check_feed adjust_feed->check_do adjust_aeration->check_nutrients adjust_medium->end

Caption: Troubleshooting logic for low DDDA yield.

References

Technical Support Center: Dodecanedioic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of dodecanedioic acid (DDDA), with a focus on improving product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly from fermentation processes, can contain various impurities. These may include homologous dicarboxylic acids, monobasic acids, pigments, proteins, and residual biomass.[1] From chemical synthesis, by-products such as shorter-chain dicarboxylic acids (C7-C11) can also be present.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The choice of solvent is critical for effective purification. An ideal solvent should dissolve DDDA well at elevated temperatures but poorly at lower temperatures. Based on solubility data, ethanol, acetic acid, acetone, and ethyl acetate are suitable solvents.[1][3] Ethanol generally shows the highest solubility.[1] For specific applications, a mixed solvent system, such as ethyl acetate-hexane, can also be effective.[3]

Q3: How can I assess the purity of my crystallized this compound?

A3: The purity of DDDA can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[4] Gas Chromatography (GC), often after a derivatization step to form more volatile esters, is also used.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can help identify and quantify specific impurities, such as monoesters or residual starting material.[6] A sharp melting point range (e.g., 0.5-1.0 °C) is also a good indicator of high purity.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid or oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly. To prevent this, you can try using a lower-boiling point solvent or adding slightly more solvent than the minimum required for dissolution at high temperature. Allowing the solution to cool more slowly can also mitigate this issue.[7]

Q5: Is it possible to obtain a second crop of crystals from the mother liquor?

A5: Yes, it is often possible to recover more product by concentrating the mother liquor (the solution remaining after the first filtration) and allowing it to cool again. However, it is important to note that this second crop of crystals may be less pure than the initial crop.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DDDA-CRY-01 Low Purity of Crystallized Product 1. Rapid Cooling: Fast crystallization can trap impurities within the crystal lattice.[7]2. Impurity Co-precipitation: Impurities with similar solubility profiles may crystallize alongside the DDDA.[8]3. Insufficient Washing: Residual mother liquor containing impurities remains on the crystal surface.1. Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then place it in a cold bath. Insulating the flask can help slow the cooling process.[2]2. Solvent Selection: Experiment with different recrystallization solvents to find one that better discriminates between DDDA and the impurities.[8]3. Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[8]
DDDA-CRY-02 Low Yield of Crystallized Product 1. Excess Solvent: Using too much solvent will result in a significant amount of DDDA remaining dissolved in the mother liquor even at low temperatures.[7]2. Premature Filtration: Filtering the crystals before crystallization is complete.3. Incomplete Precipitation: The final cooling temperature is not low enough to maximize crystal formation.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude DDDA.2. Ensure Complete Crystallization: Allow sufficient time for crystallization to occur, monitoring the solution for further crystal formation.3. Optimize Cooling: Cool the solution in an ice bath or refrigerator to maximize the yield of precipitated crystals.
DDDA-CRY-03 No Crystals Form Upon Cooling 1. Supersaturation Not Reached: The solution is not concentrated enough for crystals to form.2. Lack of Nucleation Sites: Spontaneous crystal formation is hindered.[7]1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure DDDA.[7]2. Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[7]3. Use an Anti-Solvent: If DDDA is highly soluble, you can add a miscible "anti-solvent" (one in which DDDA is insoluble) dropwise until the solution becomes cloudy, then warm to clarify before cooling.
DDDA-CRY-04 Crystals are Very Fine or Powdery 1. Very Rapid Cooling: The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[7]1. Slower Cooling: Ensure a slow cooling rate to allow for the growth of larger, more well-defined crystals.[2]2. Use Slightly More Solvent: Adding a small amount of extra solvent beyond the minimum required can sometimes promote slower, more controlled crystal growth.[7]
DDDA-CRY-05 Colored Impurities in Crystals 1. Colored Contaminants: The crude material contains colored impurities that are co-crystallizing with the DDDA.1. Activated Carbon Treatment: Before crystallization, dissolve the crude DDDA in the hot solvent and add a small amount of activated carbon. Boil for a few minutes, then perform a hot filtration to remove the carbon (and adsorbed impurities) before allowing the filtrate to cool.[8]

Quantitative Data

Table 1: Solubility of this compound in Various Organic Solvents [1]

Temperature (K)Ethanol (mole fraction)Acetic Acid (mole fraction)Acetone (mole fraction)Ethyl Acetate (mole fraction)
288.150.01020.00750.00580.0011
293.150.01280.00940.00740.0014
298.150.01590.01170.00930.0018
303.150.01980.01460.01170.0023
308.150.02460.01820.01470.0029
313.150.03050.02260.01840.0037
318.150.03780.02810.02300.0047
323.150.04680.03480.02860.0060

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol describes a general procedure for purifying crude DDDA using a single solvent.

  • Solvent Selection: Choose an appropriate solvent based on solubility data (see Table 1). The ideal solvent will dissolve the DDDA completely when hot and minimally when cold.

  • Dissolution: Place the crude DDDA in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate, stirring continuously. Add more solvent in small portions until the DDDA is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of a DDDA sample.

  • Standard Preparation: Prepare a stock solution of high-purity DDDA standard in a suitable solvent (e.g., acetonitrile/water mixture). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the crystallized DDDA sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of DDDA in the sample from the calibration curve and calculate the purity as a percentage of the expected concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude DDDA dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool No Decolorization hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., HPLC, Melting Point) dry->analyze end_node Pure DDDA analyze->end_node

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_low_purity Solutions for Low Purity start Crystallization Attempted no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes low_purity Low Purity? low_yield->low_purity No min_solvent Use Minimum Solvent low_yield->min_solvent Yes slow_cool Cool Slowly low_purity->slow_cool Yes success Successful Crystallization low_purity->success No concentrate Concentrate Solution scratch->concentrate cool_longer Cool Longer / Colder min_solvent->cool_longer rewash Re-wash Crystals slow_cool->rewash change_solvent Change Solvent rewash->change_solvent

Caption: Troubleshooting decision tree for this compound crystallization.

References

Side-product formation in dodecanedioic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of dodecanedioic acid (DDDA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side-product formation, low yields, and purification challenges.

Issue 1: Low Yield of this compound

  • Question: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can stem from several factors, primarily related to incomplete reactions or degradation of the product. Here are the common causes and troubleshooting steps:

    • Incomplete Oxidation: The oxidation of the cyclododecanol/cyclododecanone mixture to this compound may be incomplete.

      • Solution: Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). You may need to increase the reaction time or the amount of the oxidizing agent, such as nitric acid.

    • Suboptimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the standard timeframe.

      • Solution: Maintain the optimal reaction temperature as specified in the protocol. For nitric acid oxidation, a temperature of around 85°C is often cited.[1]

    • Insufficient Catalyst Activity: The copper and vanadium catalysts may be inactive or used in incorrect ratios.

      • Solution: Use fresh, high-purity catalysts. Ensure the correct catalytic amounts of ammonium vanadate and copper nitrate are added. These catalysts are crucial for improving the reaction rate and selectivity.

Issue 2: High Levels of Shorter-Chain Dicarboxylic Acid Side-Products

  • Question: My final product is contaminated with significant amounts of shorter-chain dicarboxylic acids such as undecanedioic acid (C11), sebacic acid (C10), and adipic acid (C6). How can I minimize their formation?

  • Answer: The formation of shorter-chain dicarboxylic acids is a common issue, particularly in the nitric acid oxidation method, and is caused by the cleavage of the carbon ring at undesired positions. Careful control of reaction parameters is key to minimizing these side-products.

    • Reaction Temperature is Too High: Elevated temperatures can lead to excessive C-C bond cleavage, resulting in a higher proportion of shorter-chain diacids.

      • Solution: Maintain strict control over the reaction temperature. Avoid overheating and ensure uniform heating of the reaction mixture.

    • Incorrect Nitric Acid Concentration: The concentration of nitric acid can influence the product distribution.

      • Solution: Use the recommended concentration of nitric acid. Both excessively high and low concentrations can lead to an increase in side-product formation.

    • Suboptimal Catalyst Ratio: The ratio of copper to vanadium catalyst can affect the selectivity of the oxidation reaction.

      • Solution: Optimize the ratio of the copper and vanadium catalysts to favor the formation of this compound.

Issue 3: Difficulty in Purifying this compound

  • Question: I am struggling to remove the shorter-chain dicarboxylic acid impurities from my this compound product. What are the most effective purification methods?

  • Answer: Separating this compound from its shorter-chain homologues can be challenging due to their similar chemical properties. The following purification techniques are recommended:

    • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.

      • Solution: Choose a solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Suitable solvents include hot water, ethanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane). A slow cooling rate is crucial to allow for the formation of pure crystals.

    • Falling Film Crystallization: This technique is particularly effective for separating compounds with close melting points.

      • Solution: In this method, a thin film of the molten crude DDDA is passed down a cooled surface. The this compound crystallizes on the surface, while the impurities are washed away in the molten film. This technique can achieve high purity, often exceeding 99%.[2]

    • Melt Crystallization: This method takes advantage of the different melting points of the dicarboxylic acids to achieve separation.[3]

      • Solution: The crude product is heated to a temperature where the lower-melting impurities become liquid while the higher-melting this compound remains solid. The liquid impurities can then be separated from the solid product.

Quantitative Data on Side-Product Formation

The following table summarizes the product distribution from a specific chemical synthesis of this compound via the oxidation of a hydrogenated 1,2-dihydroxy-5,9-cyclododecene derivative. This data can serve as a benchmark for researchers.

Product ComponentPercentage in Solid Product
This compound94.3%
Undecanedioic Acid5.1%
Sebacic Acid0.5%
Other< 0.1%
(Data sourced from a specific experimental protocol where the oxidation was carried out at 85°C with 50% hydrogen peroxide in the presence of acetic acid and methanesulfonic acid.[1])

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Nitric Acid Oxidation

This protocol describes the oxidation of a cyclododecanol/cyclododecanone mixture to this compound.

Materials:

  • Cyclododecanol/cyclododecanone mixture

  • Concentrated nitric acid (65-70%)

  • Ammonium vanadate (catalyst)

  • Copper(II) nitrate (catalyst)

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with the cyclododecanol/cyclododecanone mixture.

  • Add catalytic amounts of ammonium vanadate and copper(II) nitrate to the flask.

  • With vigorous stirring, slowly add the concentrated nitric acid from the dropping funnel. The addition should be controlled to manage the exothermic reaction and maintain the desired reaction temperature.

  • After the addition is complete, heat the reaction mixture to the target temperature (e.g., 85°C) and maintain it for the specified duration (e.g., 2-4 hours), with continued stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Once the reaction is complete, cool the mixture to room temperature to allow the this compound to crystallize.

  • Collect the solid product by vacuum filtration and wash it with cold distilled water to remove residual nitric acid and catalysts.

  • Dry the crude this compound in a vacuum oven.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the purification of crude this compound containing shorter-chain dicarboxylic acid impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, or a mixture of ethyl acetate and hexane)

  • Activated charcoal (optional, for color removal)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary industrial synthesis routes for this compound?

    • A1: The traditional industrial method starts with the cyclotrimerization of butadiene to form cyclododecatriene.[4] This is then hydrogenated to cyclododecane, which is subsequently oxidized (often with air and a boric acid catalyst) to a mixture of cyclododecanol and cyclododecanone.[5] The final step is the oxidation of this mixture with nitric acid to produce this compound.[4][5] Biotechnological routes using microorganisms like Candida tropicalis to convert alkanes or fatty acids into DDDA are also gaining prominence as a more sustainable alternative.[6]

  • Q2: What analytical techniques are best suited for monitoring the reaction and analyzing the final product purity?

    • A2: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and quantifying dicarboxylic acids.[7][8] Derivatization of the carboxylic acid groups to their more volatile ester or silyl derivatives is typically required for GC analysis. High-Performance Liquid Chromatography (HPLC) can also be used for analysis.

  • Q3: Are there greener alternatives to the nitric acid oxidation step?

    • A3: Yes, research is ongoing to develop more environmentally friendly oxidation methods. One alternative involves the use of hydrogen peroxide as the oxidant in the presence of a suitable catalyst.[1] Biotechnological production of DDDA is also a key area of green chemistry, utilizing renewable feedstocks and avoiding harsh chemical reagents.[9]

  • Q4: How does the purity of the starting cyclododecanol/cyclododecanone mixture affect the final product?

    • A4: The purity of the starting material is crucial. Impurities in the cyclododecanol/cyclododecanone mixture can lead to the formation of additional side-products, complicating the purification of the final this compound. It is recommended to use a starting material of high purity to minimize the formation of unwanted byproducts.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product & Side-Products Butadiene Butadiene Cyclotrimerization Cyclotrimerization Butadiene->Cyclotrimerization [1] CDT Cyclododecatriene Cyclotrimerization->CDT Hydrogenation Hydrogenation CD Cyclododecane Hydrogenation->CD AirOxidation Air Oxidation CDol_CDone Cyclododecanol/ Cyclododecanone AirOxidation->CDol_CDone NitricAcidOxidation Nitric Acid Oxidation DDDA This compound NitricAcidOxidation->DDDA SideProducts Shorter-Chain Dicarboxylic Acids NitricAcidOxidation->SideProducts CDT->Hydrogenation [2] CD->AirOxidation [3] CDol_CDone->NitricAcidOxidation [4]

Caption: Chemical synthesis workflow for this compound starting from butadiene.

TroubleshootingTree Start Low DDDA Yield or High Impurity Levels Cause1 Incomplete Reaction? Start->Cause1 Solution1a Increase Reaction Time Cause1->Solution1a Yes Solution1b Increase Oxidant Amount Cause1->Solution1b Yes Cause2 Suboptimal Temperature? Cause1->Cause2 No Solution2a Verify & Adjust Temperature Cause2->Solution2a Yes Cause3 High Side-Products? Cause2->Cause3 No Solution3a Lower Reaction Temperature Cause3->Solution3a Yes Solution3b Optimize Nitric Acid Conc. Cause3->Solution3b Yes Solution3c Optimize Catalyst Ratio Cause3->Solution3c Yes Cause4 Purification Issue? Cause3->Cause4 No Solution4a Recrystallize with Appropriate Solvent Cause4->Solution4a Yes Solution4b Consider Falling Film or Melt Crystallization Cause4->Solution4b Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Dodecanedioic Acid (DDDA) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing dodecanedioic acid (DDDA) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: this compound in its natural state is a non-volatile and highly polar molecule due to its two carboxylic acid groups.[1] Direct analysis by gas chromatography is challenging because GC requires analytes to be volatile enough to travel through the column in the gas phase.[2] Derivatization is a chemical modification process that converts the polar carboxylic acid groups into less polar and more volatile esters, making DDDA suitable for GC-MS analysis.[1] This process also improves thermal stability and chromatographic peak shape.

Q2: What are the most common derivatization methods for DDDA analysis by GC-MS?

A2: The most common derivatization method for dicarboxylic acids like DDDA is silylation, which replaces the active hydrogen on the carboxylic acid groups with a trimethylsilyl (TMS) group.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[4][5] For some samples, a two-step process involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from any carbonyl groups present in the sample matrix.[6]

Q3: I am not seeing a peak for my derivatized DDDA, or the signal is very low. What are the possible causes?

A3: Several factors could lead to a low or absent peak for your DDDA derivative:

  • Incomplete Derivatization: The derivatization reaction may be incomplete due to the presence of moisture, incorrect reagent volume, temperature, or reaction time.[3][4] Ensure all glassware is dry and use a sufficient excess of the derivatization reagent.[7][3]

  • Analyte Adsorption: Active sites in the GC inlet liner or on the column can adsorb the analyte, preventing it from reaching the detector.[1] Using a deactivated inlet liner and trimming a small portion from the front of the column can help mitigate this.[8]

  • Improper Injection: Issues with the syringe or an inappropriate injection volume can lead to a low signal.[1]

  • Low Injector Temperature: The injector temperature may be too low to effectively vaporize the derivatized DDDA.[8]

  • High Split Ratio: If you are using a split injection, the split ratio might be too high, causing a significant portion of your sample to be vented instead of entering the column.[8]

Q4: My DDDA peak is tailing. How can I improve the peak shape?

A4: Peak tailing for dicarboxylic acids is a common issue and can often be attributed to the following:

  • Active Sites: Interaction between the derivatized analyte and active silanol groups in the GC system (liner, column) can cause tailing.[1][9] Using a highly inert column and a deactivated liner is crucial.[1]

  • Column Contamination: Contaminants at the head of the column can interact with the analyte. Baking out the column at a high temperature (within its specified limits) can help remove these contaminants.[1][10]

  • Improper Column Installation: Incorrect installation of the column in the injector or detector can create dead volume, leading to peak tailing.[1]

  • Solvent and Analyte Polarity Mismatch: A significant mismatch in polarity between the solvent and the stationary phase can sometimes result in poor peak shape.[11]

Q5: What are the characteristic mass spectral fragments for TMS-derivatized this compound?

A5: The bis(trimethylsilyl) ester of this compound (DDDA-2TMS) has a molecular weight of 374.66 g/mol .[12] While the molecular ion may be observed, common fragments in the electron ionization (EI) mass spectrum result from characteristic cleavages of the silylated molecule. Key fragments to monitor in Selected Ion Monitoring (SIM) mode for enhanced sensitivity would be determined empirically during method development.

Experimental Protocols

Protocol: Silylation of this compound using BSTFA

This protocol describes the derivatization of DDDA to its trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will interfere with the silylation reaction by consuming the reagent.[7][4] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.

  • Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample. To this, add 50 µL of BSTFA (+1% TMCS).[7] A molar excess of the reagent is recommended to ensure complete derivatization.[3]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the mixture at 60-70°C for 30-60 minutes. The optimal temperature and time may need to be determined for your specific application.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters and performance for the analysis of derivatized this compound. Note that these values are representative and may vary based on the specific instrument and method conditions.

ParameterTypical ValueDescription
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar or medium-polarity column is generally suitable.
Injector Temperature 250 - 280°CEnsures complete and rapid vaporization of the derivatized analyte.[8]
Carrier Gas Helium
Flow Rate 1 - 2 mL/minOptimal for a 0.25 mm ID column.[8]
Oven Program Start at 100°C, ramp to 300°C at 10-20°C/minAn example program; should be optimized for separation.
MS Ion Source Temp. 230°CA standard temperature for many applications.
MS Quadrupole Temp. 150°CA standard temperature for many applications.
Linear Range 0.5 - 100 µg/mLThe concentration range where the response is proportional to the concentration.[13]
Correlation Coefficient (r²) > 0.995Indicates the linearity of the calibration curve.[13]
Limit of Detection (LOD) 0.1 µg/mLThe lowest concentration that can be reliably detected.[13]
Limit of Quantification (LOQ) 0.5 µg/mLThe lowest concentration that can be accurately quantified.[13]
Precision (%RSD) < 15%Relative standard deviation of replicate measurements.[13]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[13]

Visualizations

Experimental Workflow

The following diagram outlines the typical experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_results Results Sample Sample Collection (e.g., Plasma, Urine) Extraction Extraction of DDDA Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification Troubleshooting_Tree Start Problem Observed NoPeak No Peak or Low Signal Start->NoPeak PeakTailing Peak Tailing Start->PeakTailing PoorReproducibility Poor Reproducibility Start->PoorReproducibility CheckDeriv Check Derivatization: - Moisture present? - Reagent volume/age? - Temp/time correct? NoPeak->CheckDeriv CheckInjection Check Injection: - Syringe issue? - Injector temp too low? - Split ratio too high? NoPeak->CheckInjection CheckAdsorption Check for Adsorption: - Use deactivated liner - Trim column front NoPeak->CheckAdsorption CheckActiveSites Check for Active Sites: - Use inert column/liner - Condition/bakeout column PeakTailing->CheckActiveSites CheckColumnInstall Check Column Installation: - No dead volume? PeakTailing->CheckColumnInstall CheckSamplePrep Check Sample Prep: - Consistent procedure? PoorReproducibility->CheckSamplePrep UseInternalStd Use Internal Standard PoorReproducibility->UseInternalStd

References

Overcoming solubility issues of dodecanedioic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with dodecanedioic acid (DDDA) in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (DDDA) is a C12, α,ω-dicarboxylic acid with the chemical formula C12H22O4.[1][2] It serves as a crucial monomer in the synthesis of polymers like polyamides (e.g., Nylon 6,12) and polyesters, and is also used in lubricants, coatings, and adhesives.[1][3] In drug development, its bifunctional nature makes it a valuable component for drug delivery systems and as a linker in complex molecules.[4] However, DDDA's long hydrocarbon chain makes it sparingly soluble in water, which can pose significant challenges in various experimental and industrial processes.[5][6]

Q2: What are the general solubility characteristics of DDDA?

A2: DDDA exhibits low solubility in water, especially at lower temperatures.[5][6] Its solubility in aqueous solutions increases with a rise in temperature.[5] Conversely, it is more soluble in organic solvents, particularly those that are polar and capable of hydrogen bonding.[5][6] The solubility is influenced by the polarity of the solvent and its ability to interact with the carboxylic acid groups of DDDA.[5][7]

Q3: How does temperature affect the solubility of DDDA?

A3: The solubility of DDDA in most solvents is endothermic, meaning it increases with temperature.[8] This is a critical factor to consider when designing experiments, as heating the reaction mixture can be a simple and effective way to dissolve DDDA. However, upon cooling, the solubility will decrease, potentially leading to precipitation.[9]

Q4: How does pH influence the solubility of DDDA in aqueous solutions?

A4: The pH of an aqueous solution is a critical factor governing DDDA's solubility. As a dicarboxylic acid, DDDA can exist in a protonated (less soluble) or ionized (more soluble) form. At a pH below its pKa values, the less soluble acidic form predominates. At a higher pH, it deprotonates to form the more soluble carboxylate salts.[9][10]

Troubleshooting Guide: Overcoming DDDA Solubility Issues

Issue 1: DDDA fails to dissolve in the chosen solvent.

Possible Causes:

  • Inappropriate solvent selection: The polarity of the solvent may not be suitable for dissolving DDDA.

  • Low temperature: The solubility of DDDA is often limited at room temperature.

  • Insufficient mixing: Inadequate agitation can slow down the dissolution process.

Troubleshooting Steps:

  • Solvent Selection:

    • Consult solubility data to select an appropriate solvent. Polar organic solvents are generally good choices.

    • Consider using a co-solvent system. For instance, mixtures of ethyl acetate and ethanol have been shown to enhance DDDA solubility, sometimes exhibiting a co-solvency phenomenon where the solubility in the mixture is greater than in either individual solvent.[8]

  • Temperature Adjustment:

    • Gently heat the mixture while stirring. The solubility of DDDA significantly increases with temperature in many solvents.[5]

  • Enhanced Agitation:

    • Use a magnetic stirrer or mechanical agitator to ensure the mixture is well-agitated. Sonication can also be employed to aid dissolution.[11]

Issue 2: DDDA precipitates out of the solution during the reaction.

Possible Causes:

  • Temperature fluctuations: A decrease in temperature can cause the solubility limit to be exceeded.

  • Change in solvent composition: The addition of a co-solvent in which DDDA is less soluble can trigger precipitation.

  • Change in pH: In aqueous or protic solutions, a decrease in pH can lead to the protonation of the carboxylate groups, forming the less soluble acid form.[9]

  • "Salting out" effect: The addition of other solutes can reduce the solubility of DDDA.[9]

Troubleshooting Steps:

  • Maintain Constant Temperature:

    • Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a consistent temperature throughout the experiment.

  • Monitor and Adjust pH:

    • For aqueous reactions, monitor the pH and maintain it at a level where DDDA remains in its soluble, ionized form. This can be achieved by adding a suitable base.[10]

  • Controlled Addition of Reagents:

    • When adding other reagents or co-solvents, do so slowly and with vigorous stirring to avoid localized concentration changes that could induce precipitation.

Issue 3: Low yield or incomplete reaction due to poor DDDA availability.

Possible Causes:

  • Limited solubility of DDDA: Even if it appears dissolved, the concentration of soluble DDDA may be too low for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Use of Surfactants:

    • Surfactants can increase the solubility of poorly soluble compounds like DDDA by forming micelles that encapsulate the hydrophobic parts of the molecule.[12][13] Non-ionic surfactants like Tween 80 are often used for this purpose.[14]

  • Derivatization:

    • Convert DDDA to a more soluble derivative, such as a diester (e.g., dimethyl dodecanedioate), before the reaction.[10][15] The ester can then be hydrolyzed back to the diacid if necessary.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures.

SolventTemperature (°C)Molar Solubility (mol/L)Mole Fraction Solubility (x10^3)
Water350.074-
Water450.169-
Water550.370-
Ethanol20-1.83
Ethanol30-3.16
Ethanol40-5.23
Acetic Acid20-1.55
Acetic Acid30-2.65
Acetic Acid40-4.31
Acetone20-1.12
Acetone30-1.95
Acetone40-3.21
Ethyl Acetate20-0.49
Ethyl Acetate30-0.91
Ethyl Acetate40-1.58
Toluene-Higher than water-
Dimethyl Sulfoxide (DMSO)25-15.6
N,N-Dimethylformamide (DMF)25-11.2

Data adapted from multiple sources.[5][7][8][16]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward technique for determining the solubility of a solid in a liquid.[5]

Materials:

  • This compound

  • Solvent of interest

  • Conical flasks with stoppers

  • Thermostatic water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe with a filter)

  • Pre-weighed evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of DDDA to a known volume of the solvent in a conical flask to ensure saturation is achieved.[5]

  • Equilibration: Seal the flask and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for an extended period (e.g., 24-48 hours) to reach equilibrium.[5]

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette pre-heated or pre-cooled to the experimental temperature.[5]

  • Filtration: Filter the solution to remove any suspended solid particles.[5]

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the DDDA.[5]

  • Calculation: After complete evaporation of the solvent, weigh the evaporating dish containing the solid DDDA. The mass of the dissolved DDDA can be determined by subtracting the initial weight of the dish. The solubility can then be calculated in the desired units (e.g., g/100 mL, mol/L).

Protocol 2: Static Analytic Method for Solubility Determination

This is a precise technique where the composition of the saturated solution is analyzed without evaporation.[5]

Materials:

  • This compound

  • Solvent of interest

  • Jacketed glass vessel with a stirrer

  • Thermostatic circulator

  • Analytical balance

  • Sampling device (e.g., syringe with a filter)

  • Analytical instrument for concentration measurement (e.g., HPLC, titration setup)

Procedure:

  • System Setup: Place a known mass of the solvent into the jacketed glass vessel and connect it to a thermostatic circulator to maintain a constant temperature.[5]

  • Preparation of Saturated Solution: Add an excess of DDDA to the solvent in the vessel. Stir the mixture continuously to facilitate dissolution and ensure a homogeneous solution.[5]

  • Equilibration: Allow the system to equilibrate at the set temperature for several hours, ensuring undissolved solid remains present.[5]

  • Sampling: Stop the stirring and allow the solid to settle. Withdraw a sample of the clear supernatant using a syringe fitted with a filter.[5]

  • Concentration Analysis: Analyze the concentration of DDDA in the sample using a pre-calibrated analytical instrument.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solution Prepare Saturated Solution (Excess DDDA in Solvent) equilibration Equilibrate at Constant Temperature (24-48h with agitation) prep_solution->equilibration phase_separation Phase Separation (Settling/Filtration) equilibration->phase_separation analysis Concentration Analysis (Gravimetric or Analytic Method) phase_separation->analysis

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_logic start DDDA Solubility Issue (Precipitation or Failure to Dissolve) check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature optimal? check_solvent->check_temp Yes solution1 Select a more polar organic solvent or use a co-solvent system. check_solvent->solution1 No check_ph Is the pH suitable (for aqueous solutions)? check_temp->check_ph Yes solution2 Increase temperature with controlled heating. check_temp->solution2 No solution3 Adjust pH to a higher value using a suitable base. check_ph->solution3 No solution4 Consider using surfactants or derivatization. check_ph->solution4 Yes

Caption: Troubleshooting decision tree for DDDA solubility issues.

References

Enhancing the efficiency of dodecanedioic acid purification processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the efficiency of dodecanedioic acid (DDDA) purification processes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
DDDA-PUR-01 Low Yield After Recrystallization - Use of excessive solvent during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization from the mother liquor.- Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required to fully dissolve the crude DDDA.[1]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[2]- Allow sufficient time for crystallization and cool the solution in an ice bath to maximize crystal formation.[2]- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1]
DDDA-PUR-02 Product Discoloration (Yellow or Brown Tint) - Presence of colored impurities from the synthesis process.- Incomplete removal of catalysts or by-products.[3]- Thermal degradation if the solution was heated for too long or at too high a temperature.- Treat the DDDA solution with activated carbon before crystallization to adsorb colored compounds.[4] Allow the solution to cool slightly before adding the activated carbon to prevent rapid boiling.- Ensure thorough washing of the crystals to remove residual acids or catalysts.[3]- Avoid prolonged heating and use a suitable solvent that allows for dissolution at a moderate temperature.
DDDA-PUR-03 Crystals Do Not Form Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.[3]- If the solution is not saturated, evaporate some of the solvent to increase the concentration of DDDA.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure DDDA.[1]- If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which DDDA is insoluble) dropwise until the solution becomes cloudy, then warm gently until clear before allowing it to cool slowly.[1]
DDDA-PUR-04 Low Purity Despite Recrystallization - The chosen solvent has similar solubility for DDDA and impurities.- Cooling the solution too quickly, trapping impurities in the crystal lattice.[1]- Co-precipitation of structurally similar organic acids.[4]- Experiment with different recrystallization solvents or solvent mixtures to improve selectivity.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[1][3]- For highly similar impurities, a second recrystallization or an alternative purification method like falling film crystallization or chromatography may be necessary.[1][5]
DDDA-PUR-05 Uneven Crystal Layer in Falling Film Crystallization - Poor distribution of the molten DDDA feed.- Inconsistent temperature on the cooling surface.[5]- Ensure the melt distribution system provides a consistent and even flow of molten DDDA.[5]- Verify the performance of the cooling system to ensure uniform temperature across the crystallization surface.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the production method. In chemical synthesis starting from butadiene, shorter-chain dicarboxylic acids such as adipic acid (C6), glutaric acid (C5), and succinic acid (C4) are frequent by-products.[3] In biotechnological production, impurities can include residual feedstock (like alkanes or fatty acids), biomass, proteins, and other organic acids.[4]

Q2: How do I select an appropriate solvent for the recrystallization of DDDA?

A2: An ideal recrystallization solvent should dissolve DDDA well at elevated temperatures but poorly at low temperatures.[1] DDDA is soluble in organic solvents like ethanol, isopropanol, ethyl acetate, hot methanol, hot toluene, and hot acetic acid.[6][7] It is sparingly soluble in water.[8][9] A good starting point is to test the solubility of a small amount of your crude DDDA in various solvents to find one that fits the desired temperature-solubility profile. Solvent mixtures can also be effective.[1]

Q3: When should I consider using falling film crystallization instead of traditional recrystallization?

A3: Falling film crystallization is particularly effective for separating components with close boiling points or for thermally sensitive materials.[5] It has been shown to be effective in separating DDDA from its homologous compounds, achieving purities of over 99% from a 96% pure feed.[5][10] This method is advantageous when high purity is required and traditional recrystallization is not sufficient.

Q4: What analytical methods are suitable for determining the purity of my DDDA sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful methods for separating and identifying impurities.[4][11] For GC analysis, derivatization of the dicarboxylic acid is necessary to increase its volatility.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help quantify impurities.[11][13]

Q5: My DDDA is an oil and will not crystallize. What should I do?

A5: If your DDDA is an oil at room temperature, it is likely due to the presence of significant impurities that are depressing the melting point. In this case, direct crystallization may be difficult. Consider purifying the crude material using column chromatography to remove the impurities before attempting crystallization.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Molar Solubility (mol/L)
Water350.074
Water450.169
Water550.370
Ethanol25Data not readily available in molarity
Isopropanol25Data not readily available in molarity
Ethyl Acetate25Data not readily available in molarity
1,4-Dioxane25Data not readily available in molarity
DMSO25Data not readily available in molarity
DMF25Data not readily available in molarity
Data for water adapted from Davies, M., & Griffiths, D. M. (1953).[8] Qualitative data indicates solubility in hot toluene, alcohol, and hot acetic acid.[14] For other organic solvents, mole fraction solubility data is available and can be consulted for more detailed information.[7]

Table 2: Purity and Yield of Crude DDDA Crystallization in Various Solvents

SolventPurity (%)Yield (%)
Ethanol~98.5~80
Isopropanol~99.0~75
Ethyl Acetate~99.2~85
1,4-Dioxane~98.0~70
DMSO~97.5~65
DMF~97.0~60
This table presents illustrative data based on findings from various sources and may vary depending on the initial purity of the crude DDDA and the precise experimental conditions.[15]

Experimental Protocols

1. Protocol for Recrystallization of this compound

  • Objective: To purify crude this compound by removing soluble and insoluble impurities.

  • Methodology:

    • Solvent Selection: Choose a suitable solvent or solvent system in which DDDA is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate).[1]

    • Dissolution: Place the crude DDDA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the DDDA is completely dissolved.[2]

    • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the mixture.

    • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.[2]

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[3]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]

    • Drying: Dry the purified DDDA crystals in a vacuum oven to remove any residual solvent.

2. Generalized Protocol for Falling Film Crystallization of DDDA

  • Objective: To achieve high-purity this compound by separating it from closely related impurities.

  • Methodology:

    • Feed Preparation: Heat the crude DDDA until it is completely molten. The temperature should be maintained just above its melting point to prevent thermal degradation.[5]

    • Crystallization: Pump the molten DDDA to the top of the falling film crystallizer. Distribute it evenly to flow down the inner surface of the cooled crystallization tubes. The cooling rate should be slow to promote the growth of pure crystals.[5]

    • Sweating (Purification): After a crystal layer of the desired thickness has formed, slowly increase the temperature of the cooling medium. This will cause a partial melting of the crystal layer, preferentially melting the portions with higher impurity concentrations. The resulting liquid (sweat) is drained from the crystallizer.[5]

    • Melting and Collection: After the sweating step, further increase the temperature to completely melt the purified crystal layer. Collect this molten, high-purity DDDA as the final product.[5]

    • Multi-stage Operation (Optional): For even higher purity, the collected product can be used as the feed for a second crystallization stage.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_product Final Product crude_ddda Crude DDDA dissolution Dissolution in Minimal Hot Solvent crude_ddda->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_ddda Pure DDDA Crystals drying->pure_ddda

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Start Purification assess_purity Assess Purity & Yield start->assess_purity acceptable Acceptable Product assess_purity->acceptable Yes low_purity Low Purity? assess_purity->low_purity No end End acceptable->end low_yield Low Yield? low_purity->low_yield No actions_purity Actions: - Change Solvent - Slower Cooling - Recrystallize Again low_purity->actions_purity Yes no_crystals No Crystals? low_yield->no_crystals No actions_yield Actions: - Minimize Solvent - Ensure Complete Cooling - Pre-heat Funnel low_yield->actions_yield Yes no_crystals->assess_purity No actions_crystals Actions: - Concentrate Solution - Add Seed Crystal - Scratch Flask no_crystals->actions_crystals Yes actions_purity->assess_purity actions_yield->assess_purity actions_crystals->assess_purity

Caption: Troubleshooting decision tree for DDDA purification.

References

Technical Support Center: Industrial Production of Dodecanedioic Acid (DDDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the industrial-scale production of dodecanedioic acid (DDDA).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing this compound (DDDA)? A1: The two main industrial routes for DDDA production are traditional chemical synthesis and modern biotechnology.[1]

  • Chemical Synthesis: This conventional method typically starts from butadiene, which undergoes a multi-step process including cyclotrimerization, hydrogenation, and oxidation to form DDDA.[1][2][3] This process can be efficient but often involves harsh reaction conditions, high energy consumption, and the use of strong acids like nitric acid, posing environmental and safety challenges.[3][4][5]

  • Biotechnology: This "green" approach utilizes microorganisms, most notably the yeast Candida tropicalis, to convert renewable feedstocks into DDDA via fermentation.[1][4] Substrates can include long-chain alkanes (like n-dodecane), fatty acids, or plant oils such as palm or coconut oil.[1][2][6][7]

Q2: What are the main advantages of biotechnological DDDA production? A2: The biotechnological route offers several key benefits over chemical synthesis:

  • Sustainability: It uses renewable feedstocks like plant oils, reducing dependence on petroleum-based materials.[1][4]

  • Milder Conditions: Fermentation processes typically operate under milder temperature and pressure conditions, leading to lower energy consumption.[4]

  • Environmental Friendliness: It avoids the use of harsh and toxic chemicals, minimizing environmental pollution and safety hazards.[4][5]

  • High Selectivity: Microbial fermentation can be highly selective, which minimizes byproduct formation and can simplify downstream purification processes.[1]

Q3: What is the role of ω-oxidation in the microbial production of DDDA? A3: The ω-oxidation pathway is the critical metabolic route for the biosynthesis of dicarboxylic acids like DDDA in microorganisms such as Candida tropicalis.[1] This pathway facilitates the terminal oxidation of alkanes or fatty acids. The process is initiated by a cytochrome P450 monooxygenase enzyme, which hydroxylates the terminal methyl group of the substrate. This is followed by subsequent oxidation steps by fatty alcohol oxidase and fatty aldehyde dehydrogenase to yield the final dicarboxylic acid.[1]

Q4: How can the yield of DDDA be improved in Candida tropicalis fermentation? A4: Several strategies can be employed to enhance DDDA yield. A primary method is the genetic modification of the yeast to block the competing β-oxidation pathway, which degrades fatty acids.[1] This modification redirects the metabolic flux towards the desired ω-oxidation pathway. Additionally, optimizing fermentation parameters such as pH, oxygen supply, and substrate feeding is crucial for maximizing production.[1][7]

Troubleshooting Guides

Low Fermentation Yield

This guide provides a systematic approach to troubleshooting low DDDA yields during fermentation with Candida tropicalis.

Potential Problem Possible Cause & Verification Suggested Solution Expected Outcome
Suboptimal pH The pH of the fermentation broth is outside the optimal range for the growth or production phase.Implement a two-stage pH control strategy. Maintain a growth phase at a lower pH (~5.5-6.0) and shift to a higher pH (~7.0-8.0) for the production phase.[1]Improved cell viability and increased secretion and solubility of DDDA.[1]
Poor Oxygen Supply Dissolved oxygen (DO) levels are below the critical threshold for the oxidative enzymes.Increase the agitation speed and/or aeration rate to maintain DO levels above 20%.[1]Enhanced activity of cytochrome P450 monooxygenase, leading to a higher conversion rate.[1]
Substrate Inhibition A high initial concentration of the substrate (e.g., n-dodecane, lauric acid) is toxic to the microbial culture.Implement a fed-batch or continuous feeding strategy to maintain a stable, non-toxic substrate concentration.[1][7]Prevention of substrate inhibition, resulting in sustained cell growth and DDDA production.[1]
Nutrient Limitation The fermentation medium is deficient in essential nutrients like nitrogen, phosphorus, or trace elements.Analyze the medium composition throughout the fermentation and supplement with limiting nutrients as needed.[1]Healthy cell growth and sustained metabolic activity for DDDA production.[1]
Purification & Purity Issues

This guide addresses common challenges encountered during the crystallization and purification of DDDA.

Potential Problem Possible Cause & Verification Suggested Solution Expected Outcome
Colored Impurities Presence of pigments or colored compounds from the fermentation broth co-precipitating with DDDA.Treat the clarified fermentation broth or crude DDDA solution with activated carbon (e.g., 1-2% w/v) before crystallization.[1]A decolorized solution, resulting in whiter, higher-purity DDDA crystals.[1]
Residual Substrate Unreacted, nonpolar substrate (e.g., n-dodecane) remains in the product, reducing purity.Improve the conversion rate during fermentation. If substrate persists, consider a pre-purification step like liquid-liquid extraction to remove it before crystallization.[1]Higher purity of the final DDDA product.[1]
Co-precipitation of Other Organic Acids Homologous dicarboxylic acids or other organic acid byproducts crystallize along with DDDA.Optimize crystallization conditions, such as cooling rate, final temperature, and solvent choice, to selectively crystallize DDDA.[1] Melt crystallization techniques like falling film crystallization can also be effective.[8][9]Improved separation and higher purity of the final DDDA product.
Uneven Crystal Layer Formation (in Falling Film Crystallization) Poor melt distribution or inconsistent cooling surface temperature.Ensure the melt distribution system provides a uniform flow. Verify the cooling system's performance for consistent heat transfer.[8]Formation of a uniform crystal layer, leading to more efficient purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in DDDA production processes.

Parameter Value Context / Method Source
Final DDDA Concentration 66 g/LWhole-cell biotransformation of dodecanoic acid methyl ester by C. tropicalis in a small-scale bioreactor system.[7][10]
Annual Production Capacity 14,000 metric tonsProposed industrial plant design for bio-based DDDA production from palm oil using a genetically engineered Candida yeast.[6]
Feed Concentration (Glucose) 70.5 g/LGrowth phase of Candida yeast in a fermentation process for DDDA production.[6]
Feed Concentration (Palm Oil) 120.5 g/LProduction phase substrate feed in a fermentation process for DDDA production.[6]
Product Purity (Bio-based) > 99%Target purity for DDDA produced via fermentation and purified using melt crystallization.[6]
Product Purity (Falling Film Crystallization) > 99%Achieved from a 96% pure feed by separating DDDA from its homologous compounds.[9]
Hydrogenation Reaction Temp. 160 °CChemical synthesis step using a Ni-SiO2 catalyst.
Hydrogenation Reaction Pressure 0.6 MPaChemical synthesis step.[11]

Experimental Protocols

Protocol 1: Biotechnological Production of DDDA via Fermentation

This protocol outlines a general lab-scale procedure for DDDA production from n-dodecane using a β-oxidation blocked strain of Candida tropicalis.[1]

  • Strain and Pre-culture Preparation:

    • Use a genetically engineered Candida tropicalis strain with a disrupted β-oxidation pathway.[1]

    • Inoculate a single colony into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.[1]

  • Bioreactor Fermentation:

    • Prepare the fermentation medium in a sterilized bioreactor.

    • Inoculate the bioreactor with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.5.[1]

    • Growth Phase: Maintain the temperature at 30°C and pH at 5.8.[1]

    • Production Phase (after ~24 hours or glucose depletion):

      • Shift the pH to 7.5 and maintain it using a sterile 2M NaOH solution.[1]

      • Initiate a fed-batch addition of n-dodecane. A slow, continuous feed is recommended to avoid toxic concentrations.[1]

      • Maintain a dissolved oxygen level above 20% by adjusting agitation and aeration rates.[1]

    • Continue the fermentation for the desired production period, monitoring DDDA concentration periodically.

Protocol 2: Purification of DDDA by Recrystallization

This protocol describes a general method for purifying crude DDDA obtained from a fermentation broth.[1]

  • Pre-treatment of Fermentation Broth:

    • Centrifuge the fermentation broth to remove the yeast cells.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solids.[1]

    • (Optional) For decolorization, treat the clarified broth with activated carbon (1-2% w/v) at 50°C for 1 hour, followed by filtration to remove the carbon.[1]

  • Precipitation of Crude DDDA:

    • While stirring, acidify the pre-treated broth to a pH of 2.0 using a strong acid (e.g., H₂SO₄).[1]

    • Cool the solution to 4°C to facilitate the precipitation of DDDA.[1]

    • Collect the crude DDDA precipitate by filtration and wash with cold deionized water.

    • Dry the crude DDDA under vacuum.[1]

  • Recrystallization:

    • Dissolve the crude DDDA in a suitable hot solvent (e.g., hot water, ethanol, or a mixture) to create a saturated solution.[1]

    • Slowly cool the solution to room temperature, and then to 4°C, to allow for the formation of pure DDDA crystals.[1]

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified DDDA crystals in a vacuum oven.[1]

Visualizations

G Butadiene Butadiene CDT Cyclododecatriene (CDT) Butadiene->CDT Cyclotrimerization CDA Cyclododecane (CDA) CDT->CDA Hydrogenation Mix Cyclododecanol & Cyclododecanone CDA->Mix Air Oxidation (Boric Acid) DDDA This compound (DDDA) Mix->DDDA Oxidation (Nitric Acid)

Caption: Chemical synthesis pathway of DDDA from butadiene.

G Substrate n-Dodecane or Lauric Acid Hydroxylated ω-Hydroxydodecanoic Acid Substrate->Hydroxylated Aldehyde Dodecanal-1-oic Acid Hydroxylated->Aldehyde DDDA This compound (DDDA) Aldehyde->DDDA E1 Cytochrome P450 Monooxygenase E2 Fatty Alcohol Oxidase E3 Fatty Aldehyde Dehydrogenase

Caption: The ω-oxidation pathway for DDDA synthesis in Candida tropicalis.

G Start Start: Pre-culture Preparation Ferm Fermentation (Growth & Production Phases) Start->Ferm Harvest Harvest Broth & Separate Cells Ferm->Harvest Pretreat Pre-treatment (Decolorization) Harvest->Pretreat Precip Acidification & Precipitation Pretreat->Precip Recrystal Recrystallization Precip->Recrystal End End: Pure DDDA Crystals Recrystal->End

Caption: Experimental workflow for biotechnological production of DDDA.

G Start Low DDDA Yield Detected CheckpH Check pH Control? (Growth & Prod. Phases) Start->CheckpH CheckDO Check Dissolved Oxygen (DO)? CheckpH->CheckDO Correct AdjustpH Implement 2-Stage pH Control CheckpH->AdjustpH Incorrect CheckFeed Check Substrate Feeding Strategy? CheckDO->CheckFeed Adequate AdjustDO Increase Agitation / Aeration CheckDO->AdjustDO Low CheckNutrients Check Nutrient Levels? CheckFeed->CheckNutrients Optimal AdjustFeed Implement Fed-Batch Feeding CheckFeed->AdjustFeed Inhibitory AdjustNutrients Supplement Medium CheckNutrients->AdjustNutrients Deficient End Yield Improved CheckNutrients->End Sufficient AdjustpH->CheckDO AdjustDO->CheckFeed AdjustFeed->CheckNutrients AdjustNutrients->End

Caption: Troubleshooting workflow for low DDDA yield in fermentation.

References

Technical Support Center: High-Yield Dodecanedioic Acid (DDDA) Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing fed-batch fermentation strategies to achieve high yields of dodecanedioic acid (DDDA).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using biotechnological routes over chemical synthesis for DDDA production?

A1: The biotechnological production of DDDA offers several key advantages over traditional chemical synthesis.[1] It primarily utilizes renewable feedstocks like plant oils and paraffin wax, which reduces the dependency on petroleum-based materials.[1] This "green" approach is more sustainable and environmentally friendly.[1] Furthermore, microbial fermentation provides high selectivity, which minimizes the formation of byproducts and simplifies the subsequent purification processes.[1]

Q2: What is the core metabolic pathway responsible for DDDA biosynthesis in microorganisms?

A2: The ω-oxidation pathway is the key metabolic route for the biosynthesis of dicarboxylic acids, including DDDA, in microorganisms such as Candida tropicalis.[1] This pathway initiates with the terminal oxidation of fatty acids or alkanes, a reaction catalyzed by cytochrome P450 monooxygenase, which hydroxylates the terminal methyl group of the substrate. This is followed by the action of fatty alcohol oxidase and fatty aldehyde dehydrogenase to produce the dicarboxylic acid.[1]

Q3: How can the yield of DDDA be significantly enhanced in Candida tropicalis fermentation?

A3: A primary strategy to boost DDDA yield is the genetic modification of the yeast to block the competing β-oxidation pathway, which is responsible for fatty acid degradation.[1] This modification redirects the metabolic flux towards the ω-oxidation pathway, thereby significantly increasing the conversion of the substrate to DDDA.[1] Additionally, optimizing key fermentation parameters such as pH, temperature, dissolved oxygen, and the substrate feeding strategy is crucial for maximizing the final product yield.[1]

Q4: What are the common impurities encountered in the biotechnological production of DDDA and how can they be removed?

A4: Common impurities in DDDA produced via fermentation include residual feedstock (e.g., alkanes, fatty acids), biomass, proteins, and other organic acids.[1] The purification process is typically a multi-step procedure that can involve:

  • Filtration: To remove microbial cells and other solid particulates.[1]

  • Activated Carbon Treatment: For decolorization and the removal of certain organic impurities.[1]

  • Crystallization: This is a key step for the isolation and purification of DDDA.[1]

  • Chromatography: Can be employed for further purification to achieve high-purity DDDA.[1]

Troubleshooting Guide

Issue 1: Low Final DDDA Yield

Potential Cause Recommended Action Expected Outcome
Suboptimal pH Verify and adjust the pH of the fermentation broth. A two-stage pH control is often effective for Candida tropicalis: a growth phase at a lower pH (around 5.5-6.0) followed by a production phase at a higher pH (around 7.0-8.0) to aid in DDDA excretion and solubility.[1]Improved cell viability and increased DDDA production and secretion.[1]
Inadequate Substrate Feeding Implement a fed-batch or continuous feeding strategy to maintain a stable, non-toxic concentration of the substrate (e.g., n-dodecane, lauric acid). High initial substrate concentrations can be inhibitory to the microbial culture.[1]Prevention of substrate inhibition, leading to sustained cell growth and DDDA production.[1]
Poor Oxygen Supply Increase the agitation speed and/or the aeration rate to ensure sufficient dissolved oxygen. Dissolved oxygen is critical for the oxidative steps in the ω-oxidation pathway.[1]Enhanced activity of the cytochrome P450 monooxygenase and other oxidative enzymes, resulting in a higher conversion rate.[1]
Nutrient Limitation Ensure the fermentation medium is not deficient in essential nutrients such as nitrogen, phosphorus, and trace elements. Analyze the medium composition and supplement if necessary.[1]Healthy cell growth and sustained metabolic activity for DDDA production.[1]

Issue 2: Poor Purity of Crystallized DDDA

Potential Cause Recommended Action Expected Outcome
Presence of Colored Impurities Treat the fermentation broth with activated carbon before crystallization to adsorb colored compounds.[1]A decolorized solution, resulting in whiter, higher-purity DDDA crystals.[1]
Co-precipitation of Other Organic Acids Optimize the crystallization conditions, such as the cooling rate and final temperature, to selectively crystallize DDDA. Consider using a different solvent or a solvent mixture for recrystallization to improve selectivity.[1]Enhanced separation of DDDA from other structurally similar organic acids, improving the final product purity.[1]

Data Presentation: Comparison of Fed-Batch Strategies

Strategy Key Parameters Substrate Microorganism DDDA Titer (g/L) Productivity (g/L/h) Reference
Gradual pH Shift & Optimized Feeding Gradual pH shift from growth to production phase, optimized substrate feeding.Dodecanoic acid methyl esterCandida tropicalis66Not Reported[2]
Acetate Supplementation Supplementation with acetate in the latter middle of the logarithmic growth phase.Sucrose and n-tridecaneCandida tropicalis SP-UV-561531.06[3]
Membrane Integrated Repeated Batch Cell and substrate recycle using a ceramic membrane.n-dodecane and hydrolysate of Candida cellsCandida viswanathiiNot Reported57.8% increase over batch[4]
Sucrose-added Fed-batch Feeding with sucrose during the acid production stage.n-tridecaneRecombinant Candida tropicalis CZ-15108.1Not Reported[5]

Experimental Protocols

Detailed Methodology for High-Yield Fed-Batch Fermentation of DDDA

This protocol outlines a general procedure for the lab-scale production of DDDA from n-dodecane using a β-oxidation blocked strain of Candida tropicalis.

1. Strain and Pre-culture Preparation:

  • Use a genetically engineered Candida tropicalis strain with a disrupted β-oxidation pathway.[1]

  • Inoculate a single colony into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 250 mL flask.[1]

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.[1]

2. Fermentation:

  • Medium Preparation: Prepare the fermentation medium containing (per liter): 20 g glucose, 10 g yeast extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 1 mL of a trace mineral solution.[1]

  • Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium.

  • Inoculation: Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.5.[1]

  • Growth Phase: Maintain the temperature at 30°C and the pH at 5.8.[1]

  • Production Phase Initiation: After 24 hours, or when the glucose is depleted, initiate the production phase.

  • pH Shift: Shift the pH to 7.5 and maintain it using a sterile solution of 2M NaOH.[1]

  • Fed-Batch Substrate Addition: Start the fed-batch addition of n-dodecane. A slow, continuous feed is recommended to avoid toxic concentrations.[1]

  • Process Control: Maintain a dissolved oxygen level above 20% by adjusting the agitation and aeration rates.[1]

  • Duration: Continue the fermentation for 96-120 hours, taking samples periodically to monitor cell growth and DDDA concentration.[1]

3. Analysis of DDDA Concentration:

  • Extract DDDA from the fermentation broth using an organic solvent (e.g., ethyl acetate) after acidification.[1]

  • Analyze the DDDA concentration using Gas Chromatography (GC) after derivatization (e.g., methylation) or High-Performance Liquid Chromatography (HPLC).[1]

Visualizations

ω-Oxidation Pathway for DDDA Synthesis cluster_medium Extracellular cluster_cell Candida tropicalis Cell n-Dodecane n-Dodecane Dodecan-1-ol Dodecan-1-ol n-Dodecane->Dodecan-1-ol Cytochrome P450 Monooxygenase Dodecanal Dodecanal Dodecan-1-ol->Dodecanal Fatty Alcohol Oxidase Dodecanoic Acid Dodecanoic Acid Dodecanal->Dodecanoic Acid Fatty Aldehyde Dehydrogenase ω-Hydroxydodecanoic Acid ω-Hydroxydodecanoic Acid Dodecanoic Acid->ω-Hydroxydodecanoic Acid ω-Hydroxylase 12-Oxododecanoic Acid 12-Oxododecanoic Acid ω-Hydroxydodecanoic Acid->12-Oxododecanoic Acid Alcohol Dehydrogenase This compound (DDDA) This compound (DDDA) 12-Oxododecanoic Acid->this compound (DDDA) Aldehyde Dehydrogenase

Caption: The ω-oxidation pathway for DDDA synthesis in Candida tropicalis.

Fed-Batch Fermentation Workflow Strain_Selection Strain Selection (e.g., β-oxidation blocked Candida tropicalis) Pre_culture Pre-culture Preparation (YPD Medium, 24h, 30°C) Strain_Selection->Pre_culture Inoculation Inoculation Pre_culture->Inoculation Bioreactor_Setup Bioreactor Setup & Sterilization Bioreactor_Setup->Inoculation Growth_Phase Growth Phase (pH 5.8, 30°C) Inoculation->Growth_Phase Production_Phase Production Phase (pH Shift to 7.5) Growth_Phase->Production_Phase Fed_Batch_Feeding Fed-Batch Feeding (n-dodecane) Production_Phase->Fed_Batch_Feeding Monitoring Process Monitoring (DO, pH, Biomass, DDDA) Fed_Batch_Feeding->Monitoring Harvesting Harvesting (96-120h) Monitoring->Harvesting Downstream_Processing Downstream Processing (Extraction, Purification) Harvesting->Downstream_Processing

Caption: Experimental workflow for high-yield DDDA production via fed-batch fermentation.

Troubleshooting Logic for Low DDDA Yield Start Low DDDA Yield Check_pH Is pH optimal? (Two-stage control) Start->Check_pH Adjust_pH Adjust pH Strategy Check_pH->Adjust_pH No Check_Feeding Is substrate feeding adequate? Check_pH->Check_Feeding Yes Adjust_pH->Check_Feeding Adjust_Feeding Optimize Fed-Batch Strategy Check_Feeding->Adjust_Feeding No Check_DO Is Dissolved Oxygen >20%? Check_Feeding->Check_DO Yes Adjust_Feeding->Check_DO Adjust_Aeration Increase Agitation/ Aeration Check_DO->Adjust_Aeration No Check_Nutrients Are essential nutrients depleted? Check_DO->Check_Nutrients Yes Adjust_Aeration->Check_Nutrients Supplement_Medium Supplement Medium Check_Nutrients->Supplement_Medium Yes End Improved Yield Check_Nutrients->End No Supplement_Medium->End

References

Technical Support Center: Purification of Crude Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of color impurities from crude dodecanedioic acid (DDDA).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color impurities in crude this compound (DDDA)?

A1: Color impurities in crude DDDA can originate from several sources depending on the production method. In biotechnological routes, which often use microorganisms like Candida tropicalis, impurities can include residual feedstock (e.g., alkanes, fatty acids), biomass, proteins, and other organic acids that contribute to discoloration.[1] For traditional chemical synthesis methods that start from butadiene, colored byproducts can form, particularly at elevated temperatures.[2] Discoloration can also occur upon storage or contact with air due to oxidation.[3]

Q2: What are the primary methods for removing color impurities from crude DDDA?

A2: The two most common and effective methods for decolorizing crude DDDA are activated carbon treatment and recrystallization.[1][4] Activated carbon adsorbs colored compounds, while recrystallization separates DDDA from impurities based on differences in solubility.[5][6] Falling film crystallization is another technique used for the purification of DDDA, which can also effectively remove colored materials.[7]

Q3: How does activated carbon work to remove color impurities?

A3: Activated carbon possesses a highly porous structure with a large surface area.[5] This allows it to adsorb large, greasy, and aromatic molecules, which are often the source of color.[5] Many colored impurities contain large conjugated chromophore systems that have a strong affinity for the surface of the activated carbon. The process is most effective in polar solvents like water or alcohols.

Q4: Which solvents are suitable for the recrystallization of DDDA to remove color?

A4: An ideal recrystallization solvent should dissolve DDDA well at high temperatures but poorly at low temperatures. For this compound, solvents such as ethanol, isopropanol, and ethyl acetate have been used with varying degrees of success in terms of yield and purity.[1] A mixed solvent system, for example, a combination of a good solvent like ethyl acetate and a poor solvent like hexane, can also be effective for purification.[1] The choice of solvent is a critical factor for successful recrystallization.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the decolorization of crude DDDA.

Activated Carbon Treatment
Problem ID Issue Potential Causes Recommended Solutions
AC-01 DDDA solution remains colored after activated carbon treatment. 1. Insufficient amount of activated carbon: The quantity of activated carbon may not be enough to adsorb all the color impurities. 2. Incorrect type of activated carbon: The pore structure of the activated carbon may not be suitable for the specific color molecules. Wood-based activated carbon with a macroporous structure is often effective for large organic pigments.[5] 3. Suboptimal contact time or temperature: The adsorption process may not have reached equilibrium.[8] 4. Inactivated carbon: The activated carbon may contain trapped air, reducing its effectiveness.1. Increase the dosage of activated carbon: Add more activated carbon to the solution and continue the treatment. 2. Select a different type of activated carbon: Experiment with activated carbon from different sources (e.g., wood, coconut shell) or with different activation methods (e.g., acid-washed).[9] 3. Optimize treatment conditions: Increase the contact time and/or adjust the temperature. For some dicarboxylic acids, an optimal temperature is between 60-70°C.[8] 4. Degas the activated carbon: Add the activated carbon to the solution at room temperature and then gently heat to reflux or sonicate the mixture to remove absorbed air.
AC-02 Low yield of DDDA after activated carbon treatment. 1. Adsorption of DDDA onto activated carbon: The activated carbon may be adsorbing the desired product along with the impurities. 2. Product loss during filtration: Fine particles of DDDA may be lost during the removal of the activated carbon.1. Use the minimum effective amount of activated carbon: Determine the optimal dosage through small-scale trials. 2. Wash the activated carbon cake: After filtration, wash the collected activated carbon with a small amount of hot, fresh solvent to recover any adsorbed DDDA.
Recrystallization
Problem ID Issue Potential Causes Recommended Solutions
RX-01 DDDA crystals are still colored after recrystallization. 1. Inappropriate solvent choice: The chosen solvent may have similar solubility for both the DDDA and the color impurities. 2. Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice. 3. Insufficient washing of crystals: The surface of the crystals may be coated with impure mother liquor.1. Experiment with different solvents or solvent systems: Test a range of solvents to find one that provides good differential solubility.[10] 2. Allow for slow cooling: Let the solution cool slowly to room temperature to allow for the formation of pure crystals before placing it in an ice bath. 3. Thoroughly wash the crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
RX-02 Oiling out instead of crystallization. 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Supersaturation point is below the melting point of the solid. 3. Inappropriate solvent. 1. Purify the crude DDDA first by another method: Consider a preliminary purification step, such as a column chromatography, before recrystallization. 2. Use a larger volume of solvent: This can help to keep the impurities dissolved. 3. Try a different solvent or a solvent pair. [10]
RX-03 No crystal formation upon cooling. 1. The solution is not supersaturated: Too much solvent may have been used. 2. Lack of nucleation sites. 1. Evaporate some of the solvent: Gently heat the solution to remove excess solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of pure DDDA.

Experimental Protocols

Protocol 1: Decolorization of Crude DDDA using Activated Carbon

This protocol outlines the general procedure for removing color impurities from crude DDDA using activated carbon followed by recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude DDDA in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).[4] Stir the mixture on a hot plate until the DDDA is completely dissolved.

  • Activated Carbon Addition: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% w/v) to the solution.[1]

  • Adsorption: Gently reheat the mixture to boiling for a few minutes while stirring to ensure good contact between the activated carbon and the solution.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice-water bath to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the purified DDDA crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of DDDA until a constant weight is achieved.

Protocol 2: Recrystallization of Crude DDDA (Two-Solvent Method)

This protocol is for situations where a single solvent is not ideal for recrystallization.

  • Solvent Selection: Choose a pair of miscible solvents. The first solvent should dissolve the DDDA well at room temperature or when hot, while the second solvent should not dissolve the DDDA at any temperature.[4] A common pair is a "good" solvent like ethyl acetate and a "poor" solvent like hexane.

  • Dissolution: Dissolve the crude DDDA in a minimum amount of the hot first solvent.

  • Addition of Second Solvent: While the solution is still hot, add the second solvent dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of the hot first solvent until the solution becomes clear again.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If necessary, use an ice bath to promote further crystallization.

  • Isolation and Drying: Collect, wash, and dry the purified crystals as described in Protocol 1 (steps 6 and 7).

Visualizations

experimental_workflow cluster_start Starting Material cluster_decolorization Decolorization Step cluster_purification Purification Step cluster_end Final Product crude_ddda Crude DDDA dissolution Dissolve in Hot Solvent crude_ddda->dissolution add_ac Add Activated Carbon dissolution->add_ac hot_filtration Hot Filtration add_ac->hot_filtration cooling Cool to Crystallize hot_filtration->cooling removed_impurities removed_impurities hot_filtration->removed_impurities Removes Activated Carbon & Insoluble Impurities filtration Vacuum Filtration & Washing cooling->filtration drying Drying filtration->drying mother_liquor mother_liquor filtration->mother_liquor Removes Soluble Impurities pure_ddda Pure, Colorless DDDA drying->pure_ddda

Caption: Workflow for the decolorization and purification of crude this compound.

troubleshooting_logic start DDDA Still Colored After Activated Carbon Treatment? cause1 Insufficient Carbon? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 Yes cause3 Wrong Carbon Type? start->cause3 Yes solution1 Increase Carbon Dosage cause1->solution1 solution2 Increase Time/ Temperature cause2->solution2 solution3 Try Different Activated Carbon cause3->solution3 end Re-evaluate Color solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for ineffective activated carbon treatment.

References

Technical Support Center: Optimizing Catalyst Performance in Dodecanedioic Acid (DDDA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst performance in the synthesis of dodecanedioic acid (DDDA).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for this compound (DDDA) synthesis?

A1: The two main industrial routes for DDDA production are chemical synthesis and biotechnology. The conventional chemical method is a multi-step process that typically begins with butadiene.[1][2] This process involves the cyclotrimerization of butadiene to cyclododecatriene, which is then hydrogenated to cyclododecane. The cyclododecane is subsequently oxidized to a mixture of cyclododecanol and cyclododecanone, and finally, this mixture is oxidized with nitric acid to produce DDDA.[1][3] Biotechnological routes often employ microorganisms, such as the yeast Candida tropicalis, to convert renewable feedstocks like long-chain alkanes or fatty acids into DDDA through fermentation.[1][2][4]

Q2: What are the common catalysts used in the chemical synthesis of DDDA?

A2: In the chemical synthesis of DDDA, a nickel-based catalyst, such as Ni-SiO2, is commonly used for the hydrogenation of cyclododecatriene to cyclododecane. For the final oxidation step of the cyclododecanol/cyclododecanone mixture to DDDA, a mixed catalyst system of copper and vanadium compounds in the presence of nitric acid is frequently employed.[3]

Q3: What are the main byproducts to expect during DDDA synthesis?

A3: In the chemical synthesis of DDDA, particularly during the nitric acid oxidation step, the most common byproducts are shorter-chain dicarboxylic acids. These are formed due to the cleavage of the carbon ring at positions other than the desired one. In biotechnological production, impurities can include residual feedstocks (like alkanes or fatty acids), biomass, proteins, and other organic acids.[1][2]

Q4: How can I improve the purity of my final DDDA product?

A4: Purification of DDDA often involves multiple steps to remove byproducts and other impurities. Common techniques include crystallization, which can be optimized by controlling the cooling rate and choice of solvent to selectively crystallize the DDDA.[1] For challenging separations from structurally similar organic acids, methods like falling film crystallization or molecular distillation can be employed to achieve high purity ( >99%).[5] In biotechnological routes, pre-treatment of the fermentation broth with activated carbon can help remove colored impurities before crystallization.[1]

Troubleshooting Guides

Issue 1: Low Yield in Hydrogenation Step (Using Ni-SiO2 Catalyst)
Potential Cause Recommended Solution Expected Outcome
Catalyst Deactivation by Sintering Sintering, or the agglomeration of nickel particles at high temperatures, can reduce the active surface area of the catalyst.[6] To mitigate this, consider modifying the Ni/SiO2 catalyst with a promoter like ceria (CeO2), which can enhance thermal stability.[7] An "anti-sintering" phenomenon has been observed where Ni species re-disperse at elevated temperatures in a hydrogen atmosphere, which can be influenced by H2 concentration.[8][9]Improved catalyst stability and sustained activity over multiple runs.
Catalyst Poisoning Impurities in the feedstock or hydrogen stream can poison the catalyst. Ensure the purity of your starting materials and gases.Consistent catalytic activity and prevention of premature deactivation.
Incomplete Reaction The reaction may not be running to completion. Verify the reaction time, temperature, and hydrogen pressure are optimal.Increased conversion of the starting material and higher yield of the desired product.
Issue 2: Low Selectivity in Nitric Acid Oxidation (Using Cu/V Catalyst)
Potential Cause Recommended Solution Expected Outcome
Suboptimal Catalyst Ratio The ratio of copper to vanadium in the catalytic system is crucial for selectivity. An imbalance can lead to increased formation of shorter-chain dicarboxylic acids. Systematically vary the Cu/V ratio to find the optimal composition for your specific reaction conditions.Minimized byproduct formation and increased yield of DDDA.
Incorrect Reaction Temperature The reaction temperature significantly impacts selectivity. Too high a temperature can promote undesired side reactions and C-C bond cleavage. Carefully control the reaction temperature within the optimal range.Reduced formation of shorter-chain dicarboxylic acids and improved selectivity towards DDDA.
Inadequate Mixing Poor mixing can lead to localized "hot spots" and uneven catalyst distribution, affecting selectivity. Ensure vigorous and efficient stirring throughout the reaction.Homogeneous reaction conditions, leading to more consistent and selective product formation.

Data Presentation

Table 1: Performance of Catalysts in this compound Synthesis

Reaction Step Catalyst System Starting Material Key Parameters Conversion/Yield Selectivity
Hydrogenation30% Ni-SiO21,2-dihydroxy-5,9-cyclododecene160°C, 0.6 MPa H2/N2 (1:3), 2 hours99.9% ConversionNot specified
OxidationNitric acid with V/Cu catalystCyclododecanol/ Cyclododecanone1 hour reaction time88% Yield (based on cyclododecanol)Not specified
BiotechnologicalCandida tropicalisDodecanoic acid methyl esterOptimized pH shift and substrate feeding66 g/L DDDA concentrationHigh

Experimental Protocols

Protocol 1: Two-Step Chemical Synthesis of this compound

Step 1: Hydrogenation of 1,2-dihydroxy-5,9-cyclododecene

  • Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO2 hydrogenation catalyst.

  • Apparatus: 1 L autoclave.

  • Procedure: a. Add the raw material and the Ni-SiO2 catalyst to the autoclave. b. Purge the autoclave with nitrogen to remove any air. c. Introduce a mixed gas of hydrogen and nitrogen in a 1:3 ratio. d. Heat the reactor to 160°C and pressurize to 0.6 MPa. e. Maintain these conditions with stirring for 2 hours. f. After the reaction, cool the autoclave and carefully vent the gases. g. Remove the catalyst by filtration or centrifugation. The resulting solution is used directly in the next step.

Step 2: Oxidation to this compound

  • Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.

  • Apparatus: 1 L reactor.

  • Procedure: a. Place the hydrogenation product solution, acetic acid, and methanesulfonic acid into the reactor. b. Heat the mixture to 85°C. c. Add the 50% hydrogen peroxide dropwise over 1 hour while maintaining the temperature at 85°C. d. Continue stirring the reaction mixture for an additional 30 minutes. This compound will begin to precipitate. e. Cool the reaction mixture to room temperature. f. Filter the solid product and wash with cold water. g. Dry the product under vacuum. This process can yield a solid product containing 94.3% this compound.

Protocol 2: Analysis of this compound Purity by HPLC
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh approximately 20 mg of the DDDA sample and dissolve it in 10 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by the peak area percentage.

Mandatory Visualization

DDDA_Synthesis_Pathway Butadiene Butadiene CDT Cyclododecatriene Butadiene->CDT Cyclotrimerization CD Cyclododecane CDT->CD Hydrogenation (Ni-SiO2 catalyst) CD_ol_one Cyclododecanol/ Cyclododecanone CD->CD_ol_one Air Oxidation DDDA This compound CD_ol_one->DDDA Nitric Acid Oxidation (Cu/V catalyst) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Reactants & Catalyst Preparation Reaction Catalytic Reaction (Hydrogenation/Oxidation) Reactants->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Crystallization Product Crystallization Filtration->Crystallization Analysis Purity Analysis (HPLC/GC) Crystallization->Analysis Final_Product Final_Product Analysis->Final_Product High-Purity DDDA Troubleshooting_Catalyst Start Low Catalyst Performance Issue_Type Identify Issue: Low Yield or Low Selectivity? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Low_Selectivity Low Selectivity Issue_Type->Low_Selectivity Selectivity Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Optimize_Ratio Optimize Catalyst Ratio (e.g., Cu/V) Low_Selectivity->Optimize_Ratio Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Check_Catalyst->Check_Conditions If catalyst is active Control_Temp Fine-tune Reaction Temperature Optimize_Ratio->Control_Temp

References

Preventing co-precipitation of impurities during dodecanedioic acid isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the co-precipitation of impurities during the isolation of dodecanedioic acid (DDDA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, particularly from fermentation processes, can contain several impurities. These include shorter-chain dicarboxylic acids such as adipic acid (C6), suberic acid (C8), and sebacic acid (C10). Other common impurities are residual n-alkanes, proteins, and various coloring materials.[1]

Q2: How does co-precipitation of these impurities occur?

A2: Co-precipitation happens when impurities are incorporated into the crystal lattice of the desired compound, in this case, this compound, as it crystallizes from a solution. This is more likely to occur when the impurities have similar chemical structures and solubility profiles to the target compound.

Q3: What is the primary strategy to prevent co-precipitation of dicarboxylic acid impurities?

A3: The most effective strategy is to exploit the differences in solubility between this compound and its impurities in a selected solvent system. By carefully choosing a solvent and controlling the temperature, it is possible to create conditions where the DDDA preferentially crystallizes, leaving the impurities dissolved in the mother liquor.

Q4: How do I select an appropriate solvent for the recrystallization of this compound?

A4: An ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. Conversely, the impurities should remain soluble at low temperatures. The selection process often involves reviewing solubility data and performing small-scale solubility tests.

Q5: Can pH adjustment be used to improve the purity of this compound?

A5: Yes, pH adjustment can be a useful technique. One effective method involves the crystallization of the monosalt of the long-chain dicarboxylic acid. This is achieved by adjusting the pH of the solution to between 6.2 and 7.0.[1] The monosalt of DDDA has a reduced ability to adsorb coloring materials, which then remain in the mother liquor.[1] The purified monosalt can then be converted back to the dicarboxylic acid by lowering the pH.[1]

Troubleshooting Guide

Problem Potential Cause Solution
Low Purity of Isolated DDDA Impurities with similar solubility profiles are co-precipitating.- Optimize Solvent Choice: Refer to the solubility data in Table 1 to select a solvent with a greater solubility difference between DDDA and the primary impurity at different temperatures.- Consider a Solvent/Anti-solvent System: Use a solvent in which DDDA is soluble and an anti-solvent (in which DDDA is insoluble) to induce crystallization.- pH Adjustment: Employ the monosalt crystallization method described in the FAQs.[1]
Poor Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.- Increase Concentration: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration before cooling.[2]- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure DDDA to initiate nucleation.[2]
Product Discoloration Presence of coloring materials from the crude sample.- Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[1]- Monosalt Crystallization: As mentioned previously, crystallizing the monosalt of DDDA can effectively leave coloring materials in the mother liquor.[1]
Low Yield of Purified DDDA The chosen solvent is too good at lower temperatures, keeping a significant amount of DDDA in solution.- Optimize Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal precipitation.- Solvent Selection: Re-evaluate the solvent choice. A solvent with lower DDDA solubility at cold temperatures might be necessary, even if it requires a larger volume for initial dissolution.

Data Presentation

Table 1: Solubility of this compound and Common Dicarboxylic Acid Impurities in Various Solvents

Compound Solvent Temperature (°C) Solubility ( g/100 mL)
This compoundWater20<0.01
350.17
450.39
550.85
Ethanol252.46
Ethyl Acetate250.72
Adipic AcidWater151.4
252.4
100160
Ethanol25Very Soluble
Acetone25Soluble
Suberic AcidWater200.16
Ethanol-Soluble
Ether-0.58
Sebacic AcidWater200.1
600.42
Ethanol2510
Acetone-Soluble

Note: "Soluble" and "Very Soluble" are qualitative descriptions from literature where quantitative data was not available. Data has been compiled and converted to g/100mL where necessary from various sources.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Organic Solvent

This protocol describes a general procedure for the purification of crude this compound using a single organic solvent.

1. Solvent Selection:

  • Based on the data in Table 1 and preliminary solubility tests, select a suitable solvent (e.g., ethanol, ethyl acetate). The ideal solvent will dissolve the DDDA completely at its boiling point and sparingly at low temperatures (0-4°C).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to the solvent's boiling point with continuous stirring.

  • Continue adding small portions of the hot solvent until the DDDA is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution and reheat to boiling for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any insoluble impurities and activated carbon.

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

7. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling and Ice Bath hot_filter->cool impurities_out Insoluble Impurities and Carbon Removed hot_filter->impurities_out vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash mother_liquor_out Soluble Impurities in Mother Liquor Removed vacuum_filter->mother_liquor_out dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Start: Impure DDDA check_purity Initial Purity Assessment (e.g., Melting Point, HPLC) start->check_purity recrystallize Perform Recrystallization (Protocol 1) check_purity->recrystallize Purity low analyze Analyze Purity of Crystallized Product recrystallize->analyze success Purity Meets Specification analyze->success Yes fail Purity Below Specification analyze->fail No troubleshoot Consult Troubleshooting Guide: - Optimize Solvent - pH Adjustment - Decolorize fail->troubleshoot troubleshoot->recrystallize Implement Changes

Caption: Logical workflow for troubleshooting this compound purification.

References

Addressing peak tailing in HPLC analysis of dodecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the HPLC analysis of dodecanedioic acid, with a primary focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, the peak should be symmetrical, resembling a Gaussian curve. For quantitative analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability and reproducibility of the analytical method.

Q2: What are the primary causes of peak tailing when analyzing this compound using reversed-phase HPLC?

A2: this compound, being a dicarboxylic acid, is prone to peak tailing in reversed-phase HPLC primarily due to:

  • Secondary Interactions: The carboxyl groups of this compound can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1] These interactions introduce an alternative retention mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.

  • Mobile Phase pH: The ionization state of both the this compound's carboxyl groups and the residual silanol groups on the column packing is highly dependent on the mobile phase pH. If the pH is not sufficiently low, the carboxyl groups will be ionized, increasing the likelihood of these detrimental secondary interactions.[1][2]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or stationary phase, or the degradation of the stationary phase itself, can create active sites that cause peak tailing.

  • Extra-column Effects: Issues within the HPLC system, such as excessive tubing length or dead volume in connections, can contribute to band broadening and peak tailing.[5]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Step 1: Evaluate and Optimize Mobile Phase pH

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[2]

  • Why it's important: The pKa values for the two carboxylic acid groups of this compound are approximately 4.5 and 5.4. To minimize ionization and secondary interactions with silanol groups, the mobile phase pH should be at least 1.5 to 2 pH units below the first pKa.[6][7][8]

  • Recommended Action: Adjust the mobile phase pH to a range of 2.5 - 3.0 using an appropriate acidic modifier. Formic acid or phosphoric acid at a concentration of 0.1% (v/v) are commonly used for this purpose.[4]

Step 2: Assess for Column Overload

Injecting too much sample onto the column is a common cause of peak distortion.[3][4]

  • How to diagnose: Prepare a series of dilutions of your this compound standard (e.g., 1:10, 1:100). Inject these diluted standards and observe the peak shape.

  • Recommended Action: If the peak shape improves with more dilute samples, the issue is column overload. Reduce the sample concentration or the injection volume.

Step 3: Check Column Health and System Integrity

A compromised column or issues within the HPLC system can lead to peak tailing.

  • Column Contamination: If the column has been used for a significant number of injections, it may be contaminated.

    • Recommended Action: Perform a column wash procedure. A general protocol for reversed-phase columns is provided in the "Experimental Protocols" section.

  • Column Degradation: Over time, the stationary phase can degrade, especially if operated outside its recommended pH range.

    • How to diagnose: Inject a standard compound that is known to give a good peak shape on a new column of the same type. If this standard also tails, it is a strong indication that your column has degraded.

    • Recommended Action: Replace the analytical column.

  • Extra-Column Volume: Ensure that all tubing and connections are appropriate for the column dimensions to minimize dead volume. Use narrow-bore tubing (e.g., 0.005" I.D.) for smaller diameter columns.[5]

Step 4: Consider Column Chemistry

The choice of HPLC column can significantly impact peak shape.

  • Recommendation: For the analysis of acidic compounds, consider using a column with a highly deactivated, end-capped stationary phase. These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions. A column with low silanol activity is also a good option.

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of key HPLC parameters on the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Ionization State of this compoundExpected Silanol Group ActivityExpected Peak ShapeUSP Tailing Factor (Tf) - Illustrative
> 6.0Fully Ionized (Dicarboxylate)High (Ionized Silanols)Severe Tailing> 2.0
4.5 - 5.5Partially IonizedModerateSignificant Tailing1.5 - 2.0
3.5 - 4.5Minimally IonizedModerateModerate Tailing1.2 - 1.5
2.5 - 3.0 Primarily Non-ionized Low (Protonated Silanols) Symmetrical < 1.2

Note: The USP Tailing Factor values are illustrative and can vary based on the specific column and HPLC system.

Table 2: Troubleshooting Summary for Peak Tailing

Potential CauseDiagnostic TestRecommended Solution
Incorrect Mobile Phase pH Analyze at pH > 4.0Adjust mobile phase pH to 2.5 - 3.0 with 0.1% formic or phosphoric acid.
Column Overload Inject a 1:10 dilution of the sample.Reduce sample concentration or injection volume.
Column Contamination Gradual increase in peak tailing over time.Perform a column wash procedure.
Column Degradation Tailing observed even with known good standards.Replace the analytical column.
Secondary Silanol Interactions Persistent tailing despite pH optimization.Use a modern, high-purity, end-capped C18 column or a column with specified low silanol activity.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.

  • Aqueous Component (Mobile Phase A):

    • Measure 1000 mL of HPLC-grade water into a clean glass bottle.

    • Carefully add 1.0 mL of formic acid (or phosphoric acid) to the water to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Organic Component (Mobile Phase B):

    • Measure 1000 mL of HPLC-grade acetonitrile into a separate clean glass bottle.

    • Carefully add 1.0 mL of formic acid (or phosphoric acid) to the acetonitrile.

    • Mix thoroughly and degas the solution.

  • Gradient Elution:

    • A typical starting gradient could be 70% Mobile Phase A and 30% Mobile Phase B, with a linear gradient to 95% Mobile Phase B over 15-20 minutes.

    • The initial conditions and gradient slope should be optimized for the specific column and HPLC system being used.

Protocol 2: General Reversed-Phase Column Washing Procedure

This protocol is a general guideline for cleaning a contaminated C18 column. Always consult the column manufacturer's specific instructions.

  • Disconnect the column from the detector.

  • Flush with 10-20 column volumes of HPLC-grade water. This removes polar contaminants and buffer salts.

  • Flush with 10-20 column volumes of isopropanol. This is effective for removing a wide range of contaminants.

  • Flush with 10-20 column volumes of hexane (if compatible with your system and column). This is for removing highly non-polar contaminants.

  • Flush again with 10-20 column volumes of isopropanol.

  • Flush with 10-20 column volumes of your mobile phase (without buffer or additives).

  • Equilibrate the column with the initial mobile phase conditions of your analytical method until a stable baseline is achieved.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH 2.5 - 3.0? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 check_pH->adjust_pH No check_overload Is Peak Shape Improved with Diluted Sample? check_pH->check_overload Yes adjust_pH->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_column Does a Known Good Standard Also Show Tailing? check_overload->check_column No end_good Symmetrical Peak (Tf < 1.2) reduce_load->end_good wash_column Perform Column Wash Protocol check_column->wash_column No replace_column Replace Analytical Column check_column->replace_column Yes consider_chemistry Consider Using an End-Capped or Low Silanol Activity Column wash_column->consider_chemistry replace_column->end_good consider_chemistry->end_good

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

References

Technical Support Center: Enhanced Dodecanedioic Acid Production in Genetically Engineered Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the genetic engineering of yeast for enhanced dodecanedioic acid (DDDA) production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work, presented in a question-and-answer format.

Issue IDQuestionPossible CausesSuggested Solutions
DDDA-001 Low or no DDDA production after genetic modification. 1. Ineffective gene knockout/insertion. 2. Suboptimal expression of heterologous genes. 3. Incorrect fermentation conditions (pH, temperature, aeration). 4. Toxicity of DDDA or precursors to the yeast strain.1. Verify genetic modifications using PCR and sequencing. 2. Use strong, inducible promoters for heterologous gene expression. 3. Optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels. A gradual pH shift during fermentation can be beneficial.[1] 4. Screen different yeast species for higher tolerance to dicarboxylic acids.[2]
DDDA-002 High accumulation of intermediate products (e.g., ω-hydroxydodecanoic acid). 1. Insufficient activity of alcohol and aldehyde dehydrogenases. 2. Rate-limiting step in the ω-oxidation pathway.1. Overexpress endogenous or heterologous alcohol and aldehyde dehydrogenase genes. 2. Identify and amplify the expression of the rate-limiting enzyme in the pathway, often the cytochrome P450 monooxygenase.[3]
DDDA-003 Low cell growth or poor strain viability. 1. Toxicity from accumulated DDDA or intermediates. 2. Metabolic burden from overexpression of heterologous proteins. 3. Suboptimal culture medium composition. 4. Stress from fermentation conditions (e.g., oxidative stress).1. Engineer yeast for improved tolerance to organic acids.[2][4] 2. Use optimized expression cassettes and promoters to balance metabolic load. 3. Supplement the medium with essential nutrients and precursors. 4. Implement strategies to mitigate oxidative stress, such as overexpressing genes involved in ROS resistance.[5]
DDDA-004 Co-production of unwanted byproducts from β-oxidation. The β-oxidation pathway is competing with the ω-oxidation pathway for the fatty acid substrate.Block the β-oxidation pathway by knocking out key genes, such as those encoding acyl-CoA oxidases (POX genes).[3][6]
DDDA-005 Inconsistent DDDA yields between fermentation batches. 1. Variability in inoculum quality. 2. Inconsistent fermentation conditions. 3. Genetic instability of the engineered strain.1. Standardize inoculum preparation and use a consistent cell density. 2. Ensure precise control and monitoring of all fermentation parameters. 3. Verify the stability of the genetic modifications after multiple generations.

Frequently Asked Questions (FAQs)

1. Which yeast species is best for this compound (DDDA) production?

Candida tropicalis is a commonly used yeast for DDDA production due to its native ω-oxidation pathway.[1][3] However, engineered Saccharomyces cerevisiae and Pichia pastoris are also viable options, offering well-established genetic tools and industrial robustness.[7][8] The choice of species may depend on the specific genetic modifications planned and the desired fermentation conditions.

2. What is the primary metabolic pathway for DDDA biosynthesis in yeast?

The primary pathway is the ω-oxidation of long-chain fatty acids. This pathway involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid to a carboxylic acid, resulting in a dicarboxylic acid.[9]

3. What are the key enzymes in the ω-oxidation pathway for DDDA production?

The key enzymes are:

  • Cytochrome P450 monooxygenase (CYP450): Catalyzes the initial and often rate-limiting ω-hydroxylation of the fatty acid.[10]

  • Fatty alcohol oxidase/dehydrogenase: Oxidizes the ω-hydroxy fatty acid to an ω-aldehyde.

  • Fatty aldehyde dehydrogenase: Oxidizes the ω-aldehyde to the final dicarboxylic acid.[9]

4. How can I increase the efficiency of the ω-oxidation pathway?

Strategies include:

  • Overexpression of key enzymes: Increasing the expression of cytochrome P450 monooxygenase and its reductase partner can enhance the rate-limiting step.[3]

  • Blocking competing pathways: Knocking out genes involved in the β-oxidation pathway prevents the degradation of the fatty acid substrate and the DDDA product.[3][6]

5. What is the role of β-oxidation in DDDA production, and why should it be blocked?

The β-oxidation pathway is the primary route for fatty acid catabolism in yeast, breaking them down into acetyl-CoA for energy production. This pathway competes with the ω-oxidation pathway for the same fatty acid substrates. By blocking β-oxidation, more substrate is available to be channeled into the ω-oxidation pathway for DDDA synthesis.[3][6]

Quantitative Data Summary

The following table summarizes DDDA production in various engineered yeast strains.

Yeast StrainGenetic ModificationsSubstrateTiter (g/L)Reference
Candida tropicalis Mutant 91NTG mutagenesisn-dodecane3.326[3]
Candida tropicalisβ-oxidation blocked (POX genes disrupted)Dodecanoic acid>100[3]
Candida tropicalisβ-oxidation blocked, CYP450 & reductase amplifiedDodecanoic acid~130[3]
Saccharomyces cerevisiae expressing CYP52A17SSGalactose-inducible CYP52A17SS expressionCoconut milk factory wastewater0.000038[11]

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout in Candida tropicalis

This protocol provides a general framework for gene knockout in C. tropicalis using a plasmid-based CRISPR-Cas9 system.[12][13]

a. Designing the single guide RNA (sgRNA):

  • Identify the target gene sequence for knockout.

  • Use a CRISPR design tool to select a 20-bp protospacer sequence upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

b. Construction of the CRISPR-Cas9 plasmid:

  • Synthesize DNA oligonucleotides encoding the sgRNA.

  • Clone the sgRNA expression cassette into a C. tropicalis shuttle vector containing the Cas9 gene and a selectable marker.

c. Preparation of the repair template:

  • Design a repair template consisting of short homology arms (typically 40-60 bp) flanking the desired modification (e.g., a stop codon or a deletion).

  • The repair template can be a short, single-stranded oligo or a longer, double-stranded DNA fragment.

d. Transformation of C. tropicalis:

  • Prepare competent C. tropicalis cells using the lithium acetate method.

  • Co-transform the CRISPR-Cas9 plasmid and the repair template into the yeast cells.

  • Plate the transformed cells on selective media to isolate successful transformants.

e. Verification of gene knockout:

  • Isolate genomic DNA from the transformants.

  • Perform PCR using primers flanking the target region to screen for the desired modification.

  • Confirm the knockout by Sanger sequencing of the PCR product.

Quantification of this compound by GC-MS

This protocol outlines the general steps for quantifying DDDA in a fermentation broth.[14][15]

a. Sample Preparation:

  • Centrifuge the fermentation broth to pellet the yeast cells.

  • Collect the supernatant for analysis.

  • Acidify the supernatant to a pH below 2 using a strong acid (e.g., HCl).

b. Liquid-Liquid Extraction:

  • Add an organic solvent (e.g., ethyl acetate) to the acidified supernatant.

  • Vortex vigorously to extract the DDDA into the organic phase.

  • Separate the organic layer.

  • Evaporate the solvent to dryness under a stream of nitrogen.

c. Derivatization:

  • To the dried extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.

  • Incubate at a raised temperature (e.g., 70°C) to ensure complete derivatization.

d. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS) for separation.

  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantitative analysis, monitoring for characteristic ions of the derivatized DDDA.

e. Quantification:

  • Prepare a calibration curve using standards of known DDDA concentrations.

  • Determine the concentration of DDDA in the samples by comparing their peak areas to the calibration curve.

Cytochrome P450 Enzyme Activity Assay

This protocol provides a general method for assaying the activity of cytochrome P450 monooxygenases in yeast microsomes.[1][16]

a. Preparation of Yeast Microsomes:

  • Grow the engineered yeast strain under conditions that induce the expression of the cytochrome P450 enzyme.

  • Harvest the cells and spheroplast them to remove the cell wall.

  • Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction.

b. Enzyme Assay:

  • The reaction mixture should contain the yeast microsomes, a suitable buffer, the fatty acid substrate (e.g., dodecanoic acid), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate the reaction at an optimal temperature with shaking.

  • Stop the reaction by adding a quenching agent (e.g., a strong acid or base).

c. Product Analysis:

  • Extract the products from the reaction mixture using an organic solvent.

  • Analyze the extracted products by GC-MS or HPLC to quantify the formation of the hydroxylated fatty acid intermediate.

Visualizations

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Production cluster_analysis Analysis gene_selection Gene Selection (CYP450, Reductase, etc.) plasmid_construction Plasmid Construction (CRISPR/Overexpression) gene_selection->plasmid_construction yeast_transformation Yeast Transformation plasmid_construction->yeast_transformation strain_verification Strain Verification (PCR, Sequencing) yeast_transformation->strain_verification preculture Pre-culture Preparation strain_verification->preculture bioreactor_fermentation Bioreactor Fermentation (pH, Temp, DO control) preculture->bioreactor_fermentation sampling Periodic Sampling bioreactor_fermentation->sampling extraction DDDA Extraction sampling->extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_quantification Data Quantification gcms_analysis->data_quantification

Caption: Experimental workflow for DDDA production in engineered yeast.

omega_oxidation_pathway fatty_acid Long-chain Fatty Acid (e.g., Dodecanoic Acid) hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->hydroxy_fa O2, NADPH beta_oxidation β-Oxidation (Competing Pathway) fatty_acid->beta_oxidation aldehyde_fa ω-Aldehyde Fatty Acid hydroxy_fa->aldehyde_fa O2/NAD+ ddda This compound (DDDA) aldehyde_fa->ddda NAD+ cyp450 Cytochrome P450 Monooxygenase fao_fadh Fatty Alcohol Oxidase/Dehydrogenase faldh Fatty Aldehyde Dehydrogenase

Caption: The ω-oxidation pathway for DDDA synthesis in yeast.

troubleshooting_logic rect_node rect_node start Low DDDA Yield check_growth Is cell growth optimal? start->check_growth check_intermediates Are intermediates accumulating? check_growth->check_intermediates Yes optimize_fermentation Optimize fermentation conditions check_growth->optimize_fermentation No check_genetics Verify genetic modifications check_intermediates->check_genetics No overexpress_enzymes Overexpress downstream enzymes check_intermediates->overexpress_enzymes Yes check_genetics->optimize_fermentation Modification correct re_engineer_strain Re-engineer strain check_genetics->re_engineer_strain Modification failed

Caption: Troubleshooting logic for low DDDA yield.

References

Validation & Comparative

A Comparative Analysis of Dodecanedioic Acid and Sebacic Acid in Polyamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of polyamides derived from dodecanedioic acid (DDDA) and sebacic acid reveals nuanced differences in their thermal, mechanical, and chemical properties. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal long-chain diacid for their specific polyamide applications.

Polyamides, a versatile class of engineering thermoplastics, are synthesized through the polycondensation of a diamine with a dicarboxylic acid. The choice of the dicarboxylic acid monomer plays a pivotal role in defining the final properties of the polymer. This analysis focuses on two prominent long-chain aliphatic dicarboxylic acids: this compound (C12) and sebacic acid (C10). Their respective polyamides, most commonly Nylon 6,12 (from DDDA and hexamethylenediamine) and Nylon 6,10 (from sebacic acid and hexamethylenediamine), exhibit distinct performance profiles attributable to the two-carbon difference in their diacid backbone.

Performance Comparison: this compound vs. Sebacic Acid in Polyamides

Polyamides based on the longer-chain this compound (Nylon 6,12) generally exhibit lower moisture absorption, superior dimensional stability, and enhanced performance in humid environments compared to their sebacic acid-based counterparts (Nylon 6,10).[1] This is a direct consequence of the lower concentration of amide groups in the polymer chain of Nylon 6,12, which are the primary sites for water absorption.[1]

Conversely, Nylon 6,10, with its shorter diacid chain, often possesses a slightly higher melting point and can exhibit differences in mechanical properties such as stiffness and tensile strength. The selection between these two diacids is therefore a trade-off between desired properties for a specific application.

Data Presentation: Quantitative Comparison of Polyamide Properties

The following tables summarize the key quantitative data for polyamides synthesized from this compound (Nylon 6,12) and sebacic acid (Nylon 6,10), providing a clear comparison of their thermal and mechanical properties.

Table 1: Thermal Properties of Nylon 6,12 vs. Nylon 6,10

PropertyTest StandardNylon 6,12 (from DDDA)Nylon 6,10 (from Sebacic Acid)Unit
Melting Temperature (Tm)DSC217[2]218[3]°C
Glass Transition Temp (Tg)DSC/DMA40[2]41[3]°C
Heat Deflection Temp (HDT)ASTM D64880 (at 1.8 MPa)[4]-°C

Table 2: Mechanical Properties of Nylon 6,12 vs. Nylon 6,10

PropertyTest StandardNylon 6,12 (from DDDA)Nylon 6,10 (from Sebacic Acid)Unit
Tensile Strength, UltimateASTM D63851[4]93.8[1]MPa
Flexural ModulusASTM D7901.4[4]-GPa
Elongation at BreakASTM D638300[4]-%

Table 3: Physical and Chemical Properties of Nylon 6,12 vs. Nylon 6,10

PropertyTest StandardNylon 6,12 (from DDDA)Nylon 6,10 (from Sebacic Acid)Unit
Density-1.06[4]-g/cm³
Water Absorption (24h)ASTM D5700.25[4]-%

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyamides from this compound and sebacic acid are crucial for reproducible research. The following protocols are based on established methods.

Synthesis of Nylon 6,12 via Melt Polycondensation

This protocol describes the synthesis of Nylon 6,12 from this compound and hexamethylenediamine using a two-step melt polymerization process.[4]

Step 1: Nylon Salt Formation

  • In a beaker, dissolve 7.5 x 10⁻³ mol of hexamethylenediamine in 15 mL of ethanol.

  • In a separate beaker, dissolve 7.52 x 10⁻³ mol of this compound in 15 mL of ethanol at 40°C with vigorous stirring.[4]

  • Slowly add the warm this compound solution to the hexamethylenediamine solution while stirring vigorously. A white precipitate of the nylon 6,12 salt will form.[4]

  • Continue stirring for 1 hour to ensure complete salt formation.

  • Filter the salt and wash it with ethanol.

  • Dry the salt in a vacuum oven at 60°C overnight.[4]

Step 2: Melt Polymerization

  • Place the dried nylon 6,12 salt into a glass reactor equipped with a stirrer and a nitrogen inlet/outlet.

  • Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere.[4]

  • Heat the reactor to 200°C for 15 minutes under a continuous nitrogen flow.

  • Increase the temperature to 230°C and maintain it for 3 hours under a nitrogen atmosphere.[4]

  • Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours to facilitate the removal of water and drive the polymerization to completion.[4]

  • Cool the reactor to room temperature under a nitrogen atmosphere before recovering the solid Nylon 6,12 polymer.

Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol details the synthesis of Nylon 6,10 from sebacoyl chloride (the acid chloride of sebacic acid) and hexamethylenediamine through interfacial polymerization.[5][6]

Materials:

  • Solution A: 3 mL of hexamethylenediamine, 50 mL of water, and 2 drops of phenolphthalein.[7]

  • Solution B: 3 mL of sebacoyl chloride in 100 mL of hexane.[7]

Procedure:

  • Pour Solution B (sebacoyl chloride in hexane) into a 100 mL beaker.

  • Carefully and slowly pour Solution A (aqueous hexamethylenediamine) down the side of the beaker onto Solution B to form two distinct layers. Do not mix.[6][7]

  • A film of Nylon 6,10 will form at the interface of the two solutions.

  • Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous rope of nylon can be drawn from the beaker.[6]

  • Wind the nylon rope onto a glass rod.

  • Thoroughly wash the collected polymer with water and then with ethanol to remove unreacted monomers and byproducts.

  • Allow the nylon to air dry or place it in a low-temperature oven.

Characterization of Polyamides

Water Absorption (ASTM D570):

  • Dry the test specimens in an oven at a specified temperature and time, then cool in a desiccator.

  • Weigh the cooled specimens.

  • Immerse the specimens in distilled water at 23°C for 24 hours.[8]

  • Remove the specimens, pat them dry with a lint-free cloth, and reweigh them.

  • The water absorption is calculated as the percentage increase in weight.[8]

Chemical Resistance (ASTM D543):

  • Prepare at least 5 specimens for each material and chemical reagent to be tested.[9]

  • Measure the initial weight, dimensions, and appearance of the specimens.

  • Expose the specimens to the chemical reagent through immersion, wiping, or spraying, simulating end-use conditions.[9]

  • Seal the specimens in a container and store them at a specified temperature for a predetermined duration.

  • After exposure, remove the specimens and evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) compared to control specimens.[9]

Visualizing the Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflows and the fundamental relationship between monomer structure and polymer properties.

melt_polycondensation_pa612 cluster_monomers Monomers cluster_process Melt Polycondensation ddda This compound (HOOC-(CH2)10-COOH) salt Nylon 6,12 Salt Formation (in Ethanol) ddda->salt hmda Hexamethylenediamine (H2N-(CH2)6-NH2) hmda->salt melt Melt Polymerization (Heat under N2, then Vacuum) salt->melt Drying product Nylon 6,12 [-CO-(CH2)10-CO-NH-(CH2)6-NH-]n melt->product Polycondensation byproduct Water (H2O) (removed by vacuum) melt->byproduct

Caption: Workflow for the melt polycondensation synthesis of Nylon 6,12.

interfacial_polymerization_pa610 cluster_phases Immiscible Phases aqueous Aqueous Phase: Hexamethylenediamine in Water interface Interface aqueous->interface organic Organic Phase: Sebacoyl Chloride in Hexane organic->interface polymerization Rapid Polymerization interface->polymerization product Nylon 6,10 Film [-CO-(CH2)8-CO-NH-(CH2)6-NH-]n polymerization->product Continuous withdrawal

Caption: Interfacial polymerization process for the synthesis of Nylon 6,10.

structure_property_relationship sebacic Sebacic Acid (10 Carbons) moisture Lower Moisture Absorption ddda This compound (12 Carbons) ddda->moisture Longer (CH2) chain Lower amide concentration stability Improved Dimensional Stability ddda->stability flexibility Increased Flexibility ddda->flexibility

Caption: Relationship between diacid chain length and key polyamide properties.

References

A Comparative Guide to the Validation of Analytical Methods for Dodecanedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of dodecanedioic acid (DDDA) is critical across a spectrum of applications, from its role as a precursor in polymer synthesis to its potential as a biomarker in metabolic research. The selection of an appropriate analytical method is a pivotal decision that directly influences the quality and validity of experimental data. This guide provides an objective comparison of the primary analytical techniques for DDDA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is substantiated by supporting experimental data and detailed protocols to aid in methodological selection and validation.

At a Glance: Method Comparison

The choice between GC-MS, HPLC, and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[1]Separation of compounds in a liquid phase based on their interaction with a stationary phase.[1]Separation by HPLC followed by highly selective and sensitive mass spectrometric detection.[2]
Sample Volatility Requires derivatization to increase the volatility of the non-volatile DDDA.[1]Direct analysis is possible as DDDA is soluble in the mobile phase.[1]Direct analysis is possible.
Sensitivity Generally high, particularly when using Selected Ion Monitoring (SIM).[1]Varies with the detector used; can be sensitive with UV or other selective detectors.[1]Typically offers the highest sensitivity and selectivity.[2]
Specificity High, with mass spectral data providing compound identification.[1]Good, and can be enhanced with selective detectors like mass spectrometry.[1]Very high due to the use of Multiple Reaction Monitoring (MRM).[2]
Sample Throughput Can be lower due to the additional derivatization step and longer run times.[1]Generally higher, with faster analysis times.[1]High, with rapid analysis times possible.
Cost & Complexity Higher initial cost and operational complexity.[1]Lower initial cost and simpler operation for systems with UV detection.[1]Highest initial cost and complexity.

Quantitative Performance Comparison

The following tables summarize the typical quantitative performance parameters for the analysis of this compound or similar long-chain dicarboxylic acids using GC-MS, HPLC, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterTypical PerformanceReference
Linearity (Concentration Range)0.5 - 100 µg/mL[3]
Correlation Coefficient (r²)> 0.995[3]
Limit of Detection (LOD)0.1 µg/mL[3]
Limit of Quantification (LOQ)0.5 µg/mL[3]
Precision (%RSD)< 15%[3]
Accuracy (% Recovery)85 - 115%[3]

Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Performance Data

Validation ParameterTypical PerformanceReference
Linearity (Concentration Range)0.5 - 15.0 µg/mL[1]
Correlation Coefficient (r²)> 0.99[2]
Limit of Detection (LOD)Low µg/mL range[2]
Limit of Quantification (LOQ)Low µg/mL range[2]
Precision (%RSD)< 15%[2]
Accuracy (% Bias)Within ±15%[2]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

Validation ParameterTypical PerformanceReference
Linearity (Concentration Range)0.5 - 500 ng/mL[4]
Correlation Coefficient (r²)≥ 0.998[5]
Limit of Detection (LOD)0.02 - 0.58 ng/mL[5]
Limit of Quantification (LOQ)1 ng/mL[5]
Precision (%RSD)< 8.10%[5]
Accuracy (% Recovery)Within ±15%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of this compound using GC-MS, HPLC-UV, and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of DDDA in biological samples and requires a derivatization step to increase the analyte's volatility.[3]

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., Heptadecanedioic Acid).

  • Add 800 µL of an 8:1 methanol:water solution to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes with shaking.[3]

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent like MSTFA to each vial. Incubate at 70°C for 30 minutes.[3]

3. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of analytes. An example program starts at a low temperature, ramps up to a high temperature, and holds for a period.

  • MS Detector: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the DDDA derivative to the internal standard derivative against the concentration of the standards.

  • Determine the concentration of DDDA in the samples by interpolating their peak area ratios from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the direct analysis of DDDA without the need for derivatization.

1. Sample Preparation:

  • For biological samples, protein precipitation is a common first step. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • For other samples, dissolve a known amount in the mobile phase.

  • Filter the supernatant or dissolved sample through a 0.45 µm filter before injection.

2. HPLC-UV Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is often suitable.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is typically used.[2] The gradient program should be optimized to achieve good separation of DDDA from other matrix components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection at 210 nm, which corresponds to the absorption of the carboxyl group.[2]

3. Quantification:

  • Prepare a series of calibration standards of DDDA in the mobile phase.

  • Analyze the standards to generate a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of > 0.995 is desirable.[6]

  • Quantify DDDA in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of DDDA in complex matrices.[2]

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, involving protein precipitation and/or solid-phase extraction (SPE) to clean up the sample.[2]

  • To 100 µL of plasma, add 10 µL of an isotopically labeled internal standard (e.g., this compound-d20) working solution.[6]

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex and centrifuge. Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.[6]

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typical.[2]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for carboxylic acids.[2]

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2] The precursor ion for DDDA would be [M-H]⁻.

3. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[6]

  • A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is often used to fit the curve.[6]

  • Quantify DDDA in the samples by interpolating their peak area ratios from the calibration curve.[6]

Visualization of Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound and the general process of analytical method validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge_Extract Centrifuge & Collect Supernatant Precipitate->Centrifuge_Extract Evaporate Evaporate to Dryness Centrifuge_Extract->Evaporate Methoximation Methoximation Evaporate->Methoximation Silylation Silylation (e.g., BSTFA) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM/Scan) Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS experimental workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve_Filter Dissolve/Extract & Filter Sample->Dissolve_Filter HPLC_Injection HPLC Injection Dissolve_Filter->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (210 nm) C18_Column->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification via Calibration Chromatogram->Quantification

Caption: HPLC-UV experimental workflow for this compound analysis.

Validation_Workflow cluster_validation Method Validation Define_Purpose Define Analytical Method Purpose Develop_Method Method Development & Optimization Define_Purpose->Develop_Method Define_Validation_Parameters Define Validation Parameters Develop_Method->Define_Validation_Parameters Specificity Specificity / Selectivity Define_Validation_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & Reporting Robustness->Documentation Implementation Routine Method Implementation Documentation->Implementation

Caption: General workflow for the validation of an analytical method.

References

A Comparative Guide to Dodecanedioic Acid and Alternative Dicarboxylic Acids for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polyesters with specific performance characteristics for a variety of applications, from drug delivery systems to biodegradable packaging. Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, is a key monomer in the synthesis of high-performance polyesters and polyamides. Its long aliphatic chain imparts flexibility, hydrophobicity, and specific thermal properties to the resulting polymers. However, a range of other dicarboxylic acids, such as adipic acid (C6), azelaic acid (C9), and sebacic acid (C10), are also widely used. This guide provides an objective comparison of the performance of polyesters synthesized from this compound versus these common alternatives, supported by experimental data.

Performance Comparison of Polyesters

The choice of dicarboxylic acid significantly influences the thermal, mechanical, and biodegradable properties of the resulting polyesters. The length of the methylene chain in the dicarboxylic acid monomer is a key factor driving these differences.

Key Performance Indicators

The following table summarizes the quantitative data on the key performance indicators of polyesters synthesized from different dicarboxylic acids, using 1,4-butanediol as a common diol for a more direct comparison. It is important to note that these values are compiled from various sources and may be subject to variations based on the specific synthesis conditions and testing methodologies.

PropertyPoly(butylene adipate) (PBA)Poly(butylene azelate)Poly(butylene sebacate) (PBSe)Poly(butylene dodecanedioate) (PBD)
Dicarboxylic Acid Adipic Acid (C6)Azelaic Acid (C9)Sebacic Acid (C10)This compound (C12)
Melting Temperature (Tm) ~120 °C~70-80 °C~60-70 °C~70-80 °C
Glass Transition Temp (Tg) ~-30 to -40 °C~-40 to -50 °C~-45 to -55 °C~-50 to -60 °C
Tensile Strength ~30-40 MPa~20-30 MPa~15-25 MPa~15-25 MPa
Elongation at Break ~300-500%~400-600%~500-700%~600-800%
Young's Modulus ~200-300 MPa~100-200 MPa~80-150 MPa~70-130 MPa
Biodegradation Rate ModerateModerate-HighHighHigh

General Trends:

  • Thermal Properties: As the length of the dicarboxylic acid chain increases, the melting temperature (Tm) and glass transition temperature (Tg) of the polyester generally decrease. This is attributed to the increased flexibility of the polymer chains and reduced packing efficiency in the crystalline regions.

  • Mechanical Properties: Increasing the dicarboxylic acid chain length typically leads to a decrease in tensile strength and Young's modulus, while the elongation at break increases. This indicates that longer-chain dicarboxylic acids produce more flexible and less rigid polyesters.

  • Biodegradability: The biodegradability of aliphatic polyesters is influenced by several factors, including their crystallinity and hydrophobicity. While longer aliphatic chains increase hydrophobicity, which can sometimes hinder enzymatic attack, the overall flexibility and lower melting points of polyesters from longer-chain diacids can facilitate biodegradation.[1] Generally, polyesters derived from longer-chain dicarboxylic acids like sebacic and this compound are readily biodegradable.[2]

Experimental Protocols

To ensure reproducibility and accurate comparison of polyester performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the comparison.

Polyester Synthesis: Melt Polycondensation

A common method for synthesizing polyesters from dicarboxylic acids and diols is melt polycondensation.

Materials:

  • Dicarboxylic acid (e.g., this compound)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium tetrabutoxide, tin(II) octoate)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Charging the Reactor: The dicarboxylic acid and diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet. A slight molar excess of the diol is often used to compensate for any loss during the reaction.

  • Esterification: The mixture is heated to a temperature of 180-220°C under a slow stream of inert gas. This stage involves the formation of ester linkages with the elimination of water, which is continuously removed from the reaction mixture through the distillation outlet.

  • Polycondensation: Once the theoretical amount of water has been collected, a catalyst is added, and a vacuum is gradually applied. The temperature is typically raised to 220-250°C. The vacuum helps to remove the diol that is produced as a byproduct of the transesterification reactions, driving the equilibrium towards the formation of a high molecular weight polymer.

  • Polymer Recovery: The reaction is stopped when the desired melt viscosity (indicative of molecular weight) is reached. The molten polymer is then extruded from the reactor and cooled to obtain the solid polyester.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polyesters, such as the glass transition temperature (Tg) and the melting temperature (Tm), in accordance with standards like ASTM D3418 or ISO 11357.

Procedure:

  • A small, known weight of the polyester sample (typically 5-10 mg) is sealed in an aluminum pan.

  • The sample is placed in the DSC cell alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the material. For example, heating from -80°C to 200°C at a rate of 10°C/min, holding for a few minutes, cooling back to -80°C at 10°C/min, and then reheating to 200°C at the same rate.

  • The heat flow to the sample relative to the reference is measured as a function of temperature. The Tg is observed as a step change in the baseline of the heat flow curve, while the Tm is identified as an endothermic peak.

Mechanical Testing: Tensile Properties

The tensile properties of the polyesters are determined according to standards such as ASTM D638.

Procedure:

  • Test specimens are prepared in a standard shape (e.g., dumbbell-shaped) by injection molding or by cutting from a compression-molded sheet.

  • The dimensions of the specimen's gauge section are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load and displacement are recorded throughout the test.

  • From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Biodegradation Assessment: Aerobic Biodegradation in Soil

The ultimate aerobic biodegradability of the polyesters can be determined by measuring the amount of carbon dioxide produced when the material is exposed to a soil environment, following standards like ISO 14855.

Procedure:

  • The polyester sample is mixed with a standardized soil or compost.

  • The mixture is incubated in a controlled environment with a constant temperature (e.g., 25°C or 58°C for composting conditions) and humidity.

  • A stream of carbon dioxide-free air is passed through the incubation vessel.

  • The carbon dioxide produced by the microbial degradation of the polyester is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a CO2 analyzer.

  • The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 produced to the theoretical amount of CO2 that would be produced from the complete mineralization of the sample.

Visualizations

Polyester Synthesis Workflow

Polyester_Synthesis_Workflow Monomers Dicarboxylic Acid + Diol Reactor Reaction Vessel Monomers->Reactor Esterification Esterification (180-220°C, N2 atm) - H2O Reactor->Esterification Heat Polycondensation Polycondensation (220-250°C, Vacuum) - Diol Esterification->Polycondensation Add Catalyst, Apply Vacuum Polymer High Molecular Weight Polyester Polycondensation->Polymer

Caption: A schematic overview of the melt polycondensation process for polyester synthesis.

Influence of Dicarboxylic Acid Chain Length on Polyester Properties

Dicarboxylic_Acid_Influence cluster_input Dicarboxylic Acid Chain Length cluster_output Polyester Properties Increase Increasing Chain Length (e.g., Adipic -> Dodecanedioic) Thermal Melting Temperature (Tm) ↓ Glass Transition Temp (Tg) ↓ Increase->Thermal Leads to Mechanical Tensile Strength ↓ Young's Modulus ↓ Elongation at Break ↑ Increase->Mechanical Results in Flexibility Flexibility ↑ Increase->Flexibility Enhances

Caption: The relationship between dicarboxylic acid chain length and key polyester properties.

References

Cross-Validation of GC-MS and HPLC Methods for Dodecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of dodecanedioic acid (DDDA) is critical across a spectrum of applications, from its role as a precursor in polymers and fragrances to its potential as a biomarker in metabolic research. The selection of an appropriate analytical methodology is paramount to achieving reliable and reproducible results. This guide presents an objective comparison of two powerful and widely used analytical techniques for the quantification of DDDA: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This comparison is supported by a review of established methodologies and experimental data for this compound and similar long-chain dicarboxylic acids, providing a solid foundation for method selection, development, and cross-validation.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[1]Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection.[1]
Sample Volatility Requires derivatization to increase the volatility of the non-volatile DDDA.[1]Direct analysis is possible as the analyte is dissolved in the mobile phase.[1]
Sensitivity Generally high, particularly when using Selected Ion Monitoring (SIM) mode.[1]Varies with the detector used; can be highly sensitive with Mass Spectrometry (MS) or when derivatization is employed for enhanced detection.[1]
Specificity High, with the mass spectrum providing a unique fingerprint for compound identification.[1]Good, and can be significantly enhanced by using a selective detector such as a mass spectrometer (LC-MS).[1]
Sample Throughput Can be lower due to the additional derivatization step and potentially longer chromatographic run times.[1]Generally higher due to faster analysis times and no requirement for derivatization.[1]
Cost & Complexity Higher initial investment and operational complexity.[1]Lower initial cost and simpler operation, especially for systems with UV detectors.[1]

Quantitative Performance Comparison

The following tables summarize the typical quantitative performance parameters for GC-MS and HPLC methods for the analysis of this compound and other long-chain dicarboxylic acids. These values serve as a benchmark for what can be expected when developing and validating analytical methods for DDDA.

Table 1: Typical Performance of a GC-MS Method for this compound

ParameterTypical Value
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Expected Performance of an HPLC-UV Method for this compound

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) Low µg/mL range
Limit of Quantification (LOQ) Low µg/mL range
Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Chromatogram Chromatogram GCMS->Chromatogram Quantification Quantification Chromatogram->Quantification

GC-MS Experimental Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction HPLC HPLC System (C18 Column, UV Detector) Extraction->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Experimental Workflow for this compound.

Detailed Experimental Protocols

GC-MS Method for this compound

This protocol is designed for the quantitative analysis of DDDA in biological matrices such as plasma or serum.

1. Sample Preparation and Extraction:

  • To 200 µL of the biological sample in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., heptadecanedioic acid).

  • Acidify the sample to a pH below 2 by adding 50 µL of 5M HCl to ensure the carboxylic acid groups are protonated.

  • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean glass vial and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 37°C for 90 minutes with shaking. This step derivatizes any carbonyl groups.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial. Cap tightly and incubate at 70°C for 30 minutes. This silylation step converts the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes effectively. An example program starts at a lower temperature and ramps up to a final temperature to elute all compounds of interest.

  • MS Detector: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

HPLC Method for this compound

This protocol provides a starting point for the analysis of DDDA using reversed-phase HPLC with UV detection.

1. Sample Preparation:

  • For biological samples like serum or plasma, protein precipitation is a common first step. This can be followed by liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good choice.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • The gradient program will start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute DDDA.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for example, at 30°C, is important for reproducible retention times.

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for detecting the carboxyl groups of DDDA.

Cross-Validation Logical Workflow

A cross-validation study is essential to ensure that both GC-MS and HPLC methods provide comparable and reliable results for the quantification of this compound. This allows for the interchangeable use of the methods depending on the specific analytical needs.

CrossValidation_Workflow DefineRequirements Define Analytical Requirements (e.g., Matrix, Concentration Range) DevelopGCMS Develop & Validate GC-MS Method DefineRequirements->DevelopGCMS DevelopHPLC Develop & Validate HPLC Method DefineRequirements->DevelopHPLC AnalyzeSamples Analyze Identical Samples with Both Methods DevelopGCMS->AnalyzeSamples DevelopHPLC->AnalyzeSamples CompareResults Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults Conclusion Conclusion on Method Interchangeability CompareResults->Conclusion

Logical Workflow for a Cross-Validation Study.

References

Efficacy of dodecanedioic acid as a corrosion inhibitor compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the selection of an effective corrosion inhibitor is paramount for ensuring the longevity and reliability of metallic components. Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, has emerged as a significant player in the field of corrosion prevention. This guide provides an objective comparison of DDDA's efficacy against other common corrosion inhibitors, supported by experimental data and detailed methodologies.

This compound is a linear dicarboxylic acid that is increasingly utilized as a corrosion inhibitor in various industrial applications, including metalworking fluids, engine coolants, and aqueous hydraulic fluids.[1][2] Its primary mechanism of action involves the formation of a protective, passivating film on the metal surface, which acts as a barrier to corrosive agents.[3] This guide delves into the comparative performance of DDDA against other dicarboxylic acids and alternative inhibitor chemistries.

Comparative Efficacy of Dicarboxylic Acids

The length of the carbon chain in dicarboxylic acids plays a crucial role in their effectiveness as corrosion inhibitors. Longer-chain dicarboxylic acids, such as this compound, generally exhibit enhanced protective properties due to the formation of more robust and hydrophobic barrier layers.

One study investigated the corrosion inhibition of various dicarboxylic acid salts in an aqueous-glycolic solution. While this particular study did not include this compound, it provided valuable insights into the performance of other dicarboxylic acids. For instance, sodium sebacate (a salt of the C10 dicarboxylic acid) demonstrated complete suppression of corrosion for copper and brass and a 97% degree of protection for solder.[4] This highlights the potential of dicarboxylic acids in multi-metal systems.

A blend of undecanedioic acid (C11), this compound (C12), and sebacic acid (C10) has been formulated into a corrosion inhibitor package that demonstrated a 99.9% inhibition efficiency on light carbon steel in a 100 ppm hard water solution, as determined by the linear polarization resistance technique.[1] This suggests a synergistic effect when these dicarboxylic acids are used in combination.

A comparative study on an aluminum alloy in an alkaline environment (pH 11) provided quantitative data on the inhibition efficiency of several dicarboxylic acids, as detailed in the table below. Although DDDA was not included in this specific study, the results illustrate the general trend of increasing inhibition efficiency with the number of carboxylic groups.

Table 1: Corrosion Inhibition Efficiency of Various Carboxylic Acids on AA5754 Aluminum Alloy in Alkaline Solution

InhibitorConcentration (mM)Inhibition Efficiency (%)
Serine (monocarboxylic amino acid)2060
Succinic Acid (dicarboxylic acid)Not specifiedNot specified
Tartaric Acid (dicarboxylic acid)12.0>99
Citric Acid (tricarboxylic acid)8.1>99
Tricarballylic Acid (tricarboxylic acid)6.9>99

Source: Wysocka, J., et al., Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media.[5][6][7]

Comparison with Other Classes of Corrosion Inhibitors

Beyond dicarboxylic acids, other chemical families are widely used as corrosion inhibitors. Triazoles, for instance, are particularly effective for protecting copper and its alloys. Benzotriazole (BTA) is a well-known inhibitor that forms a protective complex with copper ions on the metal surface. The performance of DDDA can be benchmarked against these established inhibitors, especially in applications involving multiple metals.

Experimental Protocols

To ensure objective and reproducible evaluation of corrosion inhibitor efficacy, standardized experimental protocols are essential. The following are detailed methodologies for key experiments commonly cited in corrosion inhibition studies.

Weight Loss Method (ASTM G31)

This gravimetric method is a fundamental technique for determining the corrosion rate of a metal in a specific environment.

Objective: To determine the mass loss of a metal coupon after immersion in a corrosive medium with and without an inhibitor.

Materials:

  • Metal coupons of known surface area and weight

  • Corrosive medium (e.g., acidic, alkaline, or salt solution)

  • Corrosion inhibitor (DDDA and alternatives)

  • Analytical balance

  • Polishing materials (e.g., silicon carbide paper)

  • Cleaning solvents (e.g., acetone, ethanol)

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons to a uniform finish, clean them with solvents to remove any surface contaminants, and then accurately weigh them.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of the corrosion inhibitor. A blank solution without the inhibitor serves as the control.

  • Immersion Test: Immerse the prepared coupons in the respective inhibitor solutions for a predetermined period at a constant temperature.

  • Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove any corrosion products according to standard procedures, and then re-weigh them.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE) is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and sensitive measurements of corrosion rates and inhibitor performance.

1. Potentiodynamic Polarization:

This technique involves polarizing the metal sample from its open circuit potential (OCP) in both the anodic and cathodic directions and measuring the resulting current.

Procedure:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • The metal sample is immersed in the test solution (with and without inhibitor) until a stable OCP is reached.

  • A potentiodynamic scan is then performed, and the resulting polarization curve (log current density vs. potential) is recorded.

  • The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • The inhibition efficiency is calculated as: IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

2. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Procedure:

  • Using the same three-electrode setup, the working electrode is perturbed with a small amplitude AC signal at various frequencies.

  • The impedance of the system is measured as a function of frequency.

  • The data is often represented as Nyquist and Bode plots.

  • An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value in the presence of an inhibitor indicates better corrosion protection.

  • The inhibition efficiency can be calculated from the R_ct values: IE (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizations

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflow, and a logical comparison.

logical_comparison cluster_ddda This compound (DDDA) cluster_alternatives Alternatives ddda DDDA ddda_prop Long-chain (C12) Dicarboxylic Acid ddda->ddda_prop ddda_mech Forms a robust, hydrophobic protective film on metal surfaces ddda_prop->ddda_mech ddda_app Effective for Ferrous Metals in Coolants & Metalworking Fluids ddda_mech->ddda_app sebacic_app Good performance, often used in combination with other diacids ddda_app->sebacic_app Comparative Performance on Steel bta_app Highly effective for Copper and its alloys ddda_app->bta_app Different Metal Specificity sebacic Sebacic Acid (C10) sebacic_prop Shorter-chain Dicarboxylic Acid sebacic->sebacic_prop sebacic_prop->sebacic_app bta Benzotriazole (BTA) bta_prop Triazole-based Inhibitor bta->bta_prop bta_prop->bta_app

Logical Comparison of DDDA and Alternatives

experimental_workflow cluster_testing Corrosion Testing cluster_results Results start Start: Select Metal and Corrosive Environment prep Prepare Metal Coupons (Clean, Polish, Weigh) start->prep solutions Prepare Inhibitor Solutions (DDDA, Alternatives, Blank) prep->solutions weight_loss Weight Loss Test (ASTM G31) solutions->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) solutions->electrochemical analysis Data Analysis weight_loss->analysis electrochemical->analysis cr Calculate Corrosion Rate analysis->cr ie Determine Inhibition Efficiency analysis->ie params Extract Electrochemical Parameters (i_corr, R_ct) analysis->params comparison Comparative Efficacy Assessment cr->comparison ie->comparison params->comparison

Experimental Workflow for Corrosion Inhibitor Evaluation

Mechanism of Corrosion Inhibition by this compound

References

Comparative Guide to Cytotoxicity Assays for Dodecanedioic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common cytotoxicity assays relevant to the study of dodecanedioic acid (DDDA) and its derivatives. Due to a lack of extensive direct experimental data on the cytotoxicity of this compound in publicly available literature, this guide leverages data from structurally related compounds, such as the monocarboxylic acid analogue, dodecanoic acid (lauric acid), and other dicarboxylic acids. This approach allows for an inferred cytotoxicity profile based on structure-activity relationships, providing a valuable starting point for researchers investigating the biological effects of DDDA.

Introduction to this compound and Cytotoxicity Testing

This compound is a naturally occurring dicarboxylic acid with the formula C12H22O4. It and its derivatives are used in various industrial applications, including the production of polymers, lubricants, and corrosion inhibitors. In the biomedical field, long-chain dicarboxylic acids are being explored for their potential therapeutic applications. Understanding the cytotoxic potential of these compounds is a critical first step in assessing their safety and efficacy for any biological application. Cytotoxicity assays are essential tools for determining the concentration at which a substance becomes toxic to cells, often expressed as the half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces a biological activity (like cell viability) by 50%.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for dodecanoic acid and a representative dicarboxylic acid, providing a basis for inferring the potential cytotoxicity of this compound. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.

Compound NameChemical StructureCell LineExposure Time (h)IC50 Value (µM)Assay
Dodecanoic Acid (Lauric Acid)CH₃(CH₂)₁₀COOHHepG2 (Human liver cancer)48~281.9Not Specified
Dodecanoic Acid (Lauric Acid)CH₃(CH₂)₁₀COOHHCT-15 (Human colon cancer)Not SpecifiedNot SpecifiedNot Specified
Dodecanoic Acid (Lauric Acid)CH₃(CH₂)₁₀COOHHepa 1-6 (Mouse hepatoma)24, 48, 72Not SpecifiedNot Specified
1,2-Benzenedicarboxylic Acid, Mono(2-ethylhexyl) EsterC₂₄H₃₈O₄HepG2 (Human liver cancer)Not Specified42 µg/mlNot Specified
1,2-Benzenedicarboxylic Acid, Mono(2-ethylhexyl) EsterC₂₄H₃₈O₄MCF-7 (Human breast cancer)Not Specified100 µg/mlNot Specified

Data for dodecanoic acid is presented to provide a reference point for a C12 fatty acid. Data for 1,2-Benzenedicarboxylic Acid, Mono(2-ethylhexyl) Ester is included as an example of a dicarboxylic acid derivative.

Common Cytotoxicity Assays

Two of the most widely used methods for assessing cytotoxicity are the MTT and LDH assays. These assays are based on different cellular mechanisms and provide complementary information on cell health.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of living, metabolically active cells.[2]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[3] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][4] The amount of LDH in the supernatant is proportional to the number of lysed cells.[3][5]

Experimental Protocols

MTT Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound or its derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound or its derivative (dissolved in a suitable solvent)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[4]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution to each well.[4]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).[3]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate Incubate for Exposure Time add_compound->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate calculate_viability Calculate % Viability / Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

While direct cytotoxicity data for this compound is limited, a comparative analysis using data from related fatty acids provides a valuable framework for initial assessment. The MTT and LDH assays are robust and widely accepted methods for determining the cytotoxic potential of chemical compounds. The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments to evaluate the biological effects of this compound and its derivatives. It is recommended to perform these assays across multiple cell lines and with varying exposure times to obtain a comprehensive cytotoxicity profile.

References

A Comparative Guide to Catalysts for the Synthesis of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA) is a crucial α,ω-dicarboxylic acid with significant industrial applications, primarily as a monomer for high-performance polymers like Nylon 6,12, and growing interest in the pharmaceutical sector for drug delivery systems.[1][2] Its synthesis can be achieved through traditional multi-step chemical processes or more sustainable biotechnological routes.[1][2] This guide provides a comparative analysis of the primary catalytic systems employed in these synthetic pathways, supported by experimental data to inform catalyst selection and process optimization.

I. Traditional Chemical Synthesis from Butadiene

The predominant industrial method for DDDA production begins with butadiene and proceeds through a four-step chemical process.[3][4][5] The efficiency and selectivity of each step are highly dependent on the chosen catalyst.

Step 1: Cyclotrimerization of 1,3-Butadiene

The initial step involves the cyclotrimerization of 1,3-butadiene to produce 1,5,9-cyclododecatriene (CDT). Titanium-based catalysts are highly effective for this transformation, demonstrating excellent selectivity.

Catalyst SystemCo-catalystTemperature (°C)Yield of 1,5,9-CDT (%)Selectivity (%)Reference
TiCl₄Et₂AlCl4080 - 90High[6]
Ti-diamine complexEt₂AlCl--98.3[6]
TiCl₄Sesquiethylaluminum chloride5093-[6]
Step 2: Hydrogenation of 1,5,9-Cyclododecatriene

The subsequent step is the hydrogenation of CDT to cyclododecane (CDA).

Step 3 & 4: Oxidation of Cyclododecane to this compound

The conversion of cyclododecane to DDDA is typically a two-stage oxidation process. First, cyclododecane is oxidized to a mixture of cyclododecanol and cyclododecanone using air and a catalyst like boric acid.[4] This intermediate mixture is then subjected to a final oxidation step to yield DDDA. A common method for this final step involves nitric acid in the presence of copper and vanadium catalysts.[5]

An alternative integrated hydrogenation and oxidation process starting from 1,2-dihydroxy-5,9-cyclododecene has also been reported.

Catalyst SystemSubstrateReagentsTemperature (°C)Conversion Rate (%)Product Yield (%)Reference
30% Ni-SiO₂ (Hydrogenation)1,2-dihydroxy-5,9-cyclododeceneH₂, N₂16099.9-[2][7]
Methanesulfonic acid (Oxidation)Product from hydrogenation50% H₂O₂, Acetic Acid8510094.3 (DDDA)[2][7]

II. Biotechnological Synthesis Routes

Growing interest in sustainable chemistry has propelled the development of biotechnological methods for DDDA production, which utilize microorganisms or isolated enzymes to convert renewable feedstocks.[1]

Whole-Cell Biocatalysis

Strains of the yeast Candida tropicalis have been extensively studied for their ability to convert various substrates, including n-dodecane and fatty acids, into DDDA via their ω-oxidation pathway.[1][4] This approach offers a more environmentally benign alternative to traditional chemical synthesis.

BiocatalystSubstrateProductivity (g·L⁻¹·d⁻¹)Reference
Candida tropicalis mutantn-Dodecaneup to 44.9[8]
Multi-Enzymatic Cascade

A more recent approach involves the construction of multi-enzymatic cascades within a host organism like E. coli. This method allows for the one-pot biosynthesis of DDDA from renewable feedstocks such as linoleic acid. The cascade can involve several enzymes, including lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase.[2][8]

Biocatalytic SystemSubstrateProductivity (g·L⁻¹·d⁻¹)Reference
Co-expressed enzymes in E. coliLinoleic Acid43.8[8]

Experimental Protocols

Chemical Synthesis: Two-Step Hydrogenation and Oxidation

This protocol outlines the synthesis of DDDA from 1,2-dihydroxy-5,9-cyclododecene.[2][7]

Step 1: Hydrogenation

  • Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO₂ hydrogenation catalyst.

  • Apparatus: 1 L autoclave.

  • Procedure:

    • Add the raw material and catalyst to the autoclave.

    • Purge the autoclave with nitrogen to remove air.

    • Introduce a mixed gas of hydrogen and nitrogen (1:3 ratio) into the reactor.

    • Maintain the reaction at a temperature of 160 °C and a pressure of 0.6 MPa for 2 hours.

    • After the reaction, remove the catalyst by filtration or centrifugation. The resulting product mixture is used directly in the subsequent oxidation step.

Step 2: Oxidation

  • Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.

  • Apparatus: 1 L reactor.

  • Procedure:

    • Place the hydrogenation product solution, acetic acid, and methanesulfonic acid in the reactor.

    • Add 50% hydrogen peroxide dropwise over 1 hour at a temperature of 85 °C.

    • Stir the reaction mixture for an additional 0.5 hours, during which this compound precipitates.

    • Cool the reaction mixture to room temperature and filter the solid product.

  • Results: The conversion rate of the oxidation reaction is reported to be 100%, with the solid product comprising 94.3% this compound.[2]

Biotechnological Synthesis: Whole-Cell Fermentation (General Protocol)

This is a generalized protocol for the biotransformation of n-dodecane to DDDA using Candida tropicalis.[5]

  • Materials: Seed culture of Candida tropicalis, fermentation medium, n-dodecane (substrate), pH control reagents (e.g., NaOH, H₂SO₄), antifoaming agent.

  • Apparatus: Bioreactor.

  • Procedure:

    • Inoculum Preparation: Grow a seed culture of Candida tropicalis in a suitable medium.

    • Fermentation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture. Maintain optimal conditions for cell growth (e.g., temperature, pH, dissolved oxygen).

    • Substrate Addition & Conversion: Once the culture reaches a suitable density, add n-dodecane to the bioreactor to initiate the conversion to DDDA. Control the pH during this phase, as a gradual increase has been shown to be beneficial.

    • Monitoring: Continue the fermentation for the desired period, monitoring the production of DDDA using analytical techniques like GC or HPLC.

    • Product Recovery: Separate the biomass from the fermentation broth. Acidify the broth to precipitate the DDDA. Collect the precipitated DDDA by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis and evaluation processes.

cluster_step1 Step 1: Cyclotrimerization cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Oxidation I cluster_step4 Step 4: Oxidation II Butadiene 1,3-Butadiene Catalyst1 TiCl4 / Et2AlCl CDT 1,5,9-Cyclododecatriene Butadiene->CDT Catalyst1->CDT CDA Cyclododecane CDT->CDA Mix Cyclododecanol/ Cyclododecanone Mix CDA->Mix Catalyst2 Nitric Acid / Cu, V salts DDDA This compound Mix->DDDA Catalyst2->DDDA

Caption: Workflow for the chemical synthesis of this compound.

cluster_exp Parallel Experiments Define Define Reaction Step (e.g., Oxidation of Cyclododecanol) Select Select Candidate Catalysts (e.g., Catalyst A, B, C) Define->Select Setup Design Standardized Experimental Protocol Select->Setup ExpA Run with Catalyst A Setup->ExpA ExpB Run with Catalyst B Setup->ExpB ExpC Run with Catalyst C Setup->ExpC Analyze Analyze Results (Yield, Selectivity, Purity) ExpA->Analyze ExpB->Analyze ExpC->Analyze Compare Compare Performance Metrics Analyze->Compare Optimize Select Best Catalyst & Optimize Conditions Compare->Optimize

Caption: Logical workflow for comparative catalyst evaluation.

References

Production of Dodecanedioic Acid: A Comparative Guide to Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bio-based production of dodecanedioic acid (DDDA), a valuable C12 dicarboxylic acid with applications in polymers, lubricants, and pharmaceuticals, is a rapidly advancing field. Various microbial strains have been engineered and optimized to serve as efficient whole-cell biocatalysts for this conversion. This guide provides an objective comparison of the performance of different microbial platforms, supported by experimental data, to aid researchers in selecting the most suitable strain for their specific applications.

Performance Benchmark of Microbial Strains

The following table summarizes the key performance indicators for DDDA production across different microbial strains reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions, substrates, and scales.

Microbial StrainGenetic Modification(s)SubstrateTiter (g/L)Productivity (g/L/h)Yield (g/g or %)Reference(s)
Candida tropicalis β-oxidation pathway blockedn-Dodecane140-181.61.59-[1]
β-oxidation pathway blockedDodecanoic acid methyl ester66--[2][3]
Candida viswanathii Wild-type isolate (ipe-1)n-Dodecane181.61.59-
Engineered (CRISPR)n-Dodecane2241.8783% (molar conversion)
Wickerhamiella sorbophila β-oxidation pathway blocked (UHP4)Methyl laurate92.50.83-[4]
Engineered Escherichia coli Multi-enzyme cascadeLinoleic acid-43.8 g/L/d-[5]
Saccharomyces cerevisiae Expressing CYP52A17Lauric acid~0.000038--

Metabolic Pathways and Experimental Workflows

The biological production of DDDA from n-alkanes or fatty acids in yeasts like Candida and Wickerhamiella primarily relies on the ω-oxidation pathway. In engineered bacteria such as E. coli, novel synthetic pathways are constructed.

ω-Oxidation Pathway in Yeast

The following diagram illustrates the ω-oxidation pathway for the conversion of n-dodecane to this compound in yeast.

omega_oxidation cluster_cell Yeast Cell cluster_beta_oxidation β-Oxidation (Blocked) n_dodecane n-Dodecane dodecanol 1-Dodecanol n_dodecane->dodecanol CYP450 dodecanal Dodecanal dodecanol->dodecanal ADH dodecanoic_acid Dodecanoic Acid dodecanal->dodecanoic_acid ALDH omega_hydroxy ω-Hydroxydodecanoic Acid dodecanoic_acid->omega_hydroxy CYP450 acetyl_coa Acetyl-CoA dodecanoic_acid->acetyl_coa POX genes deleted omega_oxo ω-Oxododecanoic Acid omega_hydroxy->omega_oxo ADH ddda This compound (DDDA) omega_oxo->ddda ALDH ddda_ext DDDA (Secreted Product) ddda->ddda_ext n_dodecane_ext n-Dodecane (Substrate) n_dodecane_ext->n_dodecane experimental_workflow start Start: Strain Selection preculture Pre-culture Preparation start->preculture fermentation Fed-batch Fermentation preculture->fermentation sampling Time-course Sampling fermentation->sampling extraction DDDA Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis data Data Analysis (Titer, Productivity, Yield) analysis->data end End: Strain Comparison data->end

References

A Comparative Guide to the Thermal Stability of Dodecanedioic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, serves as a crucial monomer in the synthesis of high-performance polymers such as polyamides and polyesters. The thermal stability of these polymers is a critical parameter that dictates their processing conditions and application limits, particularly in fields requiring high-temperature resistance like advanced materials and drug delivery systems. This guide provides an objective comparison of the thermal stability of various this compound-based polymers, supported by experimental data from thermogravimetric analysis (TGA).

Quantitative Thermal Stability Data

The thermal stability of polymers is commonly evaluated by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature (Tonset) and the temperature at which a specific percentage of weight loss occurs (e.g., Td, 5%). The following table summarizes the thermal decomposition data for a selection of this compound-based polymers.

Polymer ClassCo-monomerOnset Decomposition Temp. (°C)Temp. at 5% Weight Loss (Td, 5%) (°C)Atmosphere
Polyamide Hexamethylenediamine (PA 6,12)-> 400[1]Nitrogen
Polyester 1,4-Butanediol (PBD)High thermal stability noted[2]--
Polyester Ethylene GlycolGood thermal stability noted[3]--
Polyester Propylene GlycolGood thermal stability noted[3]--
Polyester Hexamethylene GlycolGood thermal stability noted[3]--
Polyester Dodecamethylene GlycolGood thermal stability noted[3]--

Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions, polymer molecular weight, and processing methods. A hyphen (-) indicates that specific data was not available in the cited sources.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized experimental protocol for determining the thermal stability of this compound-based polymers using TGA.

Objective: To determine the thermal decomposition profile of the polymer sample.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of controlled heating rates, and a system for controlling the atmosphere.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The crucible is placed on the TGA's microbalance.

    • The furnace is sealed.

    • The desired atmosphere (e.g., inert nitrogen or oxidizing air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to remove any contaminants and establish the desired experimental environment.

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis:

    • A TGA curve (weight % vs. temperature) is generated.

    • The first derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of the maximum rates of weight loss.

    • The onset decomposition temperature and the temperatures at various weight loss percentages are determined from the TGA curve.

Visualizing Experimental and Logical Relationships

To better understand the experimental process and the underlying chemical changes during thermal degradation, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Polymer place Place in TGA Crucible weigh->place load Load Crucible onto Balance place->load purge Purge with Inert/Oxidizing Gas load->purge heat Heat at a Constant Rate (e.g., 10°C/min) purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Decomposition Temperatures plot->determine Degradation_Pathways cluster_polyamide Polyamide Thermal Degradation cluster_polyester Polyester Thermal Degradation PA Polyamide Chain PA_scission Homolytic/Hydrolytic Chain Scission PA->PA_scission Heat PA_products Volatile Products (e.g., cyclic monomers, nitriles) PA_scission->PA_products PE Polyester Chain PE_scission Random Chain Scission at Ester Linkage PE->PE_scission Heat PE_products Volatile Products (e.g., cyclic esters, aldehydes, CO2) PE_scission->PE_products start This compound-Based Polymer start->PA start->PE

References

A Comparative Guide to the Biodegradability of Dodecanedioic Acid Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biodegradable polymers is a critical endeavor in the fields of drug delivery, tissue engineering, and sustainable materials. Among the promising candidates, polyesters derived from dodecanedioic acid (DDDA) are gaining attention due to their potential for tailored mechanical properties and biocompatibility. This guide provides an objective comparison of the biodegradability of DDDA-based polyesters with widely studied aliphatic polyesters, namely Polylactic Acid (PLA), Poly(ε-caprolactone) (PCL), and Poly(butylene succinate) (PBS). The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for material selection and development.

Comparative Biodegradation Data

The biodegradability of polyesters is influenced by a multitude of factors including their chemical structure, crystallinity, molecular weight, and the surrounding environment. The following tables summarize quantitative data from various studies to provide a comparative overview of the degradation behavior of these polymers. It is important to note that direct comparison of data across different studies can be challenging due to variations in experimental conditions.

Table 1: Biodegradability of Polyesters in Soil Burial Tests

PolyesterComposition (Diacid)DiolTest DurationWeight Loss (%)Reference
DDDA Copolyester This compound & Terephthalic Acid1,10-Decanediol30 weeks4.4[1]
Poly(butylene succinate) (PBS) Succinic Acid1,4-Butanediol60 days~100[2]
Aliphatic-Aromatic Copolyester (BTA) Adipic Acid & Terephthalic Acid1,4-Butanediol6 weeks88-90 (garden/canal shore soil)[2][3]
Poly(ε-caprolactone) (PCL) --3 weeks93-95[3]
Poly(lactic acid) (PLA) Lactic Acid-4-5 monthsMinimal degradation[1]
PLA with hydrolyzed collagen (10%) Lactic Acid-60 days3.7[4]

Table 2: In Vitro and Enzymatic Degradation of Polyesters

PolyesterTest TypeConditionsDurationDegradation MetricResultReference
Poly(glycerol dodecanoate) (PGD) In Vitro HydrolyticPBS, 37°C90 daysWeight Loss12.6%[5]
Poly(butylene succinate) (PBS) Enzymatic (Cutinase)-4 hoursWeight Loss>60%[6]
Poly(butylene succinate-co-adipate) (PBSA) Enzymatic (Cutinase)-1.3 hoursWeight Loss>90%[6]
Poly(ε-caprolactone) (PCL) (Low Mw) Enzymatic (Lipase CALB)-0.3-1 hourComplete Degradation100%[6]
Poly(lactic acid) (PLA) In Vitro HydrolyticArtificial Saliva with S. mutans56 daysWeight Loss0.95%
PGA-PCL Suture Fibers In Vitro HydrolyticWater, NaCl, PBS--Fastest weight loss among tested fibers[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are outlines of standard experimental protocols.

Soil Burial Test (Adapted from ASTM D5988)

This method is designed to determine the aerobic biodegradation of plastic materials in soil.

  • Sample Preparation: The polymer samples are prepared in the form of films or powders of known weight and surface area.

  • Soil Selection: A standard, natural, and fertile soil (e.g., sandy loam) is used. The soil should be sieved and characterized for properties like pH, moisture content, and microbial activity.[9]

  • Burial: The samples are buried in perforated containers filled with the prepared soil. Control samples (e.g., cellulose) and blank soil containers are also prepared.[4][10]

  • Incubation: The containers are incubated in a controlled environment, typically at a temperature of 25-30°C and a moisture content of 40-60% of the soil's water-holding capacity, for a specified duration (e.g., 60 days to 6 months).[4][9]

  • Analysis: At regular intervals, samples are retrieved, carefully cleaned of soil, dried, and weighed to determine the percentage of weight loss.[4][10] Morphological changes can be observed using Scanning Electron Microscopy (SEM).

Enzymatic Degradation Assay

This assay evaluates the susceptibility of a polymer to degradation by specific enzymes.

  • Sample Preparation: Polymer films or powders of a known weight are prepared.

  • Enzyme Solution: A solution of a specific hydrolytic enzyme (e.g., lipase, cutinase, or proteinase K) is prepared in a buffer solution at an optimal pH and concentration.[6][11]

  • Incubation: The polymer samples are immersed in the enzyme solution and incubated at an optimal temperature (e.g., 37°C) with gentle agitation. A control sample in buffer without the enzyme is also run.[6]

  • Analysis: The degradation is quantified by measuring the weight loss of the polymer film over time. The degradation products in the liquid fraction can also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to understand the degradation mechanism.[6][11]

Respirometry Test (Adapted from OECD 301B / ISO 14855)

This method measures the ultimate aerobic biodegradability of a material by quantifying the amount of carbon dioxide (CO₂) produced.[12][13]

  • Test Setup: The test material is mixed with an inoculum, such as activated sludge or compost, in a vessel containing a mineral medium.[12][14]

  • Incubation: The vessels are incubated in a respirometer at a constant temperature (e.g., 20°C for aqueous medium or 58°C for compost). Air is supplied to maintain aerobic conditions.[12][15]

  • CO₂ Measurement: The CO₂ evolved from the microbial respiration is continuously measured, often by trapping it in a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution and titrating, or by using an infrared gas analyzer.[12][14]

  • Data Analysis: The cumulative amount of CO₂ produced is measured over time. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced by the test sample to the theoretical maximum amount of CO₂ that can be produced from the carbon content of the material.[14]

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the processes involved in assessing biodegradability, the following diagrams illustrate a typical experimental workflow and a proposed microbial degradation pathway for DDDA polyesters.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Biodegradation Tests cluster_analysis Data Analysis cluster_outcome Assessment Polymer Polymer Synthesis (DDDA-based) Film Film/Powder Preparation Polymer->Film Soil Soil Burial Test (ASTM D5988) Film->Soil Enzyme Enzymatic Assay Film->Enzyme Respirometry Respirometry (ISO 14855) Film->Respirometry WeightLoss Weight Loss (%) Soil->WeightLoss MW_Change Molecular Weight Change (GPC) Soil->MW_Change Morphology Surface Morphology (SEM) Soil->Morphology Enzyme->WeightLoss Enzyme->MW_Change CO2 CO2 Evolution (%) Respirometry->CO2 Biodegradability Comparative Biodegradability Assessment WeightLoss->Biodegradability MW_Change->Biodegradability Morphology->Biodegradability CO2->Biodegradability

A generalized workflow for assessing the biodegradability of polyesters.

Microbial_Degradation_Pathway cluster_extracellular Extracellular Degradation cluster_intracellular Intracellular Metabolism DDDA_Polyester This compound Polyester Enzymes Extracellular Hydrolases (Lipases, Cutinases) DDDA_Polyester->Enzymes Oligomers Oligomers & Dimers Enzymes->Oligomers Hydrolysis Monomers This compound + Diol Oligomers->Monomers Further Hydrolysis Transport Membrane Transport Monomers->Transport BetaOxidation β-Oxidation Pathway Transport->BetaOxidation TCA_Cycle TCA Cycle BetaOxidation->TCA_Cycle Acetyl-CoA Biomass Biomass TCA_Cycle->Biomass CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O

A proposed microbial degradation pathway for DDDA-based polyesters.

Concluding Remarks

Polyesters based on this compound represent a versatile class of biodegradable materials with potential applications in medicine and beyond. The available data suggests that their biodegradability is influenced by copolymer composition and the surrounding environment. Compared to highly crystalline or rapidly degrading polyesters like PCL, DDDA-based polyesters may exhibit more controlled and potentially slower degradation profiles, which can be advantageous for applications requiring sustained material integrity, such as in long-term implantable devices or controlled-release drug delivery systems. However, it is evident that more direct, comparative studies under standardized conditions are necessary to fully elucidate the biodegradation kinetics of DDDA polyesters relative to other common biodegradable polymers. The experimental protocols and conceptual pathways provided in this guide offer a framework for conducting and interpreting such future research.

References

A Comparative Guide to Metabolic Flux Analysis of Dodecanedioic Acid Production Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid with significant industrial applications, serving as a monomer for high-performance polyamides like Nylon 6,12, as well as in the production of coatings, adhesives, and corrosion inhibitors.[1][2] Traditional chemical synthesis routes for DDDA often rely on petrochemical feedstocks and involve harsh reaction conditions, prompting a shift towards more sustainable and environmentally benign biotechnological production methods.[1][3] Microorganisms, including yeasts like Candida tropicalis and bacteria such as Escherichia coli, have been engineered to produce DDDA from renewable resources.[3][4]

Metabolic Flux Analysis (MFA) is an essential tool for quantifying the rates of intracellular reactions, providing a detailed snapshot of cellular metabolism.[5][6] By tracing the flow of carbon through metabolic networks, MFA helps identify bottlenecks, quantify the efficiency of different pathways, and guide metabolic engineering strategies to optimize the production of desired compounds like DDDA.[7][8] This guide provides a comparative analysis of the primary biosynthetic pathways for DDDA, presents quantitative data from various studies, details common experimental protocols for MFA, and visualizes the key metabolic and experimental workflows.

DDDA Biosynthetic Pathways

Two principal metabolic routes have been extensively explored for the microbial production of this compound: the ω-oxidation pathway and a multi-enzymatic cascade starting from unsaturated fatty acids.

  • The ω-Oxidation Pathway: This is a naturally occurring pathway in some microorganisms for the degradation of fatty acids.[9] It involves the terminal oxidation of n-alkanes (like n-dodecane) or fatty acids (like dodecanoic acid).[4][10] The process is initiated by a cytochrome P450 (CYP) monooxygenase, which hydroxylates the terminal methyl group. This is followed by two subsequent oxidation steps catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield the dicarboxylic acid.[9][11] The yeast Candida tropicalis is a native host that is frequently engineered for this pathway, often involving the knockout of the competing β-oxidation pathway to prevent product degradation and enhance yield.[4][7]

  • Multi-Enzymatic Cascade (from Linoleic Acid): A more recent, synthetic biology approach involves constructing an artificial multi-enzyme cascade in a host like E. coli.[12] One such pathway utilizes the plant lipoxygenase (LOX) pathway as a basis. It starts with the renewable fatty acid, linoleic acid, and employs a cascade of enzymes including lipoxygenase (LOX), hydroperoxide lyase (HPL), and aldehyde dehydrogenase (ALDH), along with endogenous reductases in the host, to produce DDDA.[12][13] This innovative route avoids the challenges associated with the poor reactivity and cofactor dependency of some CYP enzymes.[12]

Quantitative Comparison of DDDA Production

The performance of different microbial systems for DDDA production varies significantly based on the host organism, substrate, and metabolic engineering strategy employed. The following table summarizes key production metrics from published studies.

MicroorganismProduction PathwaySubstrateTiter (g/L)ProductivityYieldKey Genetic ModificationsReference(s)
Candida tropicalisω-OxidationDodecanoic acid methyl ester66Not ReportedNot ReportedProcess optimization (pH shift, feeding strategy)[2]
Candida tropicalisω-Oxidationn-Dodecane~14044.9 g/L/d~100% (mol/mol)β-oxidation blocked (POX gene disruption); CYP/reductase amplification[4][10][12]
Candida tropicalis (mutant 91)ω-Oxidationn-Dodecane3.331.11 g/L/dNot ReportedNTG mutagenesis[14]
Candida tropicalisω-OxidationLauric AcidNot ReportedNot Reported0.247 g/gWild type strain[15]
Escherichia coliMulti-enzymatic CascadeLinoleic AcidNot Reported43.8 g/L/dNot ReportedCo-expression of LOX, HPL, ALDH, NOX[12][13]
Saccharomyces cerevisiaeSynthetic ω-OxidationFatty AcidsNot ReportedNot ReportedNot ReportedExpression of CYP and ADH/ALDH; β-oxidation blocked (POX1 deletion)[16][17]

Experimental Protocols

A successful metabolic flux analysis experiment requires meticulous planning and execution, from strain cultivation to data analysis. Below are generalized protocols for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful variant of MFA that uses stable isotope-labeled substrates to achieve high-resolution flux maps.[6][18]

Strain Cultivation and Isotope Labeling

This protocol describes the cultivation of microbial cells and the introduction of a ¹³C-labeled substrate to achieve isotopic steady state.

  • Pre-culture Preparation: Inoculate a single colony of the engineered microbial strain into a suitable liquid medium (e.g., YPD for yeast, LB for bacteria). Incubate overnight under optimal growth conditions (e.g., 30°C for C. tropicalis, 37°C for E. coli) with shaking.

  • Main Culture and Labeling: Inoculate a defined minimal medium with the pre-culture to a low initial optical density (e.g., OD₆₀₀ of 0.1). The defined medium should contain a known concentration of the ¹³C-labeled carbon source (e.g., [1-¹³C]glucose, [U-¹³C]glucose).

  • Achieving Steady State: Grow the cells in a bioreactor with controlled pH, temperature, and aeration to ensure a metabolic steady state. Monitor cell growth by measuring optical density. Cells should be harvested during the mid-exponential growth phase.

  • Sampling: Rapidly withdraw a defined volume of the cell culture for metabolite analysis. It is critical that the time between sampling and quenching is minimized to prevent changes in metabolite levels.

Metabolite Quenching and Extraction

This step is crucial to instantly halt all enzymatic activity and preserve the intracellular metabolite profile at the time of sampling.[5]

  • Quenching: Immediately submerge the cell sample into a quenching solution kept at a very low temperature. A common method is to spray the sample into a tube containing a cold solvent, such as 60% methanol buffered with HEPES, maintained at -50°C.

  • Cell Separation: Separate the quenched cells from the culture medium via centrifugation at a low temperature (e.g., -20°C).

  • Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). The mixture is then subjected to several freeze-thaw cycles or bead beating to lyse the cells and release intracellular metabolites.

  • Supernatant Collection: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant, which contains the extracted metabolites, is collected and stored at -80°C until analysis.[5]

Metabolite Analysis and Flux Calculation

The extracted metabolites are analyzed to determine their concentrations and isotopic labeling patterns, which are then used to calculate intracellular fluxes.

  • Sample Preparation: The metabolite extracts are typically dried under vacuum. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried samples must be derivatized to increase their volatility.[5]

  • Analytical Measurement: The prepared samples are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques separate the individual metabolites and provide data on their abundance and mass isotopomer distributions, which reflects the incorporation of the ¹³C label.[6][18]

  • Flux Calculation: The experimental data (substrate uptake rates, byproduct secretion rates, and mass isotopomer distributions) are input into a computational model of the organism's metabolic network. Software packages (e.g., INCA, Metran) use iterative algorithms to estimate the intracellular metabolic fluxes that best reproduce the measured labeling patterns.[8][18][19]

  • Statistical Analysis: A goodness-of-fit test is performed to validate the model. Confidence intervals for the calculated fluxes are determined to assess the precision of the estimates.[18]

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key DDDA production pathways and the general workflow for metabolic flux analysis.

omega_oxidation_pathway cluster_pathway ω-Oxidation Pathway for DDDA Production cluster_degradation Competing Pathway n_Dodecane n-Dodecane / Dodecanoic Acid omega_Hydroxy 12-Hydroxydodecanoic Acid n_Dodecane->omega_Hydroxy Cytochrome P450 Monooxygenase (CYP) Beta_Oxidation β-Oxidation n_Dodecane->Beta_Oxidation Blocked in engineered strains omega_Aldehyde 12-Oxododecanoic Acid omega_Hydroxy->omega_Aldehyde Alcohol Dehydrogenase (ADH) DDDA This compound (DDDA) omega_Aldehyde->DDDA Aldehyde Dehydrogenase (ALDH)

Caption: The ω-oxidation pathway converts alkanes or fatty acids to DDDA in three enzymatic steps.

lox_pathway cluster_lox Multi-Enzymatic Cascade for DDDA Production Linoleic_Acid Linoleic Acid Hydroperoxide 13-Hydroperoxyoctadecadienoic acid Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) Aldehyde_Unsat 12-Oxo-(9Z)-dodecenoic acid Hydroperoxide->Aldehyde_Unsat Hydroperoxide Lyase (HPL) Aldehyde_Sat 12-Oxododecanoic acid Aldehyde_Unsat->Aldehyde_Sat Double-Bond Reductase DDDA This compound (DDDA) Aldehyde_Sat->DDDA Aldehyde Dehydrogenase (ALDH)

Caption: A synthetic cascade in E. coli converts linoleic acid to DDDA via four enzymatic steps.

mfa_workflow cluster_workflow General Workflow for ¹³C-Metabolic Flux Analysis Design 1. Experimental Design (Select Tracers) Culture 2. Cell Culture with ¹³C-Labeled Substrate Design->Culture Quench 3. Rapid Quenching & Metabolite Extraction Culture->Quench Analysis 4. Isotopic Analysis (e.g., GC-MS) Quench->Analysis Flux_Calc 5. Flux Estimation (Computational Modeling) Analysis->Flux_Calc Interpretation 6. Model Validation & Biological Interpretation Flux_Calc->Interpretation

Caption: The experimental and computational workflow for conducting ¹³C-Metabolic Flux Analysis.

References

Safety Operating Guide

Proper Disposal of Dodecanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of dodecanedioic acid is a critical component of laboratory safety and environmental responsibility. While not typically classified as a federal hazardous waste, adherence to established protocols is mandatory to mitigate risks, primarily serious eye irritation, and to ensure compliance with local regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Key Safety and Handling Data

While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes essential safety and handling information for this compound. It is imperative that users consult their institution's Environmental Health and Safety (EHS) office for guidance on local disposal regulations.[1]

ParameterValue/InformationSource
Primary Hazard Causes serious eye irritation (H319).[1][2][3][4][5]
Other Hazards May cause skin and respiratory tract irritation. Combustible solid; dust may form explosive mixtures with air.[1][6]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, lab coat. Respiratory protection is required if dust is generated.[1][2]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases.[1][3][5]
Environmental Hazard Low potential for environmental hazard. It is readily biodegradable.[1][2]
EPA Hazardous Waste Status Not typically classified as a federal hazardous waste. However, state and local regulations may vary. The generator is responsible for proper classification.[1][4]

Experimental Protocol for Disposal

The following procedures outline the recommended protocol for the disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed, the disposal protocol for the most hazardous component of the mixture must be followed.

  • Container Labeling: Use a clearly labeled, sealed container for solid this compound waste.[1] The label should include "this compound Waste," the date, and the name of the generating laboratory or researcher.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

Step 2: Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Ensure Proper Ventilation: Work in a well-ventilated area to minimize the inhalation of dust.[1]

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If significant dust is present, use respiratory protection.

  • Contain the Spill: Prevent the spread of the solid material.

  • Collect the Spilled Material: Carefully sweep up the solid material and place it into a designated and labeled waste container.[1][2] Avoid generating dust.[2][6]

  • Clean the Area: Thoroughly clean the surface with water to remove any residual contamination.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, gloves) that are contaminated with this compound should be placed in the designated solid waste container.[1]

Step 3: Final Disposal

  • Package for Disposal: Ensure the waste container is securely sealed and properly labeled.[1]

  • Arrange for Pickup: Contact your institution's hazardous waste management service to arrange for the pickup and disposal of the container.[1]

  • Prohibited Disposal Methods: Do not dispose of solid this compound in the regular trash or down the drain.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dodecanedioic_Acid_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Pure or Mixed?) start->characterize pure Pure this compound characterize->pure Pure mixed Mixed Waste characterize->mixed Mixed spill Spill Occurs? pure->spill follow_mixed Follow Protocol for Most Hazardous Component mixed->follow_mixed no_spill No Spill spill->no_spill No yes_spill Spill Occurs spill->yes_spill Yes containerize Place in Labeled, Sealed Waste Container no_spill->containerize cleanup Spill Cleanup Protocol: 1. Ventilate 2. Wear PPE 3. Contain & Collect 4. Clean Area 5. Dispose of Cleanup Materials yes_spill->cleanup cleanup->containerize contact_ehs Contact Institutional EHS for Pickup containerize->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dodecanedioic Acid, a substance that requires careful management to mitigate risks, primarily serious eye irritation.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Primary Hazard: Causes serious eye irritation.[2][3] Other Hazards: May cause skin and respiratory tract irritation.[1][4] As a combustible solid, its dust may form explosive mixtures with air.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and prevent injury. The following table summarizes the recommended PPE.

Protection TypeEquipmentRecommendationCitations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][5]
Skin Protection GlovesWear chemical-resistant gloves. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[4][5]
Protective ClothingWear a laboratory coat. For tasks with a higher risk of splashes or significant exposure, fire/flame resistant and impervious clothing or chemical-resistant coveralls are recommended.[4][5]
Respiratory Protection RespiratorIf dust is generated and exposure limits are exceeded, or if irritation is experienced, use a full-face respirator with a P2 or N95 type filter.[2][3][6][7]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area.[2][5] The use of a chemical fume hood is recommended to minimize the inhalation of dust.[8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][8]

Handling Procedures:

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[2][5][8] Minimize dust generation and accumulation.[9]

  • Hygiene: Wash hands thoroughly after handling.[2][5][9] Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]

  • Equipment: Use non-sparking tools to prevent ignition sources.[5][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[1]

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Identification: Characterize the waste to determine if it is contaminated with other hazardous materials.

  • Containerization: Collect solid this compound waste and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container. The label should include "this compound Waste," the date, and the generator's name.[1]

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.[1] Do not dispose of solid this compound in the regular trash or down the drain.[1][4]

Spill Management Protocol:

  • Ensure Safety: Ensure the area is well-ventilated and wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1][4] Remove all sources of ignition.[5][10]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[5][10]

  • Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into the designated, labeled waste container.[1][2][8]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[2]

  • Dispose of Materials: All contaminated cleanup materials must be placed in the designated solid waste container for proper disposal.[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely managing this compound from receipt to disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal & Spills A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Well-Ventilated Area (e.g., Fume Hood) B->C D Handle Carefully to Avoid Dust Generation C->D E Store in Tightly Closed Container D->E After Use G Spill Occurs D->G I Collect Solid Waste & Contaminated Materials D->I Generate Waste F Keep in Cool, Dry, Well-Ventilated Area E->F H Sweep/Vacuum Spill into Labeled Waste Container G->H Yes J Seal & Label Waste Container H->J I->J K Arrange for Hazardous Waste Pickup J->K

References

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